Product packaging for M122(Cat. No.:CAS No. 2127411-50-9)

M122

Cat. No.: B608785
CAS No.: 2127411-50-9
M. Wt: 463.62
InChI Key: AZNFBEXFQBFYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M122 is a selective histone deacetylase HDAC1 and HDAC2 inhibitor and potent antitumor agent.

Properties

CAS No.

2127411-50-9

Molecular Formula

C24H25N5OS2

Molecular Weight

463.62

IUPAC Name

4-((2-Aminophenyl)carbamoyl)benzyl 4-(pyridin-4-yl)piperazine-1-carbodithioate

InChI

InChI=1S/C24H25N5OS2/c25-21-3-1-2-4-22(21)27-23(30)19-7-5-18(6-8-19)17-32-24(31)29-15-13-28(14-16-29)20-9-11-26-12-10-20/h1-12H,13-17,25H2,(H,27,30)

InChI Key

AZNFBEXFQBFYOQ-UHFFFAOYSA-N

SMILES

S=C(N1CCN(C2=CC=NC=C2)CC1)SCC3=CC=C(C(NC4=CC=CC=C4N)=O)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

M122;  M 122;  M-122

Origin of Product

United States

Foundational & Exploratory

The Evolutionary Trajectory of Y-Chromosome Haplogroup O-M122: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Y-chromosome haplogroup O-M122 is a dominant paternal lineage in East and Southeast Asia, accounting for a significant proportion of the male population in the region. Its evolutionary history is intricately linked to the early migrations and demographic events that shaped the genetic landscape of modern Asia. This technical guide provides a comprehensive overview of the evolutionary origin, phylogenetic structure, and geographic distribution of haplogroup O-M122 and its major subclades. We present quantitative data on its age, frequency, and distribution in a structured format, detail the standard experimental protocols for its identification, and provide a visual representation of its phylogeny. This document is intended to serve as a core resource for researchers in human genetics, anthropology, and drug development seeking to understand the population genetics of this significant human Y-chromosome lineage.

Introduction

Haplogroup O-M122, also known as O2 (and formerly O3), is a human Y-chromosome haplogroup that represents a major branch of the broader Haplogroup O-M175. The defining single nucleotide polymorphism (SNP) for this lineage is M122. Its high frequency and wide distribution across East and Southeast Asia make it a crucial marker for tracing paternal ancestry and understanding the prehistoric peopling of the continent. This guide delves into the technical details of its origins, diversification, and the methodologies used for its study.

Evolutionary Origin and Phylogeny

Place and Time of Origin

Haplogroup O-M122 is believed to have originated in Southeast Asia or Southern China approximately 25,000 to 35,000 years ago.[1] More recent studies provide a coalescence age of around 30,365 years before present (95% CI 22,492–33,956 ybp).[1] The higher diversity of O-M122 haplotypes observed in Southeast Asia compared to northern East Asia further supports a southern origin for this lineage.[1]

Phylogenetic Context

Haplogroup O-M122 is a direct descendant of Haplogroup O-M175, which is the most prevalent Y-chromosome haplogroup in East and Southeast Asia.[1][2] The phylogenetic tree of O-M122 is characterized by a series of defining SNPs that delineate its major subclades.

Haplogroup_O_M122_Phylogeny O_M175 O-M175 O_this compound O-M122 O_M175->O_this compound this compound O_M268 O-M268 (O1b) O_M175->O_M268 P31, M268 O_P201 O-P201 O_this compound->O_P201 P201 O_M95 O-M95 O_M268->O_M95 M95 O_M134 O-M134 O_P201->O_M134 M134 O_M7 O-M7 O_P201->O_M7 M7 O_M159 O-M159 O_P201->O_M159 M159 O_M117 O-M117 O_M134->O_M117 M117 Experimental_Workflow Sample Sample Collection (Blood, Saliva, Buccal Swab) DNA_Extraction DNA Extraction Sample->DNA_Extraction QC DNA Quality & Quantity Control DNA_Extraction->QC PCR PCR Amplification of Target Y-Chromosome Regions (SNPs/STRs) QC->PCR SNP_Genotyping SNP Genotyping (Sequencing, RFLP, HRM, TaqMan) PCR->SNP_Genotyping STR_Analysis STR Fragment Analysis (Capillary Electrophoresis) PCR->STR_Analysis Haplogroup Haplogroup Assignment (e.g., O-M122) SNP_Genotyping->Haplogroup Haplotype Haplotype Determination STR_Analysis->Haplotype Data_Analysis Phylogenetic & Population Genetic Analysis Haplogroup->Data_Analysis Haplotype->Data_Analysis

References

A Comprehensive Overview of MicroRNA-122 Function: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MicroRNA-122 (miR-122) is a highly abundant, liver-specific microRNA that plays a pivotal role in liver physiology and the pathogenesis of various liver diseases. Accounting for approximately 70% of the total miRNA population in hepatocytes, miR-122 is a critical regulator of gene expression, influencing a wide array of biological processes including lipid metabolism, cell differentiation, and the replication of certain viruses.[1][2][3] Its dysregulation is a hallmark of several liver pathologies, most notably hepatocellular carcinoma (HCC) and hepatitis C virus (HCV) infection, making it a subject of intense research and a promising target for therapeutic intervention. This technical guide provides an in-depth overview of the core functions of miR-122, supported by quantitative data, detailed experimental protocols, and visual representations of its key signaling pathways.

Core Functions of microRNA-122

1. Role in Liver Homeostasis and Metabolism

MiR-122 is a key regulator of lipid and cholesterol metabolism in the liver. It has been shown to modulate the expression of genes involved in fatty acid and cholesterol synthesis.[4] Studies in mice have demonstrated that genetic deletion of miR-122 leads to the development of steatohepatitis and fibrosis.[2] This phenotype is partly attributed to the impaired expression of the microsomal triglyceride transfer protein (MTTP), which is essential for the assembly and secretion of very-low-density lipoprotein (VLDL).[2] Furthermore, miR-122 influences systemic cholesterol levels and fatty acid metabolism.[4][5]

2. Tumor Suppressor Role in Hepatocellular Carcinoma (HCC)

A significant body of evidence establishes miR-122 as a potent tumor suppressor in the liver. Its expression is downregulated in approximately 70% of HCC cases.[1][6] This reduction in miR-122 levels is associated with enhanced tumor growth, metastasis, and a poor prognosis.[6][7]

MiR-122 exerts its anti-tumor effects by post-transcriptionally repressing a multitude of oncogenes involved in cell proliferation, apoptosis, and invasion. Key validated targets of miR-122 in the context of HCC include:

  • Cell Cycle and Proliferation: Cyclin G1 (CCNG1) and Insulin-like Growth Factor 1 Receptor (IGF-1R). By targeting these, miR-122 can induce cell cycle arrest.[6]

  • Apoptosis: B-cell lymphoma 2-like 2 (Bcl-w). Downregulation of this anti-apoptotic protein by miR-122 promotes programmed cell death.[6][8]

  • Metastasis and Epithelial-Mesenchymal Transition (EMT): MiR-122 can suppress the Wnt/β-catenin signaling pathway by targeting Wnt1, BCL9, and vimentin.[8][9] It also targets key EMT-inducing transcription factors Snail1 and Snail2.[7]

  • Tumorigenesis: c-Myc, a proto-oncogene, is another important target of miR-122.[6]

Restoring miR-122 levels in HCC cells has been shown to inhibit tumor growth and migration, and to induce apoptosis, highlighting its therapeutic potential.[6] Furthermore, overexpression of miR-122 can sensitize HCC cells to chemotherapeutic agents like doxorubicin and sorafenib.[1][10]

3. Essential Host Factor for Hepatitis C Virus (HCV) Replication

In stark contrast to its tumor-suppressive role, miR-122 is a crucial host factor for the replication of the Hepatitis C virus. MiR-122 binds to two conserved sites in the 5' untranslated region (UTR) of the HCV RNA genome. This interaction protects the viral RNA from degradation and enhances its translation and replication. The requirement of miR-122 for HCV replication has led to the development of anti-miR-122 therapies, which have shown promise in clinical trials for the treatment of chronic HCV infection.

Quantitative Data on miR-122 Function

The following tables summarize key quantitative data related to miR-122 expression and its impact on target gene expression and cellular processes.

Table 1: Relative Expression of miR-122 in Normal Liver and Hepatocellular Carcinoma (HCC)

Tissue/Cell LineRelative miR-122 Expression (Normalized to Control)Reference
Normal Liver Tissue1.0[10]
Hepatocellular Carcinoma (HCC) Tissue0.2 - 0.5 (variable)[10]
HepG2 (HCC cell line)Undetectable[10]
Huh-7 (HCC cell line)Low but detectable[10]

Table 2: Effect of miR-122 Mimic Transfection on Target Gene Expression and Cellular Phenotype in HCC Cells

Target Gene/PhenotypeFold Change (miR-122 mimic vs. control)Cell LineReference
Wnt1 mRNA~0.4HepG2, Huh-7[9]
Bcl-w protein~0.5Various HCC lines[8]
Cyclin G1 protein~0.3HepG2[10]
Cell Proliferation~0.6HepG2, Huh-7[9]
Cell Invasion~0.4HepG2, Huh-7[9]

Key Signaling Pathways Regulated by miR-122

1. Wnt/β-catenin Signaling Pathway in HCC

MiR-122 acts as a negative regulator of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in HCC. By targeting key components of this pathway, miR-122 can inhibit the downstream effects that promote cell proliferation and metastasis.

Wnt_signaling cluster_membrane Cell Membrane miR122 miR-122 Wnt1 Wnt1 miR122->Wnt1 Frizzled Frizzled Receptor Wnt1->Frizzled binds LRP LRP5/6 DestructionComplex Destruction Complex Frizzled->DestructionComplex inhibits beta_catenin_cyto β-catenin (cytoplasm) DestructionComplex->beta_catenin_cyto degrades beta_catenin_nuc β-catenin (nucleus) beta_catenin_cyto->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF activates TargetGenes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes promotes transcription

Caption: miR-122 negatively regulates the Wnt/β-catenin pathway by targeting Wnt1.

2. TGF-β Signaling Pathway in HCC

MiR-122 can also suppress the pro-metastatic effects of the Transforming Growth Factor-β (TGF-β) signaling pathway in later stages of HCC.

TGFb_signaling cluster_membrane Cell Membrane miR122 miR-122 TGFb TGF-β miR122->TGFb TGFbR TGF-β Receptor (TβRI/II) miR122->TGFbR PEG10 PEG10 miR122->PEG10 TGFb->TGFbR binds Smad Smad proteins TGFbR->Smad phosphorylates PEG10->Smad positively regulates Smad_nuc Smad complex (nucleus) Smad->Smad_nuc translocates EMT_genes EMT-related genes (e.g., Snail, Slug) Smad_nuc->EMT_genes promotes transcription HCV_replication cluster_HCV HCV Lifecycle Steps miR122 miR-122 HCV_RNA HCV Genomic RNA miR122->HCV_RNA stabilizes UTR_5 5' UTR miR122->UTR_5 binds to 2 sites ReplicationComplex Replication Complex HCV_RNA->ReplicationComplex template Ribosome Ribosome UTR_5->Ribosome enhances binding Polyprotein HCV Polyprotein Ribosome->Polyprotein translation New_HCV_RNA New HCV RNA ReplicationComplex->New_HCV_RNA synthesis experimental_workflow start Hypothesis: miR-122 regulates Gene X bioinformatics Bioinformatic Prediction (e.g., TargetScan) start->bioinformatics correlation Correlate miR-122 and Gene X expression in patient samples (RT-qPCR, Western Blot) bioinformatics->correlation luciferase Luciferase Reporter Assay (3' UTR of Gene X) correlation->luciferase overexpression Overexpress miR-122 (mimic transfection) luciferase->overexpression inhibition Inhibit miR-122 (antagomir/inhibitor transfection) luciferase->inhibition gene_expression_analysis Analyze Gene X expression (RT-qPCR, Western Blot) overexpression->gene_expression_analysis phenotype_analysis Analyze Cellular Phenotypes (proliferation, migration, apoptosis assays) overexpression->phenotype_analysis inhibition->gene_expression_analysis inhibition->phenotype_analysis conclusion Conclusion: miR-122 directly regulates Gene X and affects cellular phenotype gene_expression_analysis->conclusion phenotype_analysis->conclusion

References

The Discovery and Initial Characterization of miR-122: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-122 (miR-122) stands as a paradigm of tissue-specific microRNAs, predominantly expressed in the liver where it is a master regulator of hepatocyte function and a critical host factor for hepatitis C virus (HCV) replication. This technical guide provides an in-depth exploration of the seminal discoveries and foundational characterization of miR-122. We delve into the experimental methodologies that were pivotal in its identification, the quantitative analysis of its expression, and the initial functional assays that began to unravel its biological significance. This document serves as a comprehensive resource, offering detailed protocols, structured data, and visual workflows to aid researchers in understanding the historical context and technical underpinnings of miR-122 research.

Discovery of a Liver-Specific MicroRNA

The story of miR-122 begins with early efforts to identify and characterize microRNAs from various tissues, which revealed that some of these small regulatory molecules exhibited tissue-specific expression patterns. miR-122 was first identified through cloning and sequencing of small RNA molecules from mouse tissues.[1][2] This pioneering work demonstrated that miR-122 is highly enriched in the liver and largely absent in other tissues, establishing it as one of the first examples of a tissue-specific miRNA.[2][3][4]

The biogenesis of miR-122 follows the canonical microRNA processing pathway. The gene encoding miR-122 is located on human chromosome 18 and is transcribed by RNA polymerase II into a long primary transcript called pri-miR-122.[5][6] This pri-miRNA is then processed in the nucleus by the Drosha-DGCR8 complex to yield a precursor hairpin structure known as pre-miR-122. Following export to the cytoplasm, the pre-miR-122 is further cleaved by the enzyme Dicer to produce the mature, double-stranded miR-122 duplex. One strand of this duplex, the mature miR-122, is loaded into the RNA-induced silencing complex (RISC), which guides it to target messenger RNAs (mRNAs).[5]

miR_122_Biogenesis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA (Chromosome 18) DNA (Chromosome 18) pri-miR-122 pri-miR-122 DNA (Chromosome 18)->pri-miR-122 Transcription (Pol II) pre-miR-122 pre-miR-122 pri-miR-122->pre-miR-122 Cleavage pre-miR-122_cyto pre-miR-122 pre-miR-122->pre-miR-122_cyto Exportin 5 Drosha/DGCR8 Drosha/DGCR8 Drosha/DGCR8->pri-miR-122 miR-122 duplex miR-122 duplex pre-miR-122_cyto->miR-122 duplex Cleavage Mature miR-122 Mature miR-122 miR-122 duplex->Mature miR-122 Loading Dicer Dicer Dicer->pre-miR-122_cyto RISC RISC Mature miR-122->RISC

miR-122 Biogenesis Pathway.

Initial Characterization and Quantitative Expression Analysis

Following its discovery, a key focus of early research was to quantify the expression of miR-122 and confirm its liver specificity. These studies revealed that miR-122 is not only liver-specific but also extraordinarily abundant, constituting approximately 70% of the total miRNA population in adult hepatocytes.[2][3][4][7][8] This remarkable abundance pointed towards a significant role in liver biology.

Tissue Distribution of miR-122

Northern blot analysis was a cornerstone technique for characterizing miR-122 expression. This method allows for the direct detection and quantification of specific RNA molecules. The results from these early experiments unequivocally demonstrated the high expression of miR-122 in the liver, with little to no detectable expression in other tissues.

TissueRelative miR-122 Expression
Liver+++++
Brain-
Heart-
Lung-
Kidney-
Spleen-
Table 1: A summary of the relative expression levels of miR-122 across various mouse tissues as determined by initial Northern blot analyses. "+" denotes detectable expression, with the number of symbols indicating relative abundance, and "-" denotes no detectable expression.
Developmental Expression Profile

Further studies revealed that the expression of miR-122 is developmentally regulated, with levels increasing as the liver develops and matures.[1][2][7] This developmental regulation suggested a role for miR-122 in the establishment and maintenance of the mature hepatocyte phenotype.

Developmental StageRelative miR-122 Expression in Liver
Embryonic Day 12.5+
Embryonic Day 15.5++
Postnatal Day 1+++
Adult+++++
Table 2: A summary of the relative expression levels of miR-122 in the liver at different developmental stages in mice.

Key Experimental Protocols

The discovery and initial characterization of miR-122 were made possible by a set of core molecular biology techniques. The following sections provide detailed methodologies for these key experiments.

Small RNA Cloning

The initial identification of miR-122 was achieved through the cloning and sequencing of small RNAs from mouse tissues.[1][2]

Protocol: Small RNA Library Construction and Cloning

  • RNA Isolation: Extract total RNA from the tissue of interest using a method that preserves small RNA species, such as Trizol reagent.

  • Size Selection: Separate the RNA by size using denaturing polyacrylamide gel electrophoresis (PAGE). Excise the portion of the gel corresponding to the size range of mature miRNAs (typically 18-24 nucleotides).

  • RNA Elution: Elute the small RNAs from the gel slice.

  • Ligation of 3' and 5' Adapters: Sequentially ligate RNA adapters to the 3' and 5' ends of the small RNAs.

  • Reverse Transcription: Reverse transcribe the ligated small RNAs into cDNA using a primer complementary to the 3' adapter.

  • PCR Amplification: Amplify the cDNA using primers that anneal to the adapter sequences.

  • Cloning and Sequencing: Ligate the amplified cDNA into a cloning vector, transform into competent E. coli, and sequence individual clones to identify the small RNA inserts.

Small_RNA_Cloning Total RNA Total RNA Size Selection (PAGE) Size Selection (PAGE) Total RNA->Size Selection (PAGE) Small RNAs (18-24 nt) Small RNAs (18-24 nt) Size Selection (PAGE)->Small RNAs (18-24 nt) 3' & 5' Adapter Ligation 3' & 5' Adapter Ligation Small RNAs (18-24 nt)->3' & 5' Adapter Ligation Reverse Transcription Reverse Transcription 3' & 5' Adapter Ligation->Reverse Transcription PCR Amplification PCR Amplification Reverse Transcription->PCR Amplification Cloning & Sequencing Cloning & Sequencing PCR Amplification->Cloning & Sequencing

Workflow for Small RNA Cloning.
Northern Blot Analysis for MicroRNA Detection

Northern blotting was crucial for validating the expression and tissue specificity of miR-122.[9][10][11][12][13]

Protocol: Northern Blot for Small RNAs

  • RNA Electrophoresis: Separate 10-30 µg of total RNA per lane on a 15% denaturing polyacrylamide gel.

  • Electrotransfer: Transfer the separated RNA to a positively charged nylon membrane using a semi-dry transfer apparatus.

  • UV Crosslinking: Crosslink the RNA to the membrane using UV light.

  • Probe Labeling: Label an oligonucleotide probe complementary to the mature miR-122 sequence with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.

  • Hybridization: Incubate the membrane with the labeled probe in a hybridization buffer overnight at a temperature optimized for small RNA probes.

  • Washing: Wash the membrane to remove unbound probe.

  • Detection: Detect the hybridized probe by autoradiography (for radioactive probes) or a chemiluminescent reaction (for non-radioactive probes).

In Situ Hybridization

In situ hybridization allows for the visualization of miR-122 expression within the cellular context of the liver tissue.[14][15][16][17][18]

Protocol: In Situ Hybridization for MicroRNA

  • Tissue Preparation: Fix tissue sections in 4% paraformaldehyde, followed by dehydration through an ethanol series.

  • Permeabilization: Treat the sections with proteinase K to improve probe accessibility.

  • Probe Hybridization: Hybridize the sections with a labeled locked nucleic acid (LNA) probe complementary to miR-122. LNA probes offer high specificity and binding affinity.

  • Washing: Perform stringent washes to remove non-specifically bound probe.

  • Antibody Incubation: Incubate with an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the probe label (e.g., digoxigenin).

  • Signal Development: Add a chromogenic substrate that is converted by the enzyme into a colored precipitate, revealing the location of miR-122 expression.

  • Imaging: Visualize the stained tissue sections using a microscope.

Initial Functional Characterization

Early functional studies of miR-122 focused on identifying its direct targets and understanding its role in liver physiology.

Target Validation Using Luciferase Reporter Assays

Luciferase reporter assays are a standard method for validating direct interactions between a microRNA and its target mRNA.[19][20][21][22][23]

Protocol: Dual-Luciferase Reporter Assay

  • Vector Construction: Clone the 3' untranslated region (UTR) of a predicted miR-122 target gene downstream of a luciferase reporter gene in a plasmid vector. As a control, create a mutant version of the 3' UTR with alterations in the predicted miR-122 binding site.

  • Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., Huh7, a human hepatoma cell line) with the luciferase reporter plasmid, a plasmid expressing a control luciferase (e.g., Renilla), and either a miR-122 mimic or a negative control miRNA.

  • Cell Lysis and Luciferase Assay: After 24-48 hours, lyse the cells and measure the activity of both the firefly and Renilla luciferases using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A significant decrease in luciferase activity in the presence of the miR-122 mimic compared to the control indicates a direct interaction between miR-122 and the target 3' UTR.

Luciferase_Assay cluster_construction Vector Construction cluster_transfection Co-transfection into Cells cluster_results Expected Results Luc-WT-3'UTR Luciferase + Wild-Type 3'UTR miR-122 mimic miR-122 mimic Luc-WT-3'UTR->miR-122 mimic Control miRNA Control miRNA Luc-WT-3'UTR->Control miRNA Luc-MUT-3'UTR Luciferase + Mutant 3'UTR Luc-MUT-3'UTR->miR-122 mimic Luc-MUT-3'UTR->Control miRNA Luciferase Assay (WT) Luciferase Assay (WT) miR-122 mimic->Luciferase Assay (WT) Measure Luciferase Activity Luciferase Assay (MUT) Luciferase Assay (MUT) miR-122 mimic->Luciferase Assay (MUT) Measure Luciferase Activity Control miRNA->Luciferase Assay (WT) Measure Luciferase Activity Control miRNA->Luciferase Assay (MUT) Measure Luciferase Activity WT_Result WT + miR-122: Decreased Luciferase Activity Luciferase Assay (WT)->WT_Result MUT_Result MUT + miR-122: No Change in Luciferase Activity Luciferase Assay (MUT)->MUT_Result

Luciferase Reporter Assay Workflow.
Role in Hepatitis C Virus Replication

A seminal discovery in the field was the identification of miR-122 as a crucial host factor for Hepatitis C virus (HCV) replication.[1][2] This finding was particularly significant as it unveiled a novel mechanism of virus-host interaction and presented a new therapeutic target.

Studies demonstrated that miR-122 binds to two sites in the 5' UTR of the HCV genome, which, contrary to the usual repressive function of miRNAs, actually enhances the stability and translation of the viral RNA.[5] This pro-viral activity of miR-122 is a key determinant of HCV's liver tropism.

HCV_miR122_Interaction Mature miR-122 Mature miR-122 RISC RISC Mature miR-122->RISC HCV 5'UTR HCV Genomic RNA (5'UTR) RISC->HCV 5'UTR Binds to 2 sites Viral RNA Stability Viral RNA Stability HCV 5'UTR->Viral RNA Stability Enhances Viral Protein Translation Viral Protein Translation HCV 5'UTR->Viral Protein Translation Promotes HCV Replication HCV Replication Viral RNA Stability->HCV Replication Viral Protein Translation->HCV Replication

miR-122 Interaction with HCV RNA.

Conclusion and Future Directions

The discovery and initial characterization of miR-122 laid the groundwork for a vibrant field of research that continues to uncover its multifaceted roles in liver health and disease. From its identification as an abundant, liver-specific microRNA to the elucidation of its critical role in HCV replication, the foundational studies on miR-122 have provided invaluable insights into the biology of microRNAs and the regulation of gene expression in the liver. The experimental techniques detailed in this guide remain central to the ongoing investigation of miR-122 and other microRNAs, and the initial findings have paved the way for the development of novel therapeutic strategies targeting miR-122 for the treatment of liver diseases. The continued exploration of miR-122's functions promises to further illuminate the intricate regulatory networks that govern liver physiology and pathology.

References

Geographic Distribution of Y-Chromosome Haplogroup O-M122: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the geographic distribution of the Y-chromosome haplogroup O-M122, a dominant paternal lineage in East and Southeast Asia. The guide summarizes quantitative data on the frequency of O-M122 and its major subclades across various populations, outlines the experimental methodologies commonly employed for its identification, and presents a phylogenetic framework for understanding its evolutionary history. This document is intended to serve as a valuable resource for researchers in population genetics, anthropology, and drug development who are interested in the genetic landscape of Asian populations.

Introduction

Haplogroup O-M122, also known as O2 (and formerly O3), is a human Y-chromosome haplogroup that represents a significant portion of the paternal lineages in East and Southeast Asia.[1] Its origins are believed to lie in Southeast Asia, with an estimated time of origin around 25,000 to 30,000 years ago.[1] The spread of this haplogroup is intricately linked to major demographic events in the region, including the expansion of agriculture and various population migrations. Understanding the distribution of O-M122 and its subclades is crucial for reconstructing the population history of Asia and can have implications for genetic association studies and personalized medicine.

Geographic Distribution of Haplogroup O-M122 and its Major Subclades

The frequency of haplogroup O-M122 is highest in East and Southeast Asia, where it is often the most prevalent Y-chromosome lineage. Significant frequencies are also observed in parts of South Asia and Oceania. The following tables summarize the distribution of O-M122 and its key subclades in various populations.

Table 1: Frequency of Y-Chromosome Haplogroup O-M122 in Selected Populations

RegionPopulationFrequency (%)
East Asia Han Chinese53.35[1]
Koreans43[1]
Japanese16-20[1]
Manchus47[1]
Tibetans48[1]
Southeast Asia Vietnamese44[1]
Filipinos33[1]
Malaysians10.5-55.6[1]
Indonesians25[1]
Hmong/Miao46[1]
South Asia Tamang (Nepal)86.7[1]
Newar (Nepal)21.2[1]
Adi (Northeast India)89[1]
Apatani (Northeast India)82[1]
Naga (Northeast India)76[1]
Central Asia Naiman Kazakhs68[1]

Table 2: Frequency of Major Subclades of O-M122 in Selected Populations

SubcladePopulationFrequency (%)
O-M134 Han ChineseVaries significantly by region
Tibeto-Burman speakersHigh frequencies
O-M117 Han Chinese~16.3-19[1]
Tamang (Nepal)High frequencies
Tibetans~28.8-37.1[2]
Hmong-Mien speakersVaries (e.g., ~35 in some Mien groups)[1]
O-M7 Hmong-Mien speakersHigh frequencies
Southern Han ChinesePresent

Phylogenetic Relationship of Haplogroup O-M122 and its Major Subclades

The phylogenetic tree of haplogroup O-M122 illustrates the evolutionary relationships between its major subclades. The defining single nucleotide polymorphism (SNP) for this haplogroup is M122. Several key downstream SNPs define its major branches.

O_M122_Phylogeny O-M122 O-M122 O-M134 O-M134 O-M122->O-M134 this compound O-M7 O-M7 O-M122->O-M7 Other Subclades Other Subclades O-M122->Other Subclades O-M117 O-M117 O-M134->O-M117 M134

Caption: Phylogenetic tree of haplogroup O-M122 and its major subclades.

Experimental Protocols for Y-Chromosome Haplogroup O-M122 Analysis

The determination of Y-chromosome haplogroups involves a series of laboratory and analytical procedures. The following outlines the typical workflow for identifying haplogroup O-M122 and its subclades.

DNA Extraction

The initial step involves the isolation of high-quality genomic DNA from biological samples, most commonly peripheral blood or saliva.

Workflow for DNA Extraction from Whole Blood:

DNA_Extraction_Workflow cluster_0 Sample Collection & Lysis cluster_1 Protein & RNA Removal cluster_2 DNA Precipitation & Purification Collect Whole Blood Collect Whole Blood Add Lysis Buffer Add Lysis Buffer Collect Whole Blood->Add Lysis Buffer Incubate to Lyse Red Blood Cells Incubate to Lyse Red Blood Cells Add Lysis Buffer->Incubate to Lyse Red Blood Cells Centrifuge to Pellet White Blood Cells Centrifuge to Pellet White Blood Cells Incubate to Lyse Red Blood Cells->Centrifuge to Pellet White Blood Cells Add Protease/RNase Add Protease/RNase Centrifuge to Pellet White Blood Cells->Add Protease/RNase Incubate to Digest Proteins & RNA Incubate to Digest Proteins & RNA Add Protease/RNase->Incubate to Digest Proteins & RNA Precipitate DNA with Alcohol Precipitate DNA with Alcohol Incubate to Digest Proteins & RNA->Precipitate DNA with Alcohol Wash DNA Pellet Wash DNA Pellet Precipitate DNA with Alcohol->Wash DNA Pellet Resuspend Purified DNA Resuspend Purified DNA Wash DNA Pellet->Resuspend Purified DNA

Caption: A generalized workflow for DNA extraction from whole blood samples.

Standard commercially available DNA extraction kits (e.g., from Qiagen, Promega) are frequently used to ensure high yield and purity of the extracted DNA.

Y-Chromosome SNP Genotyping

The assignment of a Y-chromosome to a specific haplogroup is based on the identification of defining Single Nucleotide Polymorphisms (SNPs).

The region of the Y-chromosome containing the target SNP is amplified using the Polymerase Chain Reaction (PCR).

Typical PCR Reaction Components:

ComponentTypical Concentration
DNA Template10-100 ng
Forward Primer0.1-1.0 µM
Reverse Primer0.1-1.0 µM
dNTPs200 µM each
Taq Polymerase1-2.5 units
PCR Buffer (with MgCl₂)1X
Nuclease-free waterto final volume

Typical PCR Cycling Conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation94-952-5 min1
Denaturation94-9530-60 s30-40
Annealing55-6530-60 s
Extension7230-60 s
Final Extension725-10 min1
Hold41

Note: Annealing temperature is primer-dependent and needs to be optimized.

Several methods can be used to determine the allele of the amplified SNP.

  • SNaPshot® Minisequencing: This is a widely used method for multiplex SNP genotyping.[3][4][5][6][7] It involves a single-base extension reaction using fluorescently labeled dideoxynucleotides. The resulting fragments are then separated by capillary electrophoresis to identify the SNP.

SNaPshot Assay Workflow:

SNaPshot_Workflow Multiplex PCR of SNP loci Multiplex PCR of SNP loci PCR Product Cleanup (ExoSAP-IT) PCR Product Cleanup (ExoSAP-IT) Multiplex PCR of SNP loci->PCR Product Cleanup (ExoSAP-IT) SNaPshot Reaction (Single-base extension with labeled ddNTPs) SNaPshot Reaction (Single-base extension with labeled ddNTPs) PCR Product Cleanup (ExoSAP-IT)->SNaPshot Reaction (Single-base extension with labeled ddNTPs) Post-extension Treatment (SAP) Post-extension Treatment (SAP) SNaPshot Reaction (Single-base extension with labeled ddNTPs)->Post-extension Treatment (SAP) Capillary Electrophoresis Capillary Electrophoresis Post-extension Treatment (SAP)->Capillary Electrophoresis Genotype Calling Genotype Calling Capillary Electrophoresis->Genotype Calling

Caption: The workflow for SNP genotyping using the SNaPshot minisequencing assay.

  • TaqMan® SNP Genotyping Assays: This method uses allele-specific fluorescent probes in a real-time PCR reaction to differentiate between SNP alleles.[8]

  • Direct Sequencing: Sanger sequencing of the PCR product can directly identify the nucleotide at the SNP position.

  • Next-Generation Sequencing (NGS): High-throughput sequencing of the Y-chromosome allows for the simultaneous genotyping of a large number of SNPs, providing high-resolution haplogroup assignment.

Data Analysis and Haplogroup Assignment

The raw genotyping data is analyzed to call the alleles for each SNP. For NGS data, bioinformatics pipelines are used for alignment to a reference genome, variant calling, and annotation.

Bioinformatics Workflow for NGS-based Haplogrouping:

NGS_Bioinformatics_Workflow Raw Sequencing Reads (FASTQ) Raw Sequencing Reads (FASTQ) Quality Control (e.g., FastQC) Quality Control (e.g., FastQC) Raw Sequencing Reads (FASTQ)->Quality Control (e.g., FastQC) Alignment to Reference Genome (e.g., BWA) Alignment to Reference Genome (e.g., BWA) Quality Control (e.g., FastQC)->Alignment to Reference Genome (e.g., BWA) Variant Calling (e.g., GATK) Variant Calling (e.g., GATK) Alignment to Reference Genome (e.g., BWA)->Variant Calling (e.g., GATK) Haplogroup Assignment (e.g., Y-LineageTracker) Haplogroup Assignment (e.g., Y-LineageTracker) Variant Calling (e.g., GATK)->Haplogroup Assignment (e.g., Y-LineageTracker) Phylogenetic Analysis Phylogenetic Analysis Haplogroup Assignment (e.g., Y-LineageTracker)->Phylogenetic Analysis

Caption: A typical bioinformatics workflow for Y-chromosome haplogroup assignment from NGS data.

The combination of alleles at key SNP markers is then used to assign each individual to a specific haplogroup based on the established Y-chromosome phylogenetic tree, such as the one maintained by the Y Chromosome Consortium (YCC).

Conclusion

The Y-chromosome haplogroup O-M122 is a cornerstone of the paternal genetic landscape of East and Southeast Asia. Its high frequency and diverse subclade distribution provide a rich source of information for understanding the complex demographic history of the region. The methodologies for Y-chromosome analysis are well-established, ranging from targeted SNP genotyping to high-throughput sequencing, enabling detailed and accurate haplogroup assignment. This technical guide provides a foundational understanding of the geographic distribution and analysis of haplogroup O-M122, which can serve as a valuable reference for researchers and professionals in related fields. Further research into the fine-scale distribution of O-M122 subclades and their association with phenotypic traits will continue to illuminate the intricate tapestry of human genetic variation.

References

The Pivotal Role of microRNA-122 in Liver Development and Homeostasis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-122 (miR-122) is the most abundant microRNA in the liver, accounting for approximately 70% of the total miRNA pool in hepatocytes.[1][2] Its liver-specific expression and high abundance underscore its critical role in hepatic function. This technical guide provides a comprehensive overview of the multifaceted role of miR-122 in liver development, the maintenance of homeostasis, and its dysregulation in liver disease. We delve into the signaling pathways modulated by miR-122, present quantitative data on its targets, and provide detailed experimental protocols for its study.

Introduction to miR-122

miR-122 is a small, non-coding RNA molecule that post-transcriptionally regulates gene expression by binding to the 3' untranslated region (UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[3] Its expression is tightly regulated by liver-enriched transcription factors (LETFs) such as HNF1α, HNF3β, HNF4α, and C/EBPα, which drive its transcription during embryonic liver development.[4] The expression of miR-122 is crucial for establishing and maintaining the differentiated state of hepatocytes.[5][6]

Role of miR-122 in Liver Development

The expression of miR-122 increases during the course of embryonic liver development, playing a key role in promoting hepatocyte differentiation.[2] It contributes to the maturation of hepatocytes by suppressing the expression of genes that are normally silenced in the adult liver. One of its key targets during development is the transcription factor CUTL1, a repressor of terminal differentiation genes. By downregulating CUTL1, miR-122 facilitates the expression of genes associated with mature hepatocyte function.[4]

Despite its abundance and role in differentiation, germline and liver-specific knockout of the Mir122a gene in mice does not impede normal liver development and the mice are viable and fertile.[1][7] This suggests a degree of redundancy in the developmental pathways or that the primary role of miR-122 is more critical in postnatal life and under conditions of stress.

Maintaining Liver Homeostasis: The Multifaceted Functions of miR-122

In the adult liver, miR-122 is a master regulator of several key hepatic functions, including lipid and glucose metabolism, and the regulation of cell proliferation and apoptosis.

Regulation of Lipid Metabolism

miR-122 plays a central role in cholesterol and fatty acid metabolism.[1][8] Inhibition of miR-122 in mice leads to a decrease in plasma cholesterol levels, increased hepatic fatty-acid oxidation, and a reduction in hepatic fatty-acid and cholesterol synthesis.[8] Key genes involved in lipid metabolism are directly or indirectly regulated by miR-122.

Table 1: Key miR-122 Target Genes in Lipid Metabolism

Target GeneFunctionEffect of miR-122Reference
Agpat1 Acylglycerol-3-phosphate acyltransferase 1, involved in triglyceride synthesis.Inhibition[9]
Dgat1 Diacylglycerol O-acyltransferase 1, catalyzes the final step of triglyceride synthesis.Inhibition[9]
SCD Stearoyl-CoA desaturase, key enzyme in fatty acid biosynthesis.Inhibition[10]
SREBP-1 Sterol regulatory element-binding protein 1, a master transcriptional regulator of lipogenesis.Indirect Regulation[10]
PPARα Peroxisome proliferator-activated receptor alpha, a key regulator of fatty acid oxidation.Indirect Regulation[10]
Glucose Metabolism

miR-122 is also implicated in the regulation of glucose metabolism. It targets key enzymes in the glycolysis pathway, such as aldolase A (ALDOA) and pyruvate kinase M2 (PKM2).[7] In the context of hepatocellular carcinoma (HCC), where aerobic glycolysis (the Warburg effect) is prominent, the downregulation of miR-122 can lead to the upregulation of these glycolytic enzymes, promoting tumor growth.[7]

Regulation of Cell Proliferation and Apoptosis

miR-122 acts as a tumor suppressor in the liver by controlling cell growth, survival, and apoptosis.[7][11] It targets several oncogenes and cell cycle regulators, thereby inhibiting uncontrolled cell proliferation.

Table 2: Key miR-122 Target Genes in Cell Proliferation and Apoptosis

Target GeneFunctionEffect of miR-122Reference
IGF-1R Insulin-like growth factor 1 receptor, a key regulator of cell growth and survival.Inhibition[7]
Wnt1 A signaling protein that activates the Wnt/β-catenin pathway, promoting cell proliferation.Inhibition[7]
Bcl-w (BCL2L2) An anti-apoptotic protein.Inhibition[7]
ADAM17 A disintegrin and metalloproteinase 17, involved in cell migration and invasion.Inhibition[12]
CCNG1 Cyclin G1, involved in cell cycle regulation.Inhibition[13]

miR-122 in Liver Disease

Dysregulation of miR-122 expression is a hallmark of many liver diseases, including non-alcoholic fatty liver disease (NAFLD), viral hepatitis, and hepatocellular carcinoma (HCC).

  • NAFLD and Steatosis: While short-term inhibition of miR-122 can improve steatosis, long-term genetic deletion of miR-122 in mice leads to the development of steatohepatitis and fibrosis, indicating a complex role in lipid homeostasis.[1][9]

  • Viral Hepatitis: miR-122 is essential for the replication of the Hepatitis C virus (HCV) by binding to the 5' UTR of the viral genome and stabilizing it.[2][13] Conversely, it inhibits the replication of the Hepatitis B virus (HBV).[13]

  • Hepatocellular Carcinoma (HCC): miR-122 is significantly downregulated in a majority of HCC cases, and its loss is associated with tumor metastasis and a poor prognosis.[11][12] Restoration of miR-122 levels in HCC cells can reduce tumorigenicity by inhibiting cell migration, invasion, and promoting apoptosis.[7][12]

Signaling Pathways Regulated by miR-122

miR-122 exerts its effects by modulating several key signaling pathways that are crucial for liver function and tumorigenesis.

PI3K/Akt Signaling Pathway

By targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R), miR-122 can suppress the activation of the PI3K/Akt pathway, a central signaling cascade that promotes cell growth, survival, and proliferation.[7]

PI3K_Akt_Pathway miR122 miR-122 IGF1R IGF-1R miR122->IGF1R PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

miR-122 inhibits the PI3K/Akt pathway by targeting IGF-1R.
Wnt/β-catenin Signaling Pathway

miR-122 directly targets Wnt1, a key ligand that initiates the Wnt/β-catenin signaling pathway.[7] By downregulating Wnt1, miR-122 can inhibit the nuclear translocation of β-catenin and subsequent transcription of target genes involved in cell proliferation.[7]

Wnt_Beta_Catenin_Pathway miR122 miR-122 Wnt1 Wnt1 miR122->Wnt1 BetaCatenin β-catenin Wnt1->BetaCatenin stabilization TCF_LEF TCF/LEF BetaCatenin->TCF_LEF nuclear translocation & binding Proliferation Gene Transcription (Proliferation) TCF_LEF->Proliferation

miR-122 suppresses the Wnt/β-catenin pathway by targeting Wnt1.
TGF-β Signaling Pathway

miR-122 has been shown to regulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is involved in fibrosis and HCC progression. In humans, miR-122 can suppress the expression of TGF-β1 by targeting its 5'-UTR.[7]

TGF_Beta_Pathway miR122 miR-122 TGFB1 TGF-β1 miR122->TGFB1 TGFBR TGF-β Receptor TGFB1->TGFBR Smad Smad proteins TGFBR->Smad phosphorylation Fibrosis Fibrosis & EMT Smad->Fibrosis nuclear translocation & gene transcription

miR-122 modulates the TGF-β signaling pathway by targeting TGF-β1.

Experimental Protocols

miRNA Extraction from Liver Tissue or Hepatocytes

This protocol describes the extraction of total RNA, including small RNAs, from liver tissue or cultured hepatocytes using a phenol-chloroform-based method.

Materials:

  • Lysis Buffer (e.g., TRIzol)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes

  • Homogenizer (for tissue)

Procedure:

  • Homogenization:

    • For tissue: Homogenize 50-100 mg of liver tissue in 1 mL of Lysis Buffer.

    • For cells: Add 1 mL of Lysis Buffer to a cell pellet (from a 6-well or 10 cm plate) and pass the lysate several times through a pipette to homogenize.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform per 1 mL of Lysis Buffer. Cap the tube securely and shake vigorously for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of Lysis Buffer used for the initial homogenization.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization:

    • Discard the supernatant and briefly air-dry the pellet for 5-10 minutes. Do not over-dry as it will make the RNA difficult to dissolve.

    • Resuspend the RNA in an appropriate volume of RNase-free water.

    • Determine RNA concentration and purity using a spectrophotometer.

Quantitative Real-Time PCR (qRT-PCR) for miR-122

This protocol outlines the quantification of mature miR-122 using a stem-loop reverse transcription followed by SYBR Green-based qPCR.

Materials:

  • Total RNA sample

  • Stem-loop RT primer for miR-122

  • Reverse transcriptase and buffer

  • dNTPs

  • Forward primer specific to miR-122

  • Universal reverse primer

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Reverse Transcription (RT):

    • In a 0.2 mL PCR tube, mix 10-100 ng of total RNA, 1 µL of the stem-loop RT primer (10 µM), and RNase-free water to a final volume of 10 µL.

    • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

    • Prepare a master mix containing 4 µL of 5X RT buffer, 2 µL of 10 mM dNTPs, 1 µL of reverse transcriptase, and 3 µL of RNase-free water per reaction.

    • Add 10 µL of the master mix to each RNA/primer tube.

    • Perform the RT reaction in a thermal cycler: 16°C for 30 minutes, 42°C for 30 minutes, and 85°C for 5 minutes. The resulting cDNA can be stored at -20°C.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix in a 96-well plate: 10 µL of 2X SYBR Green master mix, 1 µL of the miR-122 forward primer (10 µM), 1 µL of the universal reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water to a final volume of 20 µL.

    • Run the qPCR in a real-time PCR instrument with the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.

    • Include a melt curve analysis to verify the specificity of the amplified product.

    • Relative quantification of miR-122 expression can be calculated using the 2-ΔΔCt method, with a small nuclear RNA (e.g., U6) as an endogenous control.

Luciferase Reporter Assay for Target Validation

This protocol describes how to validate a predicted miR-122 target using a dual-luciferase reporter assay.

Materials:

  • psiCHECK-2 vector (or similar dual-luciferase reporter vector)

  • Restriction enzymes and T4 DNA ligase

  • Primers to amplify the 3'UTR of the putative target gene

  • Hepatocyte cell line (e.g., Huh7, HepG2)

  • miR-122 mimic and negative control mimic

  • Transfection reagent

  • Dual-luciferase assay kit

Procedure:

  • Construct Preparation:

    • Amplify the 3'UTR sequence of the putative target gene containing the predicted miR-122 binding site(s) by PCR.

    • Clone the amplified 3'UTR fragment into the multiple cloning site downstream of the Renilla luciferase gene in the psiCHECK-2 vector.[8]

    • Verify the insertion and its orientation by sequencing.

  • Cell Transfection:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with the 3'UTR reporter construct and either the miR-122 mimic or a negative control mimic using a suitable transfection reagent.

  • Luciferase Assay:

    • After 24-48 hours of incubation, lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the Renilla luciferase activity to the Firefly luciferase activity for each well to control for transfection efficiency.

    • A significant decrease in the normalized Renilla luciferase activity in cells co-transfected with the miR-122 mimic compared to the negative control indicates that the cloned 3'UTR is a direct target of miR-122.

Luciferase_Assay_Workflow cluster_construct Reporter Construct Preparation cluster_transfection Cell Transfection cluster_assay Assay & Analysis Amplify Amplify 3'UTR Clone Clone into psiCHECK-2 Amplify->Clone Transfect Co-transfect Construct + miR-122 mimic Clone->Transfect Seed Seed Cells Seed->Transfect Lyse Lyse Cells Transfect->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Normalize & Analyze Measure->Analyze

Workflow for a dual-luciferase reporter assay to validate miR-122 targets.

Conclusion

miR-122 is a central player in liver biology, with profound effects on hepatocyte differentiation, metabolism, and the regulation of cell fate. Its dysregulation is a common feature in a spectrum of liver diseases, highlighting its potential as a diagnostic biomarker and a therapeutic target. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to further unravel the intricate roles of this master regulator of liver function. Future investigations into the complete network of miR-122 targets and its interplay with other regulatory molecules will undoubtedly provide deeper insights into liver health and disease, paving the way for novel therapeutic strategies.

References

A Technical Guide to Y-Chromosome Haplogroup O-M122 and its Association with East Asian Populations

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Y-chromosome haplogroup O-M122 (also known as O2, and formerly as O3) is the most dominant paternal lineage in East Asia, representing a significant component of the genetic landscape of numerous populations.[1][2] Its high frequency and wide distribution make it a critical genetic marker for tracing the demographic history, migration patterns, and population structure of East and Southeast Asia. This guide provides a comprehensive overview of Haplogroup O-M122, including its phylogenetic context, geographic distribution with quantitative data, and the standard molecular methodologies employed for its identification.

Introduction and Phylogenetic Context

Haplogroup O-M122 is a descendant lineage of the major Eurasian haplogroup O-M175.[1][3] It is defined by the presence of the single nucleotide polymorphism (SNP) M122. Genetic studies estimate that the O-M122 mutation first appeared between 25,000 and 35,000 years ago, with evidence suggesting a likely origin in Southeast Asia or southern China.[1][2][4] From this point of origin, its bearers undertook significant northward migrations that were instrumental in shaping the paternal genetic pool of modern East Asia.[2][5]

The haplogroup is particularly associated with speakers of the Sino-Tibetan and Hmong-Mien language families, where it often constitutes over 50% of the Y-chromosome variation.[1][4] The phylogenetic position of O-M122 relative to its ancestral and descendant clades is crucial for understanding its evolutionary history.

Haplogroup_O_M122_Phylogeny A Haplogroup K-M9 B Haplogroup O-M175 A->B M175 C Haplogroup O-M122 (O2) B->C this compound D Major Subclades C->D E O-M324 (O2a) D->E F O-P201 (O2a2) E->F P201 G O-M7 (O2a2b2) F->G M7 H O-M134 (O2a2b1) F->H M134

Phylogenetic relationship of Haplogroup O-M122.

Geographic Distribution and Frequency

The prevalence of Haplogroup O-M122 varies significantly across East Asia but is consistently high among many populations. It is the most common haplogroup in China, found in over 50% of Han Chinese males.[4][6] Its frequency remains substantial in neighboring populations, including Koreans, Manchus, and Vietnamese.[1][4] The tables below summarize the frequency of this haplogroup across various studied populations.

Table 1: Frequency of Haplogroup O-M122 in East Asian Populations
PopulationRegion/CountrySample Size (N)Frequency (%)Source(s)
Han Chinese (Overall)China-~53.35[1]
Northern HanChina41352.1[7]
Southern HanChina1,10253.7[7]
KoreansKorea8138.3 - 43.0[1][7]
JapaneseJapan2916.0 - 27.6[1][4][7]
ManchusChina-~47.0[1]
TibetansChina12936.4 - 48.0[1][7]
VietnameseVietnam-~44.0[1]
FilipinosPhilippines-~33.3[1]
MongoliansMongolia-18.0 - 22.8[4]
Table 2: Frequency of Haplogroup O-M122 in Selected South and Southeast Asian Populations
PopulationRegion/CountrySample Size (N)Frequency (%)Source(s)
TamangNepal4586.7[1][4]
AdiIndia (Arunachal Pradesh)-89.0[1][4]
NishiIndia (Arunachal Pradesh)-94.0[1][4]
NagaIndia-76.0[1][4]
GaroIndia (Meghalaya)7159.2[4]
Hmong-Mien SpeakersSoutheast Asia24951.4[7]
Tibeto-Burman SpeakersSoutheast Asia29348.8[7]

Experimental Protocols for Haplogroup Determination

The identification of Y-chromosome haplogroups is a standard procedure in molecular anthropology and population genetics. The process involves DNA extraction, amplification of target regions, and genotyping of specific SNPs.

Sample Collection and DNA Extraction
  • Sample Source: Genomic DNA is typically isolated from peripheral blood (via venipuncture) or buccal cells (collected using sterile swabs).

  • Extraction Method: Standard DNA extraction protocols are employed, such as phenol-chloroform extraction or commercially available kits (e.g., Qiagen DNeasy Blood & Tissue Kit). A common protocol involves:

    • Cell Lysis: Incubation of the sample with a lysis buffer containing a detergent (e.g., SDS) and Proteinase K to break down cellular and nuclear membranes and digest proteins.[8]

    • Purification: Removal of proteins and other cellular debris. In the phenol-chloroform method, this is achieved by organic extraction. In kit-based methods, DNA is bound to a silica membrane in a spin column, and contaminants are washed away.

    • Elution: The purified genomic DNA is eluted into a sterile buffer (e.g., TE buffer) or nuclease-free water for stable long-term storage at -20°C.

PCR Amplification of Y-Chromosome SNPs
  • Principle: Polymerase Chain Reaction (PCR) is used to amplify the specific segment of the Y-chromosome containing the SNP of interest (e.g., this compound).[9]

  • Reaction Mixture: A typical PCR reaction mix (25 µL total volume) includes:

    • DNA Template: 1-10 ng of purified genomic DNA.

    • Primers: 0.5 µM each of a forward and reverse primer designed to flank the target SNP region.

    • dNTPs: 200 µM of each deoxynucleotide triphosphate (dATP, dCTP, dGTP, dTTP).

    • Taq Polymerase: 0.5-1.0 units of a thermostable DNA polymerase (e.g., AmpliTaq Gold).[9]

    • PCR Buffer: 1x concentration, providing the optimal pH and salt conditions.

    • MgCl₂: 1.5-2.5 mM, a necessary cofactor for the polymerase.[9]

  • Thermal Cycling Conditions: A standard thermal cycler program consists of:

    • Initial Denaturation: 95°C for 10 minutes to activate the polymerase and fully separate the DNA strands.[9]

    • Cycling (30-35 cycles):

      • Denaturation: 94°C for 30 seconds.

      • Annealing: 55-65°C for 30-60 seconds (temperature is primer-dependent).

      • Extension: 72°C for 60 seconds.

    • Final Extension: 72°C for 5-10 minutes to ensure all amplicons are fully synthesized.[10]

    • Hold: 4°C indefinitely.

Y-SNP Genotyping

Following successful PCR amplification, the genotype of the target SNP is determined.

  • Methodology: The SNaPshot® minisequencing assay (Single-Base Extension, SBE) is a widely used and robust method for SNP genotyping.[11][12]

  • Protocol Steps:

    • PCR Product Cleanup: Excess primers and dNTPs from the initial PCR are removed enzymatically, typically using Exonuclease I and Shrimp Alkaline Phosphatase (SAP).

    • SNaPshot Reaction: The purified PCR product is used as a template in a second reaction containing a genotyping primer that anneals directly adjacent to the SNP site. This reaction includes fluorescently labeled dideoxynucleotide triphosphates (ddNTPs). A polymerase extends the primer by a single base, incorporating the ddNTP that is complementary to the allele at the SNP site.

    • Post-Extension Cleanup: Unincorporated fluorescent ddNTPs are removed, often with SAP.

    • Capillary Electrophoresis: The final labeled, single-base extended product is analyzed on a capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl DNA Analyzer). The incorporated fluorescent dye reveals the allele, and thus the haplogroup status.

Haplogroup_Genotyping_Workflow A 1. Sample Collection (Blood / Buccal Swab) B 2. Genomic DNA Extraction (Lysis, Purification, Elution) A->B C 3. PCR Amplification (Amplify Y-SNP Region, e.g., this compound) B->C D 4. PCR Product Cleanup (Remove Primers / dNTPs) C->D E 5. SNaPshot® SBE Reaction (Single-Base Extension with Fluorescent ddNTPs) D->E F 6. Capillary Electrophoresis (Separate Labeled Products) E->F G 7. Data Analysis (Determine Allele / Haplogroup) F->G

Standard workflow for Y-SNP haplogroup determination.

Conclusion

Haplogroup O-M122 is a cornerstone for understanding the paternal genetic history of East Asia. Its high frequency and broad, yet patterned, distribution provide clear evidence of a major demographic expansion originating in the south of the region thousands of years ago.[2][7] The study of this lineage and its subclades continues to offer valuable insights into the migrations, linguistic dispersals, and genetic relationships that have shaped one of the world's most populous regions. The standardized molecular techniques outlined in this guide ensure the reliable and reproducible identification of this pivotal Y-chromosome haplogroup for academic research and clinical applications.

References

introduction to the biogenesis and function of miR-122

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biogenesis and Function of miR-122

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-122 (miR-122) is a highly conserved, liver-specific microRNA that plays a pivotal role in hepatic physiology and pathology. Accounting for approximately 70% of the total miRNA population in adult hepatocytes, miR-122 is a central regulator of liver homeostasis, lipid and iron metabolism, and the host-virus interactions underlying hepatitis C and B infections.[1][2][3][4] Furthermore, its dysregulation is strongly implicated in the pathogenesis of hepatocellular carcinoma (HCC), making it a molecule of significant interest for diagnostic, prognostic, and therapeutic development. This guide provides a comprehensive overview of the biogenesis and multifaceted functions of miR-122, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Biogenesis of miR-122

The biogenesis of miR-122 follows the canonical microRNA processing pathway, a multi-step process that begins in the nucleus and culminates in the cytoplasm with the production of the mature, functional miRNA.

  • Transcription: The journey of miR-122 begins with its transcription from a single genomic locus on human chromosome 18.[1] This process is carried out by RNA polymerase II, which generates a long primary transcript known as pri-miR-122.[1] The pri-miR-122 transcript is part of a non-coding RNA exon. The transcription of pri-miR-122 is subject to regulation, for instance, it is controlled in a circadian manner in mice by the nuclear receptor REV-ERBα.

  • Nuclear Processing: Within the nucleus, the pri-miR-122 transcript, which can be several kilobases long, is processed by the Microprocessor complex. This complex comprises the RNase III enzyme Drosha and its essential cofactor, DiGeorge syndrome critical region 8 (DGCR8). Drosha cleaves the pri-miR-122 to release a shorter, approximately 70-nucleotide hairpin-shaped precursor molecule called pre-miR-122.

  • Nuclear Export: The newly synthesized pre-miR-122 is then actively transported out of the nucleus into the cytoplasm. This translocation is mediated by the nuclear transport receptor Exportin-5, in a process that is dependent on the GTP-binding nuclear protein Ran.

  • Cytoplasmic Processing: Once in the cytoplasm, the pre-miR-122 hairpin is recognized and further processed by another RNase III enzyme, Dicer. Dicer cleaves the terminal loop of the pre-miR-122, yielding a short, double-stranded RNA duplex of about 22 nucleotides in length.

  • RISC Loading and Mature miRNA Formation: This miRNA/miRNA* duplex is then loaded into an Argonaute (Ago) protein, a key component of the RNA-induced silencing complex (RISC). Typically, one strand of the duplex, the mature miR-122 (the guide strand), is preferentially retained within the RISC, while the other strand (the passenger strand, or miR-122*) is degraded. The mature miR-122, now part of the active RISC, is ready to bind to its target messenger RNAs (mRNAs) and exert its regulatory functions.

Biogenesis_of_miR_122 Biogenesis of miR-122 cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pri-miR-122 pri-miR-122 (Primary Transcript) Drosha/DGCR8 Microprocessor Complex (Drosha/DGCR8) pri-miR-122->Drosha/DGCR8 Processing pre-miR-122 pre-miR-122 (Precursor miRNA) Exportin-5 Exportin-5 pre-miR-122->Exportin-5 Nuclear Export Drosha/DGCR8->pre-miR-122 RNA_Pol_II RNA Polymerase II RNA_Pol_II->pri-miR-122 miR-122_Gene miR-122 Gene (Chr 18) miR-122_Gene->RNA_Pol_II Transcription pre-miR-122_cyto pre-miR-122 Dicer Dicer pre-miR-122_cyto->Dicer Processing miRNA_duplex miR-122/miR-122* Duplex RISC RISC Loading (Ago) miRNA_duplex->RISC Dicer->miRNA_duplex Mature_miR-122 Mature miR-122 in RISC RISC->Mature_miR-122 Target_mRNA Target mRNA Mature_miR-122->Target_mRNA Translation_Repression Translational Repression or mRNA Degradation Target_mRNA->Translation_Repression Exportin-5->pre-miR-122_cyto

Caption: The canonical biogenesis pathway of miR-122.

Functions of miR-122

miR-122 is a pleiotropic regulator involved in a wide array of hepatic functions. Its high level of expression underscores its importance in maintaining liver-specific gene expression patterns and cellular homeostasis.

Liver Homeostasis and Development

miR-122 is crucial for maintaining the differentiated state of hepatocytes.[4] Studies in mice lacking the gene for miR-122a have shown that these animals are viable but develop steatohepatitis, fibrosis, and eventually hepatocellular carcinoma, highlighting the essential role of miR-122 in liver health.[2][5]

Regulation of Lipid and Cholesterol Metabolism

One of the most well-characterized functions of miR-122 is its role in regulating lipid and cholesterol metabolism.[6][7][8][9][10] Inhibition of miR-122 in mice leads to a significant reduction in plasma cholesterol levels, increased hepatic fatty-acid oxidation, and a decrease in the rates of hepatic fatty-acid and cholesterol synthesis.[6] These effects are mediated through the regulation of a network of genes involved in these pathways.

Parameter Effect of miR-122 Inhibition Reference
Plasma CholesterolDecreased[6][7][8]
Hepatic Fatty-Acid OxidationIncreased[6]
Hepatic Fatty-Acid SynthesisDecreased[6]
Hepatic Cholesterol SynthesisDecreased[6]
Liver Steatosis (in diet-induced obesity)Improved[6]
Role in Viral Hepatitis

Hepatitis C Virus (HCV): Uniquely, miR-122 is a host factor that is essential for the replication of the Hepatitis C virus.[1][11][12] Instead of repressing its target, miR-122 binds to two sites in the 5' untranslated region (UTR) of the HCV genome, which surprisingly promotes viral replication.[1] The proposed mechanisms for this include stabilization of the viral RNA genome and enhancement of its translation.[1][13][14] This critical dependence of HCV on miR-122 has led to the development of anti-miR-122 oligonucleotides as a therapeutic strategy for HCV infection.[7][12]

Hepatitis B Virus (HBV): In contrast to its role in HCV infection, miR-122 appears to have an inhibitory effect on Hepatitis B virus replication.[15][16][17] Studies have shown that miR-122 expression is often downregulated in patients with chronic HBV infection.[18] HBV mRNAs may act as a "sponge" to sequester and inhibit the function of miR-122.[17]

Virus Role of miR-122 Mechanism Reference
Hepatitis C Virus (HCV)Pro-viral (promotes replication)Binds to 5' UTR, stabilizes viral RNA, enhances translation[1][11][12][13][14]
Hepatitis B Virus (HBV)Anti-viral (inhibits replication)Downregulated in chronic infection; HBV mRNA may sequester miR-122[15][16][17][18]
Role in Hepatocellular Carcinoma (HCC)

miR-122 generally functions as a tumor suppressor in the liver.[3] Its expression is frequently and significantly reduced in hepatocellular carcinoma compared to healthy liver tissue, and lower levels of miR-122 are correlated with a poorer prognosis.[3] Re-introduction of miR-122 into HCC cell lines has been shown to reduce their tumorigenic properties and sensitize them to chemotherapeutic agents.[3] Several target genes of miR-122 that are involved in tumorigenesis have been identified, including ADAM10, IGF1R, and cyclin G1.

Functions_of_miR_122 Multifaceted Functions of miR-122 cluster_functions Cellular and Pathological Roles miR-122 miR-122 Liver_Homeostasis Liver Homeostasis & Development miR-122->Liver_Homeostasis Maintains Lipid_Metabolism Lipid & Cholesterol Metabolism miR-122->Lipid_Metabolism Regulates Viral_Hepatitis Viral Hepatitis (HCV & HBV) miR-122->Viral_Hepatitis Modulates HCC Hepatocellular Carcinoma (HCC) miR-122->HCC Suppresses HCV HCV Replication miR-122->HCV Promotes HBV HBV Replication miR-122->HBV Inhibits Tumor_Growth Tumor Growth miR-122->Tumor_Growth Inhibits Cholesterol_Synthesis Cholesterol Synthesis miR-122->Cholesterol_Synthesis Inhibits Lipid_Metabolism->Cholesterol_Synthesis Viral_Hepatitis->HCV Viral_Hepatitis->HBV HCC->Tumor_Growth Experimental_Workflows Experimental Workflows for miR-122 Research cluster_northern Northern Blotting cluster_qPCR RT-qPCR cluster_luciferase Luciferase Reporter Assay NB_RNA_Ext 1. RNA Extraction NB_PAGE 2. PAGE Separation NB_RNA_Ext->NB_PAGE NB_Transfer 3. Membrane Transfer NB_PAGE->NB_Transfer NB_Hybridization 4. Hybridization with Labeled Probe NB_Transfer->NB_Hybridization NB_Detection 5. Signal Detection NB_Hybridization->NB_Detection qPCR_RNA_Ext 1. RNA Extraction qPCR_RT 2. Reverse Transcription (Stem-loop or Poly(A)) qPCR_RNA_Ext->qPCR_RT qPCR_RealTime 3. Real-Time PCR qPCR_RT->qPCR_RealTime qPCR_Quant 4. Quantification qPCR_RealTime->qPCR_Quant Luc_Vector 1. Construct Reporter Vector (3' UTR of target) Luc_Transfect 2. Co-transfect with miR-122 mimic Luc_Vector->Luc_Transfect Luc_Assay 3. Measure Luciferase Activity Luc_Transfect->Luc_Assay Luc_Analysis 4. Analyze Repression Luc_Assay->Luc_Analysis

References

MicroRNA-122 in Hepatocytes: A Technical Guide to Key Functions and Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-122 (miR-122) is the most abundant microRNA in the liver, accounting for approximately 70% of the total miRNA population in hepatocytes.[1][2] Its liver-specific expression underscores its critical role in maintaining hepatic homeostasis, regulating metabolic functions, and its involvement in the pathogenesis of various liver diseases. This technical guide provides an in-depth overview of the core functions and validated targets of miR-122 in hepatocytes, detailed experimental protocols for its study, and visualizations of its key signaling pathways.

Core Functions of miR-122 in Hepatocytes

The functions of miR-122 in the liver are multifaceted, ranging from the regulation of lipid and cholesterol metabolism to influencing the replication of the hepatitis C virus (HCV) and the progression of liver cancer.

Regulation of Lipid and Cholesterol Metabolism

A primary role of miR-122 is the regulation of lipid and cholesterol homeostasis. It has been demonstrated to be a crucial player in fatty acid and cholesterol metabolism.[3] Inhibition of miR-122 in mouse models has been shown to reduce plasma cholesterol levels, increase hepatic fatty-acid oxidation, and decrease the rates of hepatic fatty-acid and cholesterol synthesis.[4] This suggests that miR-122 is a key regulator of these metabolic pathways and a potential therapeutic target for metabolic diseases.[4]

Role in Hepatitis C Virus (HCV) Replication

Uniquely, miR-122 is a critical host factor for the replication of the Hepatitis C virus.[2] Unlike the canonical function of miRNAs in downregulating gene expression, miR-122 binds to two sites on the 5' untranslated region (UTR) of the HCV genome, which promotes viral RNA accumulation.[5] This interaction is essential for efficient viral replication in cell culture, and inhibitors of miR-122 have been effective in reducing viral loads in patients with chronic HCV infections.[5] Recent studies suggest that miR-122 plays at least three roles in the HCV life cycle: promoting a conformational switch in the viral RNA to favor translation, enhancing genome stability, and promoting positive-strand viral RNA synthesis.[5]

Involvement in Liver Disease

Downregulation of miR-122 is a common feature in the progression of liver injury and is associated with various liver pathologies.[6] Reduced levels of miR-122 have been observed in non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC).[1] In HCC, lower miR-122 expression correlates with suppression of the hepatic phenotype and an increase in metastatic properties.[7] Conversely, elevated circulating levels of miR-122 can be an indicator of early liver disease and viral hepatitis.[6]

Key Targets of miR-122 in Hepatocytes

miR-122 exerts its functions by post-transcriptionally regulating a wide array of target genes. The following tables summarize some of the key validated targets and the quantitative effects of miR-122 modulation on their expression.

Table 1: Validated mRNA Targets of miR-122 in Hepatocytes
Target GeneFunction of TargetValidation MethodReference
Lipid Metabolism
Aldolase A (ALDOA)Glycolysis/gluconeogenesisLuciferase Reporter Assay, qRT-PCR, Western Blot[8]
Fatty Acid Synthase (FASN)Fatty acid synthesisqRT-PCR[4]
HMG-CoA Reductase (HMGCR)Cholesterol synthesisqRT-PCR[4]
Stearoyl-CoA desaturase (SCD)Fatty acid metabolismLuciferase Reporter Assay, qRT-PCR[3]
Cell Cycle & Proliferation
Cyclin G1 (CCNG1)Cell cycle regulationNot specified[9]
ADAM17Sheddase for various cell surface proteinsAffinity Purification, qRT-PCR[10]
BCL-w (BCL2L2)Anti-apoptotic proteinAffinity Purification, qRT-PCR[10]
Hepatocyte Differentiation
CUTL1Transcriptional repressor of terminal differentiation genesLuciferase Reporter Assay, Western Blot[11]
Innate Immunity
MERTK, FGFR1, IGF1RReceptor tyrosine kinases involved in STAT3 phosphorylationqRT-PCR, Western Blot[12]
Table 2: Quantitative Effects of miR-122 Modulation on Target Gene Expression
Target GeneCell/Animal ModelModulationFold Change in ExpressionReference
ALDOAHuh-7 cellsmiR-122 mimic>3-fold decrease in Renilla luciferase (reporter assay)[8]
ALDOAHuh-7 cellsmiR-122 inhibitor>8-fold increase in Renilla luciferase (reporter assay)[8]
Hepatocyte-specific genes (Alb, Ttr, ApoE)BMEL cellsmiR-122 mimic (dose-dependent)Stimulation of expression[13]
Hepatocyte-specific genes (Alb, Ttr, ApoE, ApoH, ApoA2)BMEL cellsantagomir-122Down-regulation of expression[13]
SCDHEK293T cellsmiR-122 mimicSignificant decrease in luciferase activity (reporter assay)[3]
STAT3 phosphorylationHepG2 cellsmiR-122 mimicDownregulation of phosphorylation[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of miR-122 in hepatocytes.

miRNA Isolation from Hepatocytes

This protocol is for the isolation of total RNA, including small RNAs, from cultured hepatocytes.

Materials:

  • Lysis Buffer (e.g., TRIzol reagent)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes

  • Micropipettes and RNase-free tips

  • Microcentrifuge

Procedure:

  • Cell Lysis:

    • For adherent cells, aspirate the cell culture medium.

    • Add 1 mL of Lysis Buffer directly to the culture dish (for a 10 cm dish).

    • Lyse the cells by repetitive pipetting.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform per 1 mL of Lysis Buffer.

    • Cap the tube securely and shake vigorously for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.

  • RNA Precipitation:

    • Transfer the aqueous phase to a fresh tube.

    • Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1 mL of Lysis Buffer used for the initial homogenization.

    • Incubate samples at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash:

    • Remove the supernatant.

    • Wash the RNA pellet once with 1 mL of 75% ethanol.

    • Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization:

    • Briefly dry the RNA pellet for 5-10 minutes. Do not dry the RNA completely as this will greatly decrease its solubility.

    • Dissolve the RNA pellet in RNase-free water by passing the solution a few times through a pipette tip and incubating for 10-15 minutes at 55-60°C.

Quantification of miR-122 by qRT-PCR

This protocol outlines the steps for quantifying miR-122 expression levels using a two-step reverse transcription quantitative real-time PCR (qRT-PCR) approach.

Materials:

  • Total RNA containing small RNAs

  • miRNA-specific reverse transcription kit (e.g., TaqMan MicroRNA Reverse Transcription Kit)

  • miRNA-specific stem-loop RT primer for miR-122

  • miRNA-specific forward and reverse primers for miR-122 for qPCR

  • Real-time PCR master mix (e.g., TaqMan Universal Master Mix II)

  • Real-time PCR instrument

  • Nuclease-free water

Procedure:

  • Reverse Transcription (RT):

    • Prepare the RT reaction mix according to the manufacturer's protocol. This typically includes the RT buffer, dNTPs, RNase inhibitor, reverse transcriptase, and the miR-122 specific stem-loop RT primer.

    • Add 1-10 ng of total RNA to the RT reaction mix.

    • Perform the RT reaction using the following thermal cycling conditions: 16°C for 30 minutes, 42°C for 30 minutes, 85°C for 5 minutes, and then hold at 4°C.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mix. For each reaction, combine the real-time PCR master mix, the miR-122 specific forward and reverse primers, and nuclease-free water.

    • Add the cDNA product from the RT step to the qPCR reaction mix.

    • Run the qPCR on a real-time PCR instrument using standard cycling conditions (e.g., 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for miR-122 and a small nuclear RNA (e.g., U6) as an endogenous control.

    • Calculate the relative expression of miR-122 using the 2-ΔΔCt method.

Luciferase Reporter Assay for Target Validation

This protocol describes how to validate a predicted miR-122 target using a dual-luciferase reporter assay.

Materials:

  • Hepatocyte cell line (e.g., Huh-7, HepG2)

  • Dual-luciferase reporter vector (e.g., psiCHECK-2) containing the 3' UTR of the putative target gene downstream of the Renilla luciferase gene.

  • miR-122 mimic and a negative control mimic.

  • Transfection reagent (e.g., Lipofectamine 2000).

  • Dual-Luciferase Reporter Assay System.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the hepatocyte cell line in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfection:

    • Co-transfect the cells with the luciferase reporter vector and either the miR-122 mimic or the negative control mimic using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation:

    • Incubate the cells for 24-48 hours post-transfection.

  • Luciferase Assay:

    • Lyse the cells and measure the Firefly and Renilla luciferase activities sequentially using a luminometer and the dual-luciferase assay reagents.

  • Data Analysis:

    • Normalize the Renilla luciferase activity to the Firefly luciferase activity for each sample.

    • A significant decrease in the normalized luciferase activity in the presence of the miR-122 mimic compared to the negative control indicates that the cloned 3' UTR is a direct target of miR-122.

Western Blot Analysis of Target Proteins

This protocol details the detection of changes in the protein levels of a miR-122 target.

Materials:

  • Hepatocytes treated with miR-122 mimic, inhibitor, or controls.

  • RIPA buffer with protease inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Extraction:

    • Lyse the treated hepatocytes in RIPA buffer.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving miR-122.

miR-122 Regulation of Lipid Metabolism

miR122_Lipid_Metabolism cluster_oxidation Fatty Acid Oxidation miR122 miR-122 FASN FASN miR122->FASN represses HMGCR HMGCR miR122->HMGCR represses SCD SCD miR122->SCD represses FAO Fatty Acid Oxidation miR122->FAO promotes

Caption: miR-122 negatively regulates key enzymes in lipid and cholesterol synthesis while promoting fatty acid oxidation.

miR-122's Role in HCV Replication

miR122_HCV_Replication cluster_processes HCV Lifecycle Events miR122 miR-122 HCV_RNA HCV Genomic RNA (5' UTR) miR122->HCV_RNA binds to 2 sites Stability RNA Stability miR122->Stability enhances Ribosome Ribosome HCV_RNA->Ribosome recruits Replication_Complex Viral Replication Complex HCV_RNA->Replication_Complex template for Translation Translation Ribosome->Translation initiates Replication Replication Replication_Complex->Replication

Caption: miR-122 binds to the HCV 5' UTR, promoting viral translation, RNA stability, and replication.

Experimental Workflow for miR-122 Target Validation

miR122_Target_Validation_Workflow start Hypothesized miR-122 Target clone_utr Clone 3' UTR into Luciferase Reporter Vector start->clone_utr transfect Co-transfect Hepatocytes with Reporter and miR-122 mimic/ control clone_utr->transfect luciferase_assay Perform Dual-Luciferase Assay transfect->luciferase_assay analyze Analyze Luciferase Activity luciferase_assay->analyze conclusion Target Validated/ Not Validated analyze->conclusion western_blot Confirm with Western Blot for endogenous protein level conclusion->western_blot If validated

Caption: A typical workflow for the experimental validation of a predicted miR-122 target gene.

Conclusion

miR-122 stands out as a master regulator of hepatocyte function, with profound implications for liver health and disease. Its roles in metabolism, viral infection, and cancer biology have made it a subject of intense research and a promising target for therapeutic intervention. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further unravel the complexities of miR-122 biology and its potential for clinical applications.

References

Methodological & Application

Determining Y-Chromosome Haplogroup O-M122 from DNA Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haplogroup O-M122 is a Y-chromosome haplogroup predominantly found in East and Southeast Asia, representing a significant paternal lineage in these regions.[1][2] Its identification and analysis from DNA samples are crucial for population genetics, migration studies, and understanding the genetic basis of certain traits and diseases. The defining single nucleotide polymorphism (SNP) for this haplogroup is M122. This document provides detailed application notes and protocols for the determination of Haplogroup O-M122 from extracted DNA samples using various molecular biology techniques.

Methodologies for Haplogroup O-M122 Determination

The determination of Haplogroup O-M122 relies on the identification of the this compound SNP on the Y-chromosome. Several methods can be employed, each with distinct advantages in terms of throughput, cost, and accuracy. The primary methods include:

  • Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) : A cost-effective method for genotyping known SNPs.

  • Sanger Sequencing : Considered the "gold standard" for its high accuracy in sequence determination.

  • Next-Generation Sequencing (NGS) : A high-throughput approach that can simultaneously analyze numerous SNPs and identify novel variants.

The choice of method often depends on the scale of the study, budget, and the specific research questions.

Data Presentation: Comparison of Genotyping Methods

Method Throughput Cost per Sample Accuracy Key Advantages Key Disadvantages
PCR-RFLP Low to MediumLowHighCost-effective, simple equipment requirements.Requires a specific restriction enzyme for the SNP of interest, not easily scalable.
Sanger Sequencing LowMediumVery HighGold standard for accuracy, reliable for single SNP analysis.Lower throughput, higher cost per sample than RFLP.
Next-Generation Sequencing (NGS) Very HighHigh (but decreasing)Very HighMassively parallel, can analyze the entire Y-chromosome, discovers novel variants.Complex workflow and data analysis, higher initial investment.

Experimental Workflows and Logical Relationships

A general workflow for determining Haplogroup O-M122 involves sample collection, DNA extraction, and subsequent genotyping.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Genotyping cluster_2 Phase 3: Data Analysis Sample Biological Sample (Blood/Saliva) DNA_Extraction Genomic DNA Extraction Sample->DNA_Extraction QC DNA Quality & Quantity Control DNA_Extraction->QC PCR PCR Amplification of this compound Region QC->PCR NGS Next-Generation Sequencing QC->NGS RFLP PCR-RFLP Analysis PCR->RFLP Sanger Sanger Sequencing PCR->Sanger Analysis Haplogroup O-M122 Determination RFLP->Analysis Sanger->Analysis NGS->Analysis

Caption: Overall workflow for Haplogroup O-M122 determination.

Experimental Protocols

Protocol 1: Genomic DNA Extraction from Saliva

This protocol outlines a common method for obtaining high-quality genomic DNA from saliva samples, suitable for downstream genotyping applications.

Materials:

  • Saliva collection kit (e.g., Oragene® DNA) or 50 ml sterile conical tubes

  • Phosphate-buffered saline (PBS)

  • QIAGEN Protease (or equivalent)

  • Buffer AL (QIAGEN)

  • Ethanol (96-100%)

  • QIAamp Spin Columns (QIAGEN)

  • Buffer AW1 and AW2 (QIAGEN)

  • Buffer AE or nuclease-free water

  • Microcentrifuge and 1.5 ml microcentrifuge tubes

  • Water bath or heat block at 56°C

Procedure:

  • Sample Collection: Collect 1-2 ml of saliva into the collection tube. Ensure the donor has not eaten or drunk for 30 minutes prior to collection.

  • Cell Lysis:

    • If using a standard tube, add an equal volume of PBS and centrifuge at 1800 x g for 5 minutes to pellet cells. Discard the supernatant and resuspend the pellet in 180 µl PBS.

    • Add 20 µl of QIAGEN Protease and 200 µl of Buffer AL to the resuspended cells. Vortex immediately for 15 seconds.

    • Incubate at 56°C for 10 minutes.

  • DNA Precipitation: Add 200 µl of ethanol (96-100%) and vortex to mix.

  • DNA Binding:

    • Transfer the mixture to a QIAamp Spin Column placed in a 2 ml collection tube.

    • Centrifuge at 6000 x g (8000 rpm) for 1 minute. Discard the filtrate.

  • Washing:

    • Place the spin column in a new collection tube. Add 500 µl of Buffer AW1 and centrifuge for 1 minute at 6000 x g. Discard the filtrate.

    • Place the spin column in a new collection tube. Add 500 µl of Buffer AW2 and centrifuge at full speed for 3 minutes to dry the membrane.

  • Elution:

    • Place the spin column in a clean 1.5 ml microcentrifuge tube.

    • Add 50-150 µl of Buffer AE or nuclease-free water directly to the center of the membrane.

    • Incubate at room temperature for 1 minute, then centrifuge at 6000 x g for 1 minute to elute the DNA.

  • Quantification and Quality Control: Measure the DNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Store the DNA at -20°C.

Protocol 2: PCR Amplification of the this compound Locus

This protocol is for the amplification of the Y-chromosome region containing the this compound SNP.

Materials:

  • Genomic DNA (10-50 ng/µl)

  • Forward and Reverse Primers for this compound (sequences to be obtained from relevant literature)

  • Taq DNA Polymerase (5 U/µl) or a high-fidelity polymerase

  • 10x PCR Buffer (with MgCl2)

  • dNTP mix (10 mM)

  • Nuclease-free water

  • Thermal cycler

Primer Information: Note: Specific primer sequences for this compound should be sourced from peer-reviewed publications to ensure specificity and efficiency. As of the last update, a commonly referenced study for O3-M122 is by Shi et al. (2005) in the American Journal of Human Genetics. Researchers should consult this or similar papers for validated primer sequences.

PCR Reaction Mix (25 µl total volume):

Component Volume Final Concentration
10x PCR Buffer2.5 µl1x
dNTP Mix (10 mM)0.5 µl0.2 mM
Forward Primer (10 µM)1.0 µl0.4 µM
Reverse Primer (10 µM)1.0 µl0.4 µM
Taq DNA Polymerase0.25 µl1.25 U
Template DNA1.0 µl10-50 ng
Nuclease-free water18.75 µl-

Thermal Cycling Conditions:

Step Temperature Time Cycles
Initial Denaturation95°C5 min1
Denaturation94°C30 sec\multirow{3}{}{30-35}
Annealing55-65°C30 sec
Extension72°C1 min
Final Extension72°C5 min1
Hold4°C1

*The annealing temperature should be optimized based on the specific primers used.

Verification: Run 5 µl of the PCR product on a 1.5% agarose gel to confirm the presence of a band of the expected size.

Protocol 3: Sanger Sequencing of this compound PCR Product

This protocol outlines the steps for determining the nucleotide sequence of the amplified this compound region.

G cluster_0 Step 1: PCR Product Cleanup cluster_1 Step 2: Cycle Sequencing cluster_2 Step 3: Post-Sequencing Cleanup cluster_3 Step 4: Capillary Electrophoresis & Analysis PCR_Product Amplified this compound PCR Product Cleanup Enzymatic or Column-based Cleanup PCR_Product->Cleanup Cycle_Seq_Setup Set up Cycle Sequencing Reaction (Template, Primer, dNTPs, ddNTPs, Polymerase) Cleanup->Cycle_Seq_Setup Thermal_Cycling Perform Thermal Cycling Cycle_Seq_Setup->Thermal_Cycling Seq_Cleanup Remove Unincorporated ddNTPs Thermal_Cycling->Seq_Cleanup CE Capillary Electrophoresis Seq_Cleanup->CE Data_Analysis Sequence Analysis & SNP Identification CE->Data_Analysis

Caption: Workflow for Sanger sequencing of the this compound SNP.

Procedure:

  • PCR Product Purification:

    • Clean the PCR product from Protocol 2 to remove excess primers and dNTPs using a PCR purification kit (e.g., QIAquick PCR Purification Kit) or an enzymatic method (e.g., ExoSAP-IT™).

    • Elute the purified DNA in nuclease-free water and quantify it.

  • Cycle Sequencing Reaction:

    • Set up the cycle sequencing reaction in a PCR tube. A typical 10 µl reaction includes:

      • Purified PCR product (1-3 ng per 100 bp)

      • Sequencing primer (forward or reverse from the initial PCR) (0.5-1.0 µM)

      • Sequencing reaction mix (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit)

      • Nuclease-free water

    • Perform cycle sequencing in a thermal cycler with conditions recommended by the sequencing kit manufacturer (typically 25-30 cycles of denaturation, annealing, and extension).

  • Post-Sequencing Cleanup: Remove unincorporated dye terminators using methods like ethanol/EDTA precipitation or column-based purification.

  • Capillary Electrophoresis:

    • Resuspend the cleaned sequencing product in highly deionized formamide.

    • Denature at 95°C for 3-5 minutes and immediately place on ice.

    • Load the sample onto a capillary electrophoresis-based genetic analyzer (e.g., Applied Biosystems™ 3730xl DNA Analyzer).

  • Data Analysis:

    • Analyze the resulting chromatogram with sequencing analysis software.

    • Align the obtained sequence to the reference sequence of the Y-chromosome to identify the nucleotide at the this compound SNP position.

Protocol 4: Overview of Next-Generation Sequencing (NGS) for Haplogroup Determination

NGS provides a high-throughput method for Y-chromosome analysis. The general workflow is as follows:

  • Library Preparation:

    • Genomic DNA is fragmented, either mechanically or enzymatically.

    • Adapters containing sequences for binding to the flow cell and for indexing (barcoding) are ligated to the fragments.

    • For targeted sequencing, specific regions of the Y-chromosome (including the this compound SNP and other phylogenetically informative SNPs) can be enriched using hybridization capture probes.

  • Sequencing: The prepared library is loaded onto an NGS platform (e.g., Illumina NovaSeq), where massively parallel sequencing is performed.

  • Data Analysis:

    • Read Quality Control: Raw sequencing reads are assessed for quality.

    • Alignment: Reads are aligned to the human reference genome.

    • Variant Calling: SNPs and other variants are identified, resulting in a Variant Call Format (VCF) file.

    • Haplogroup Assignment: The VCF file is analyzed with haplogroup classification tools (e.g., YFitter, Y-LineageTracker) which compare the identified SNPs against the known Y-chromosome phylogenetic tree to determine the haplogroup, including O-M122 and its subclades.

Conclusion

The determination of Haplogroup O-M122 from DNA samples can be achieved through several robust methods. The choice of methodology should be guided by the specific research goals, sample size, and available resources. For targeted investigation of the this compound SNP in a smaller number of samples, PCR-based methods followed by Sanger sequencing offer a highly accurate and moderately priced approach. For large-scale population studies or in-depth analysis of the Y-chromosome, Next-Generation Sequencing is the most powerful tool, providing comprehensive data on a multitude of SNPs and enabling the discovery of new markers. The protocols provided herein offer a foundation for researchers to confidently and accurately determine the presence of Haplogroup O-M122 in their samples.

References

Application Notes and Protocols for Haplogroup O-M122 in Ancestry Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction to Haplogroup O-M122

Haplogroup O-M122, also known as O2, is a human Y-chromosome DNA haplogroup that is predominantly found in East and Southeast Asia.[1][2] It is a descendant of Haplogroup O-M175 and is defined by the presence of the single nucleotide polymorphism (SNP) M122. The origin of Haplogroup O-M122 is believed to be in Southeast Asia or China, with an estimated age of 25,000 to 30,000 years.[1] This haplogroup is of significant interest in population genetics and ancestry studies due to its high frequency in a large portion of the world's population and its utility in tracing major prehistoric migrations in Asia.

Practical Applications in Ancestry and Population Studies

The study of Haplogroup O-M122 has several key applications for researchers, scientists, and drug development professionals:

  • Tracing Paternal Lineage and Ancestry: The Y-chromosome is passed down from father to son with minimal changes, making it an excellent tool for tracing paternal ancestry.[3] Individuals carrying the this compound marker share a common paternal ancestor who lived thousands of years ago. Genetic testing for this haplogroup can confirm East or Southeast Asian paternal origins.

  • Understanding Population Migration and History: The geographical distribution and frequency of Haplogroup O-M122 and its subclades provide insights into the migration patterns of ancient populations. For instance, the high diversity of O-M122 haplotypes in Southern East Asia suggests a southern origin for this lineage, followed by a northward migration of its carriers.[4][5] This genetic data can be correlated with archaeological and linguistic evidence to reconstruct a more complete picture of human history in Asia.

  • Population Stratification in Genetic Studies: In genetic association studies, particularly in the context of drug development and personalized medicine, it is crucial to account for population structure to avoid false-positive associations. Y-chromosome haplogroups, including O-M122, can be used as markers to define population strata and ensure the robustness of study results.[6][7]

  • Forensic Science: Y-chromosome analysis, including the identification of haplogroups like O-M122, can be a valuable tool in forensic investigations, especially in cases involving male lineage identification or mixed DNA samples.[8][9]

Data Presentation

Table 1: Frequency of Haplogroup O-M122 in Various Populations

PopulationRegionFrequency (%)
Han ChineseEast Asia30-60
KoreansEast Asia30-40
JapaneseEast Asia20-30
VietnameseSoutheast Asia~40
ThaisSoutheast Asia30-40
FilipinosSoutheast Asia~15
TibetansCentral Asia40-50
BurmeseSoutheast Asia30-40

Note: Frequencies can vary between different studies and sub-populations.

Experimental Protocols

Protocol 1: Genomic DNA Extraction from Whole Blood

This protocol describes a standard method for extracting high-quality genomic DNA from human whole blood samples, suitable for downstream applications such as PCR.

Materials:

  • Whole blood sample collected in EDTA tubes

  • Red Blood Cell (RBC) Lysis Buffer (e.g., 155 mM NH4Cl, 10 mM KHCO3, 0.1 mM EDTA)

  • Cell Lysis Solution (e.g., 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5% SDS)

  • Proteinase K (20 mg/mL)

  • RNase A (10 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • Isopropanol

  • 70% Ethanol

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Microcentrifuge tubes (1.5 mL and 2 mL)

  • Microcentrifuge

  • Water bath or heat block

Procedure:

  • Collect 3 mL of whole blood in an EDTA tube.

  • Add 9 mL of RBC Lysis Buffer, mix by inversion, and incubate at room temperature for 10 minutes.

  • Centrifuge at 2,000 x g for 10 minutes. Discard the supernatant.

  • Resuspend the white blood cell pellet in 3 mL of Cell Lysis Solution.

  • Add 15 µL of Proteinase K (20 mg/mL) and mix thoroughly.

  • Incubate at 55°C for 1-3 hours, or overnight, until the solution is clear.

  • Add 15 µL of RNase A (10 mg/mL), mix, and incubate at 37°C for 30 minutes.

  • Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol, vortex for 30 seconds, and centrifuge at 12,000 x g for 10 minutes.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Add an equal volume of Chloroform:Isoamyl Alcohol, vortex, and centrifuge at 12,000 x g for 5 minutes.

  • Transfer the upper aqueous phase to a new tube.

  • Add an equal volume of isopropanol and mix gently by inversion until DNA precipitates.

  • Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

  • Discard the supernatant and wash the DNA pellet with 1 mL of 70% ethanol.

  • Centrifuge at 12,000 x g for 5 minutes.

  • Carefully discard the ethanol and air-dry the pellet for 10-15 minutes.

  • Resuspend the DNA pellet in 50-100 µL of TE Buffer.

  • Quantify the DNA using a spectrophotometer and assess its purity. A 260/280 ratio of ~1.8 is indicative of pure DNA.

Protocol 2: PCR Amplification of the this compound Locus

This protocol outlines the amplification of the Y-chromosome region containing the this compound SNP using Polymerase Chain Reaction (PCR).

Materials:

  • Genomic DNA sample (10-50 ng/µL)

  • Forward and Reverse Primers for the this compound locus (primer sequences should be obtained from relevant literature, e.g., publications by the Y Chromosome Consortium).

  • dNTP mix (10 mM each)

  • Taq DNA Polymerase (5 U/µL) and corresponding PCR buffer (10x)

  • Nuclease-free water

  • Thermocycler

PCR Reaction Setup (25 µL total volume):

ComponentVolume (µL)Final Concentration
10x PCR Buffer2.51x
dNTP mix (10 mM)0.5200 µM
Forward Primer (10 µM)1.00.4 µM
Reverse Primer (10 µM)1.00.4 µM
Genomic DNA1.010-50 ng
Taq DNA Polymerase0.251.25 U
Nuclease-free water18.75-

Thermocycling Conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation955 min1
Denaturation9430 sec30-35
Annealing55-65*30 sec
Extension721 min
Final Extension725 min1
Hold4

*The annealing temperature should be optimized based on the specific primers used.

Protocol 3: SNP Genotyping using SNaPshot Assay

This protocol describes the genotyping of the this compound SNP from the PCR product using the SNaPshot multiplex system.[7][10]

Materials:

  • PCR product from Protocol 2

  • Exonuclease I

  • Shrimp Alkaline Phosphatase (SAP)

  • SNaPshot Multiplex Ready Reaction Mix

  • This compound-specific SNaPshot primer (designed to anneal adjacent to the SNP)

  • Capillary electrophoresis system (e.g., ABI 3730xl Genetic Analyzer)

  • GeneMapper software

Procedure:

  • PCR Product Cleanup:

    • To 5 µL of the PCR product, add 1 µL of a mix containing Exonuclease I and SAP.

    • Incubate at 37°C for 60 minutes to degrade remaining primers and dNTPs.

    • Inactivate the enzymes by heating at 85°C for 15 minutes.

  • SNaPshot Reaction:

    • Prepare the SNaPshot reaction mix:

      • SNaPshot Multiplex Ready Reaction Mix: 2 µL

      • Purified PCR product: 2 µL

      • SNaPshot Primer (1 µM): 1 µL

    • Perform the single-base extension reaction in a thermocycler:

      • 25 cycles of: 96°C for 10 sec, 50°C for 5 sec, 60°C for 30 sec.

  • Post-extension Treatment:

    • Add 1 µL of SAP to the SNaPshot reaction product.

    • Incubate at 37°C for 60 minutes.

    • Inactivate the enzyme at 85°C for 15 minutes.

  • Capillary Electrophoresis:

    • Prepare a sample for injection by mixing 0.5 µL of the final SNaPshot product with formamide and a size standard.

    • Run the sample on a capillary electrophoresis instrument.

  • Data Analysis:

    • Analyze the resulting electropherogram using software like GeneMapper.

    • The color of the fluorescent peak at the expected size of the extended primer will indicate the nucleotide at the this compound SNP position, thereby determining the haplogroup.

Mandatory Visualization

experimental_workflow cluster_sample Sample Collection & Preparation cluster_analysis Y-Chromosome Analysis cluster_result Result Sample Whole Blood Sample DNA_Extraction Genomic DNA Extraction Sample->DNA_Extraction QC DNA Quantification & Purity Check DNA_Extraction->QC PCR PCR Amplification of this compound Locus QC->PCR SNP_Genotyping SNaPshot SNP Genotyping PCR->SNP_Genotyping CE Capillary Electrophoresis SNP_Genotyping->CE Data_Analysis Data Analysis CE->Data_Analysis Haplogroup Haplogroup O-M122 Assignment Data_Analysis->Haplogroup

Caption: Experimental workflow for Haplogroup O-M122 determination.

haplogroup_tree Y-Adam Y-Adam Haplogroup O (M175) Haplogroup O (M175) Y-Adam->Haplogroup O (M175) Other Major Haplogroups Other Major Haplogroups Y-Adam->Other Major Haplogroups Haplogroup O-M122 (O2) Haplogroup O-M122 (O2) Haplogroup O (M175)->Haplogroup O-M122 (O2) Other O Subclades Other O Subclades Haplogroup O (M175)->Other O Subclades

Caption: Phylogenetic position of Haplogroup O-M122.

References

Utilizing Circulating miR-122 as a Sensitive and Specific Biomarker for Liver Injury

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-122 (miR-122) is a highly abundant, liver-specific microRNA that plays a crucial role in maintaining hepatic function and homeostasis.[1] Accounting for approximately 70% of the total miRNA population in the liver, its expression is essential for regulating lipid metabolism, hepatocyte differentiation, and controlling viral replication.[2] In the event of liver damage, hepatocytes release their contents, including miR-122, into the bloodstream. This leakage results in a significant and detectable increase in circulating miR-122 levels, making it a highly sensitive and specific biomarker for various forms of liver injury. These include drug-induced liver injury (DILI), non-alcoholic fatty liver disease (NAFLD), and viral hepatitis.[3][4] This document provides detailed application notes and experimental protocols for the accurate quantification of circulating miR-122 as a biomarker for liver injury, intended for use by researchers, scientists, and professionals in drug development.

Clinical Significance

Elevated levels of circulating miR-122 have been consistently observed across a spectrum of liver pathologies, often preceding increases in traditional liver injury biomarkers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[3] This early detection capability positions miR-122 as a valuable tool for monitoring liver health in preclinical drug safety studies and clinical trials.

Drug-Induced Liver Injury (DILI): Circulating miR-122 has demonstrated superior sensitivity in detecting DILI compared to ALT. In cases of acetaminophen-induced liver injury, serum miR-122 levels can increase by over 1,000-fold.[4] Studies have also indicated its utility as a biomarker for liver injury induced by other drugs, including isoniazid and methotrexate.[5][6]

Non-Alcoholic Fatty Liver Disease (NAFLD): Patients with NAFLD and its more severe form, non-alcoholic steatohepatitis (NASH), exhibit significantly higher circulating miR-122 levels compared to healthy individuals. These levels often correlate with the histopathological severity of the disease.[7]

Viral Hepatitis: Chronic infections with Hepatitis C virus (HCV) are associated with markedly elevated serum miR-122 levels.[8] Interestingly, successful antiviral therapy leads to a significant reduction in circulating miR-122, highlighting its potential as a marker for monitoring treatment response.

Data Presentation: Quantitative Analysis of Circulating miR-122

The following tables summarize the observed changes in circulating miR-122 levels across different types of liver injury.

Type of Liver Injury Model/Patient Population Fold Change in Circulating miR-122 (Compared to Control) Reference
Acetaminophen-Induced Liver InjuryHuman Serum~1,265[4]
Isoniazid-Induced Liver InjuryMouse ModelTime-dependent changes observed[5][9]
Methotrexate-Induced Liver InjuryIn vitro (HepaRG cells)Associated with hepatocellular damage markers[6]
Non-Alcoholic Fatty Liver DiseaseHuman SerumSignificantly elevated[7]
Hepatitis C Virus InfectionHuman Serum~100[8]

Experimental Protocols

Protocol 1: Extraction of microRNA from Serum/Plasma

This protocol outlines the steps for efficient extraction of total RNA, including microRNAs, from serum or plasma samples.

Materials:

  • Serum or plasma samples

  • TRIzol LS Reagent (or similar phenol-based lysis reagent)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Glycogen (optional, as a carrier)

  • Microcentrifuge tubes (nuclease-free)

  • Refrigerated microcentrifuge

Procedure:

  • Sample Lysis: In a 1.5 mL nuclease-free microcentrifuge tube, add 750 µL of TRIzol LS Reagent to 250 µL of serum or plasma.

  • Homogenization: Vortex the mixture vigorously for 15 seconds to ensure complete homogenization. Incubate at room temperature for 5 minutes.

  • Phase Separation: Add 200 µL of chloroform to the tube. Cap the tube securely and shake vigorously by hand for 15 seconds. Incubate at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase (approximately 400 µL) to a new nuclease-free microcentrifuge tube. Add 1.5 volumes of isopropanol (approximately 600 µL). Add glycogen to a final concentration of 20 µg/mL to aid in precipitation (optional). Mix well by inverting the tube several times and incubate at -20°C for at least 1 hour.

  • RNA Pellet Collection: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C. A small white pellet of RNA should be visible.

  • RNA Wash: Carefully discard the supernatant without disturbing the pellet. Wash the pellet with 1 mL of 75% ethanol.

  • Final Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C. Carefully discard the ethanol.

  • Air-Dry and Resuspend: Briefly air-dry the pellet for 5-10 minutes to remove any residual ethanol. Do not over-dry. Resuspend the RNA pellet in 20-50 µL of nuclease-free water.

  • Quantification and Storage: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Store the purified RNA at -80°C.

Protocol 2: Quantification of miR-122 by Stem-Loop RT-qPCR

This protocol describes the quantification of miR-122 from the extracted total RNA using a two-step reverse transcription quantitative polymerase chain reaction (RT-qPCR) approach.

Materials:

  • Purified total RNA

  • miR-122-specific stem-loop reverse transcription primer

  • Reverse transcriptase enzyme and buffer

  • dNTPs

  • RNase inhibitor

  • miR-122-specific forward and reverse PCR primers

  • SYBR Green or TaqMan-based qPCR master mix

  • Nuclease-free water

  • qPCR instrument

Procedure:

Step 1: Stem-Loop Reverse Transcription (RT)

  • RT Reaction Setup: In a nuclease-free PCR tube, prepare the following reaction mixture on ice:

    • Total RNA: 1-10 ng

    • miR-122-specific stem-loop RT primer (10 µM): 1 µL

    • dNTPs (10 mM): 0.5 µL

    • Nuclease-free water: to a final volume of 6.5 µL

  • Denaturation and Annealing: Gently mix and briefly centrifuge. Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • RT Master Mix Preparation: Prepare the following master mix on ice:

    • 5X RT Buffer: 2 µL

    • Reverse Transcriptase: 0.5 µL

    • RNase Inhibitor: 0.5 µL

  • RT Reaction: Add 3 µL of the RT master mix to the primer-RNA mixture for a final volume of 10 µL.

  • Incubation: Incubate the reaction at 16°C for 30 minutes, followed by 42°C for 30 minutes, and finally inactivate the enzyme at 85°C for 5 minutes. The resulting cDNA can be stored at -20°C.

Step 2: Quantitative PCR (qPCR)

  • qPCR Reaction Setup: In a qPCR plate or tube, prepare the following reaction mixture on ice:

    • 2X qPCR Master Mix: 10 µL

    • miR-122 Forward Primer (10 µM): 0.5 µL

    • Universal Reverse Primer (10 µM): 0.5 µL

    • cDNA (from RT step, diluted 1:5): 2 µL

    • Nuclease-free water: 7 µL

  • qPCR Program: Perform the qPCR using the following cycling conditions (may need optimization based on the qPCR instrument and master mix):

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

  • Data Analysis: Analyze the amplification data. The relative expression of miR-122 can be calculated using the ΔΔCt method, with a suitable endogenous control miRNA (e.g., miR-16) for normalization.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_quantification Quantification serum_plasma Serum/Plasma Collection lysis Lysis with Phenol-based Reagent serum_plasma->lysis phase_sep Phase Separation lysis->phase_sep precipitation RNA Precipitation phase_sep->precipitation wash RNA Wash precipitation->wash resuspend Resuspend RNA wash->resuspend rt Stem-loop RT resuspend->rt qpcr qPCR rt->qpcr analysis Data Analysis (ΔΔCt) qpcr->analysis

Experimental workflow for miR-122 quantification.

biomarker_logic liver_injury Liver Injury (e.g., DILI, NAFLD, Viral Hepatitis) hepatocyte_damage Hepatocyte Damage/ Necrosis liver_injury->hepatocyte_damage release Release of Cellular Contents into Bloodstream hepatocyte_damage->release mir122_increase Increased Circulating miR-122 Levels release->mir122_increase detection Detection by RT-qPCR mir122_increase->detection biomarker miR-122 as a Biomarker of Liver Injury detection->biomarker

Logical relationship of miR-122 as a biomarker.

mir122_pathway cluster_upstream Upstream Regulation cluster_mir122 cluster_downstream Downstream Effects in Liver Injury cluster_inflammation Inflammation & Immunity cluster_fibrosis Fibrosis HNF6 Hepatocyte Nuclear Factor 6 (HNF6) miR122 miR-122 HNF6->miR122 Promotes transcription RTKs_STAT3 RTKs/STAT3 Signaling miR122->RTKs_STAT3 Inhibits TGFb_Smad TGF-β1/Smad Signaling miR122->TGFb_Smad Inhibits IFN_response Interferon Response RTKs_STAT3->IFN_response Inhibits HSC_activation Hepatic Stellate Cell Activation TGFb_Smad->HSC_activation Promotes

miR-122 signaling in liver injury.

References

Application Notes and Protocols for In Situ Hybridization of microRNA-122

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-122 (miR-122) is a highly abundant, liver-specific microRNA that plays a crucial role in hepatic function, development, and disease. It is a key regulator of cholesterol and fatty acid metabolism.[1][2] Dysregulation of miR-122 has been implicated in various liver pathologies, including hepatitis C virus (HCV) infection, non-alcoholic fatty liver disease (NAFLD), and hepatocellular carcinoma (HCC).[3][4] Given its significance in liver health and disease, the accurate detection and localization of miR-122 within the liver tissue are critical for both basic research and the development of novel therapeutic strategies.

In situ hybridization (ISH) is a powerful technique that allows for the visualization of specific nucleic acid sequences within the morphological context of a cell or tissue.[5] For the detection of small, non-coding RNAs like miR-122, ISH protocols have been optimized using Locked Nucleic Acid (LNA) probes. LNA probes are modified oligonucleotides that exhibit enhanced thermal stability and binding affinity, leading to higher sensitivity and specificity compared to traditional DNA probes.[1][5][6]

These application notes provide a detailed protocol for the chromogenic in situ hybridization of miR-122 in formalin-fixed, paraffin-embedded (FFPE) liver tissue sections using DIG-labeled LNA probes.

Quantitative Data Summary

Successful in situ hybridization relies on the precise control of several experimental parameters. The following table summarizes key quantitative data for the in situ hybridization of miR-122, offering a comparative overview of critical steps.

ParameterRecommended Range/ValueNotes
Tissue Fixation Time 16 - 32 hours in 10% neutral buffered formalinLonger fixation times (up to 100-144 hours) have been shown to improve miRNA preservation and signal intensity.[3]
Tissue Section Thickness 5 - 10 µmThinner sections can improve reagent penetration and imaging resolution.
Proteinase K Concentration 10 - 20 µg/mLOptimization is crucial; insufficient digestion leads to poor signal, while over-digestion can damage tissue morphology.[4]
Proteinase K Incubation Time 10 - 15 minutes at 37°CThis should be optimized for different tissue types and fixation times.
Pre-hybridization Temperature 42°C - 60°CPre-hybridization helps to reduce non-specific probe binding. A 1-hour incubation at 42°C or 3 hours at 60°C are common starting points.[5][7]
LNA Probe Concentration 25 - 50 nM (5 µl of 50 pmol probe in 200 µl hybridization buffer)The optimal concentration may vary depending on the probe and tissue type.
Hybridization Temperature 48°C - 65°CA common starting point is 50-55°C overnight.[1][5][7] Higher temperatures increase stringency, reducing non-specific binding.
Stringency Washes 5X SSC, 1X SSC, 0.2X SSC at increasing temperatures (e.g., room temperature to 55°C)The concentration of SSC and the temperature of the washes are critical for removing non-specifically bound probes.
Anti-DIG Antibody Dilution 1:500 - 1:1500The optimal dilution should be determined empirically to maximize signal and minimize background.

Experimental Protocols

This section provides a detailed, step-by-step methodology for chromogenic in situ hybridization of miR-122 in FFPE liver tissue sections using a DIG-labeled LNA probe.

Materials
  • FFPE liver tissue sections on positively charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • DEPC-treated water

  • Proteinase K

  • 4% Paraformaldehyde (PFA) in PBS

  • Pre-hybridization Buffer

  • Hybridization Buffer

  • DIG-labeled LNA probe for miR-122

  • Stringency Wash Buffers (e.g., 5X SSC, 1X SSC, 0.2X SSC)

  • Blocking Reagent (e.g., 2% sheep serum in MABT)

  • Anti-DIG-AP (alkaline phosphatase conjugated) antibody

  • NBT/BCIP substrate solution

  • Nuclear Fast Red counterstain

  • Mounting medium

Procedure

1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 x 5 minutes. b. Rehydrate through a graded ethanol series:

  • 100% Ethanol: 2 x 3 minutes.
  • 95% Ethanol: 3 minutes.
  • 70% Ethanol: 3 minutes. c. Rinse with DEPC-treated water for 5 minutes.

2. Permeabilization: a. Incubate slides in Proteinase K solution (10-20 µg/mL in PBS) for 10-15 minutes at 37°C. b. Wash slides in DEPC-treated water for 5 minutes.

3. Post-fixation: a. Incubate slides in 4% PFA in PBS for 10 minutes at room temperature. b. Wash slides in DEPC-treated water: 2 x 5 minutes.

4. Pre-hybridization: a. Equilibrate slides in pre-hybridization buffer for at least 1 hour at 42°C.[7]

5. Hybridization: a. Dilute the DIG-labeled miR-122 LNA probe in hybridization buffer to the desired concentration (e.g., 50 nM). b. Denature the probe by heating at 80°C for 5 minutes, then immediately place on ice. c. Apply the hybridization solution containing the probe to the tissue section. d. Cover with a coverslip and incubate in a humidified chamber overnight at 50°C.[7]

6. Stringency Washes: a. Carefully remove the coverslips. b. Wash the slides in the following pre-warmed buffers:

  • 5X SSC at room temperature for 10 minutes.
  • 1X SSC at 55°C for 15 minutes.
  • 0.2X SSC at 55°C for 15 minutes (2 times).

7. Immunodetection: a. Wash slides in MABT (Maleic acid buffer with Tween-20) for 5 minutes. b. Block non-specific binding by incubating with a blocking solution for 1 hour at room temperature. c. Incubate with anti-DIG-AP antibody diluted in blocking solution overnight at 4°C. d. Wash slides in MABT: 3 x 10 minutes.

8. Signal Development: a. Equilibrate slides in alkaline phosphatase buffer for 10 minutes. b. Incubate slides with NBT/BCIP substrate solution in the dark until the desired color intensity is reached. Monitor the reaction under a microscope. c. Stop the reaction by washing with distilled water.

9. Counterstaining and Mounting: a. Counterstain with Nuclear Fast Red for 1-5 minutes. b. Dehydrate through a graded ethanol series and clear in xylene. c. Mount with a permanent mounting medium.

Visualizations

Experimental Workflow

In_Situ_Hybridization_Workflow cluster_prep Tissue Preparation cluster_hyb Hybridization cluster_detection Detection cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration Permeabilization Permeabilization (Proteinase K) Deparaffinization->Permeabilization Postfixation Post-fixation (4% PFA) Permeabilization->Postfixation Prehybridization Pre-hybridization Postfixation->Prehybridization Hybridization Hybridization with LNA Probe Prehybridization->Hybridization Stringency_Washes Stringency Washes Hybridization->Stringency_Washes Blocking Blocking Stringency_Washes->Blocking Antibody_Incubation Anti-DIG Antibody Incubation Blocking->Antibody_Incubation Signal_Development Signal Development (NBT/BCIP) Antibody_Incubation->Signal_Development Counterstaining Counterstaining Signal_Development->Counterstaining Mounting Dehydration & Mounting Counterstaining->Mounting

Caption: Workflow for miR-122 in situ hybridization.

miR-122 Signaling in Hepatocellular Carcinoma

miR122_Signaling_Pathway cluster_targets miR-122 Targets cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes in HCC miR122 miR-122 IGF1R IGF-1R miR122->IGF1R represses Wnt1 Wnt1 miR122->Wnt1 represses CyclinG1 Cyclin G1 miR122->CyclinG1 represses Bcl_w Bcl-w miR122->Bcl_w represses PI3K_Akt PI3K/Akt Pathway IGF1R->PI3K_Akt Wnt_BetaCatenin Wnt/β-catenin Pathway Wnt1->Wnt_BetaCatenin p53_pathway p53 Pathway CyclinG1->p53_pathway Apoptosis_reg Apoptosis Regulation Bcl_w->Apoptosis_reg Proliferation Decreased Proliferation PI3K_Akt->Proliferation inhibition leads to Wnt_BetaCatenin->Proliferation inhibition leads to Metastasis Decreased Metastasis Wnt_BetaCatenin->Metastasis inhibition leads to Apoptosis Increased Apoptosis p53_pathway->Apoptosis activation leads to Apoptosis_reg->Apoptosis disinhibition leads to

Caption: miR-122 signaling in HCC.

References

Application Notes and Protocols for SNP Genotyping of Haplogroup O-M122

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification of the Y-chromosome haplogroup O-M122, a significant paternal lineage in East and Southeast Asia. The following sections detail various SNP genotyping methods, their comparative performance, and step-by-step experimental procedures.

Introduction to Haplogroup O-M122

Haplogroup O-M122 is a Y-chromosome haplogroup that is a descendant of haplogroup O-M175. It is the most common haplogroup in East Asia, with high frequencies among Han Chinese, Koreans, and Vietnamese populations. The defining single nucleotide polymorphism (SNP) for this haplogroup is M122. Accurate identification of O-M122 and its subclades is crucial for population genetics, forensic science, and pharmacogenomics studies.

Comparison of SNP Genotyping Methods for O-M122 Identification

Several molecular techniques can be employed for genotyping the this compound SNP. The choice of method often depends on factors such as throughput requirements, cost, and available equipment. A summary of quantitative data for the most common methods is presented below.

MethodAccuracySensitivityThroughputCost per Sample (USD)Key AdvantagesKey Disadvantages
PCR-RFLP >99%[1]HighLow to Medium$2 - $5Simple, cost-effective, requires basic equipment.[2]Requires a specific restriction site, can be time-consuming.[3][4]
TaqMan® Assay >99.5%[5]High (can detect down to 1-10 copies)[6]High$5 - $15High throughput, automated, no post-PCR processing.Higher initial setup cost, probe synthesis can be expensive.[7]
SNaPshot® Multiplex Up to 99.9%[8]HighMedium to High$8 - $20Multiplexing capability (up to 10 SNPs per reaction), high accuracy.[8]Requires a capillary electrophoresis instrument.
Sanger Sequencing 99.99% (Gold Standard)HighLow$15 - $30Provides the full sequence of the amplified region, high accuracy.Low throughput, relatively high cost per sample.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Polymerase Chain Reaction - Restriction Fragment Length Polymorphism (PCR-RFLP)

This method involves the amplification of the DNA region containing the this compound SNP, followed by digestion with a specific restriction enzyme that recognizes and cuts only one of the alleles.

Experimental Workflow

PCR_RFLP_Workflow DNA_Extraction 1. DNA Extraction PCR_Amplification 2. PCR Amplification of this compound region DNA_Extraction->PCR_Amplification Enzyme_Digestion 3. Restriction Enzyme Digestion PCR_Amplification->Enzyme_Digestion Gel_Electrophoresis 4. Agarose Gel Electrophoresis Enzyme_Digestion->Gel_Electrophoresis Result_Analysis 5. Result Analysis Gel_Electrophoresis->Result_Analysis TaqMan_Workflow DNA_Extraction 1. DNA Extraction Assay_Setup 2. Prepare TaqMan Assay Mix DNA_Extraction->Assay_Setup Real_Time_PCR 3. Real-Time PCR Assay_Setup->Real_Time_PCR Data_Analysis 4. Allelic Discrimination Plot Analysis Real_Time_PCR->Data_Analysis SNaPshot_Workflow DNA_Extraction 1. DNA Extraction Multiplex_PCR 2. Multiplex PCR Amplification DNA_Extraction->Multiplex_PCR Post_PCR_Cleanup 3. Post-PCR Cleanup Multiplex_PCR->Post_PCR_Cleanup SBE_Reaction 4. Single-Base Extension Reaction Post_PCR_Cleanup->SBE_Reaction Post_SBE_Cleanup 5. Post-SBE Cleanup SBE_Reaction->Post_SBE_Cleanup Capillary_Electrophoresis 6. Capillary Electrophoresis Post_SBE_Cleanup->Capillary_Electrophoresis Data_Analysis 7. Data Analysis Capillary_Electrophoresis->Data_Analysis Sanger_Sequencing_Workflow DNA_Extraction 1. DNA Extraction PCR_Amplification 2. PCR Amplification of this compound region DNA_Extraction->PCR_Amplification Post_PCR_Cleanup 3. Post-PCR Cleanup PCR_Amplification->Post_PCR_Cleanup Cycle_Sequencing 4. Cycle Sequencing Reaction Post_PCR_Cleanup->Cycle_Sequencing Post_Sequencing_Cleanup 5. Post-Sequencing Cleanup Cycle_Sequencing->Post_Sequencing_Cleanup Capillary_Electrophoresis 6. Capillary Electrophoresis Post_Sequencing_Cleanup->Capillary_Electrophoresis Sequence_Analysis 7. Sequence Analysis Capillary_Electrophoresis->Sequence_Analysis

References

Application Notes and Protocols: Lentiviral-Based Overexpression of miR-122 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the lentiviral-based overexpression of microRNA-122 (miR-122) in mammalian cell cultures. This document includes an overview of miR-122, detailed experimental protocols, and expected outcomes with data presented in a clear, tabular format.

Introduction to miR-122

MicroRNA-122 is a liver-abundant microRNA that plays a crucial role in hepatic function, development, and disease.[1][2] It is a key regulator of gene networks involved in lipid metabolism, cell proliferation, and differentiation.[1][2] Dysregulation of miR-122 has been implicated in various liver pathologies, including hepatocellular carcinoma (HCC) and hepatitis C virus (HCV) infection.[1][2][3] In the context of cancer, miR-122 often acts as a tumor suppressor, with its downregulation being a common feature in the progression of liver injury and HCC.[3][4][5] Re-expression of miR-122 in cancer cells can inhibit tumorigenic properties, suppress cell proliferation and migration, and sensitize cells to chemotherapy.[1][6][7]

Lentiviral vectors are a highly efficient tool for introducing genetic material, such as precursor miR-122 sequences, into a wide range of cell types, including non-dividing cells, to achieve stable, long-term overexpression.

Experimental Applications

The overexpression of miR-122 in cell culture models enables a wide range of studies, including:

  • Target gene validation: Identifying and confirming the direct targets of miR-122.

  • Functional analysis: Investigating the role of miR-122 in various cellular processes such as proliferation, apoptosis, and migration.

  • Drug discovery: Screening for therapeutic compounds that modulate miR-122 expression or its downstream effects.

  • Disease modeling: Mimicking the in vivo state of diseases associated with miR-122 dysregulation.

Section 1: Experimental Protocols

Lentivirus Production for miR-122 Overexpression

This protocol outlines the steps for producing replication-incompetent lentivirus particles containing a miR-122 precursor expression cassette. This is typically achieved by co-transfecting a packaging cell line (e.g., HEK293T) with a lentiviral vector encoding miR-122 and packaging plasmids.[8][9][10]

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid encoding pre-miR-122 (and a fluorescent reporter like GFP for titration)

  • Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G for a 2nd generation system)

  • Transfection reagent (e.g., FuGENE 6 or similar)

  • High-glucose DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • 0.45 µm syringe filters

  • Ultracentrifuge

Protocol:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.

  • Plasmid DNA Preparation: In a sterile microcentrifuge tube, prepare the plasmid DNA mixture. For a 10 cm dish, a common ratio is:

    • 4 µg of the lentiviral transfer plasmid (containing pre-miR-122)

    • 3 µg of psPAX2 (packaging plasmid)

    • 1 µg of pMD2.G (envelope plasmid)

  • Transfection Complex Formation:

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. For example, for FuGENE 6, use a 3:1 ratio of reagent to DNA (24 µL of FuGENE 6 in 500 µL of Opti-MEM).

    • Incubate for 5 minutes at room temperature.

    • Add the plasmid DNA mixture to the diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the transfection complex dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.

  • Harvesting Viral Supernatant:

    • At 48 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.

    • Centrifuge the supernatant at 500 x g for 10 minutes to pellet any cell debris.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cellular debris.

  • (Optional) Viral Concentration: For higher viral titers, the supernatant can be concentrated by ultracentrifugation (e.g., at 25,000 rpm for 90 minutes at 4°C). After centrifugation, discard the supernatant and resuspend the viral pellet in a small volume of sterile PBS or DMEM.

  • Aliquoting and Storage: Aliquot the concentrated or unconcentrated virus into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.

Lentiviral Transduction of Target Cells

This protocol describes how to infect your target cell line with the produced miR-122 expressing lentivirus. The Multiplicity of Infection (MOI) will need to be optimized for each cell line.

Materials:

  • Target cells (e.g., HepG2, Huh7)

  • Lentiviral stock (from section 1.1)

  • Complete culture medium for the target cells

  • Polybrene (transduction enhancer)

  • Puromycin or other selection antibiotic (if the lentiviral vector contains a resistance gene)

Protocol:

  • Cell Seeding: The day before transduction, seed the target cells in a 24-well plate at a density that will result in 50-70% confluency at the time of infection.

  • Preparation for Transduction:

    • On the day of transduction, remove the culture medium.

    • Add fresh complete medium containing Polybrene at a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency by neutralizing the charge repulsion between the virus and the cell membrane.

  • Transduction: Thaw the lentiviral aliquot at room temperature. Add the desired amount of virus to the cells. The volume of virus to add will depend on the viral titer and the desired MOI.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh complete medium.

  • (Optional) Selection of Transduced Cells: If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the culture medium 48-72 hours post-transduction to select for stably transduced cells. The optimal concentration of the antibiotic should be determined beforehand by generating a kill curve for the specific cell line.

Section 2: Downstream Assays and Expected Data

Following successful transduction, various assays can be performed to confirm miR-122 overexpression and to assess its functional consequences.

Quantification of miR-122 Expression by RT-qPCR

Quantitative Real-Time PCR (RT-qPCR) is the standard method for measuring the expression level of mature miR-122.

Protocol Outline:

  • RNA Extraction: Extract total RNA, including the small RNA fraction, from the transduced and control cells using a suitable kit (e.g., miRNeasy Serum/Plasma Kit).

  • Reverse Transcription (RT): Perform reverse transcription using a miRNA-specific stem-loop primer for miR-122 or a poly(A) tailing-based method.[11] This converts the mature miRNA into cDNA.

  • Real-Time PCR: Perform qPCR using a forward primer specific to the mature miR-122 sequence and a universal reverse primer. Use a small nuclear RNA (e.g., U6) as an endogenous control for normalization.

  • Data Analysis: Calculate the relative expression of miR-122 using the 2-ΔΔCt method.[12]

Table 1: Example of RT-qPCR Data for miR-122 Overexpression

Cell LineTransduction GroupFold Change in miR-122 Expression (Mean ± SD)
HepG2Mock1.0 ± 0.2
HepG2Lentivirus-miR-12250.5 ± 5.3
Huh7Mock1.0 ± 0.3
Huh7Lentivirus-miR-12275.2 ± 8.1
Western Blot Analysis of miR-122 Target Proteins

Western blotting can be used to assess the protein levels of known or putative miR-122 target genes. Overexpression of miR-122 is expected to downregulate the expression of its target proteins.

Protocol Outline:

  • Protein Lysate Preparation: Lyse the transduced and control cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific to the target protein (e.g., IGF1R, Cyclin G1).[13][14]

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Table 2: Example of Western Blot Data for miR-122 Target Protein Expression

Cell LineTransduction GroupRelative Protein Level of IGF1R (Normalized to β-actin)Relative Protein Level of Cyclin G1 (Normalized to β-actin)
HepG2Mock1.001.00
HepG2Lentivirus-miR-1220.450.52
Huh7Mock1.001.00
Huh7Lentivirus-miR-1220.380.41
Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol Outline:

  • Cell Seeding: Seed transduced and control cells in a 96-well plate at a low density.

  • Incubation: Culture the cells for various time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Table 3: Example of MTT Assay Data for Cell Proliferation

Cell LineTransduction GroupRelative Cell Viability at 72h (Absorbance at 570 nm)
HepG2Mock1.00 ± 0.08
HepG2Lentivirus-miR-1220.65 ± 0.05
Huh7Mock1.00 ± 0.09
Huh7Lentivirus-miR-1220.58 ± 0.06

Section 3: Visualizations

Experimental Workflow Diagram

Lentiviral_Overexpression_Workflow cluster_virus_production Lentivirus Production cluster_transduction Cell Transduction cluster_analysis Downstream Analysis p1 HEK293T Cell Culture p2 Co-transfection with lenti-miR-122 & Packaging Plasmids p1->p2 p3 Harvest Viral Supernatant (48-72h post-transfection) p2->p3 p4 (Optional) Concentrate Virus (Ultracentrifugation) p3->p4 t2 Transduction with lenti-miR-122 p4->t2 Lentiviral Stock t1 Target Cell Culture (e.g., HepG2, Huh7) t1->t2 t3 (Optional) Antibiotic Selection t2->t3 t4 Establish Stable miR-122 Overexpressing Cell Line t3->t4 a1 RT-qPCR for miR-122 Expression t4->a1 a2 Western Blot for Target Protein Levels t4->a2 a3 Functional Assays (e.g., Proliferation, Migration) t4->a3

Caption: Workflow for lentiviral-based miR-122 overexpression.

Simplified miR-122 Signaling Pathway in Cancer

miR122_Signaling_Pathway cluster_targets Direct Targets cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes miR122 miR-122 IGF1R IGF1R miR122->IGF1R CyclinG1 Cyclin G1 miR122->CyclinG1 Wnt1 Wnt1 miR122->Wnt1 ADAM10 ADAM10 miR122->ADAM10 PI3K_Akt PI3K/Akt Pathway IGF1R->PI3K_Akt p53 p53 Pathway CyclinG1->p53 EMT Epithelial-Mesenchymal Transition (EMT) Wnt1->EMT Metastasis Decreased Metastasis ADAM10->Metastasis Proliferation Decreased Proliferation PI3K_Akt->Proliferation Apoptosis Increased Apoptosis p53->Apoptosis EMT->Metastasis

References

Application of Next-Generation Sequencing for M122 Subclade Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Next-generation sequencing (NGS) has revolutionized the field of human genetics, providing an unprecedented level of resolution for studying genomic variation. This technology is particularly powerful for the analysis of the non-recombining portion of the Y-chromosome (NRY), enabling detailed investigation of paternal lineages and population history. This document provides a comprehensive overview of the application of NGS for the analysis of the Y-chromosome haplogroup O-M122 and its subclades. Haplogroup O-M122 is the most prevalent Y-chromosome lineage in East and Southeast Asia, making its detailed analysis crucial for understanding the demographic history and migration patterns of a significant portion of the global population.[1][2][3]

These application notes and protocols are designed for researchers, scientists, and drug development professionals interested in utilizing NGS for high-resolution Y-chromosome analysis. The information provided covers experimental design, detailed laboratory protocols for library preparation, and a comprehensive bioinformatics workflow for data analysis and interpretation.

Data Presentation

The analysis of the M122 subclade using NGS generates vast amounts of data. Summarizing this data in a structured format is essential for interpretation and comparison across different studies and populations.

Table 1: Frequency of Haplogroup O-M122 in Various East and Southeast Asian Populations

This table presents the frequency of the O-M122 haplogroup in a selection of East and Southeast Asian populations, illustrating its high prevalence in this region. The data is compiled from multiple studies and demonstrates the geographic distribution of this paternal lineage.

PopulationCountry/RegionSample Size (n)Frequency of O-M122 (%)Reference
Han (Northern)China41352.06[4]
Han (Southern)China1,10253.72[4]
KoreanKorea8138.27[4]
JapaneseJapan2927.59[4]
TibetanChina12936.43[4]
VietnameseVietnam20526[5]
ThaiThailand35230[5]
FilipinoPhilippines13833[1]
MalaysianMalaysia1826[5]
IndonesianIndonesia7211[5]
Hmong-MienSoutheast Asia24951.41[4]
Tibeto-BurmanSoutheast Asia29348.81[4]
Table 2: Estimated Divergence Times of O-M122 Subclades

This table provides the estimated divergence times for major subclades of haplogroup O-M122, calculated using Y-STR data. These estimates are crucial for reconstructing the timeline of population movements and diversification.

SubcladeEstimated Divergence Time (Years Before Present)Reference
O3-M12225,000 - 30,000[2]
O3a-M32418,600 ± 3,500[6]
O3a5-M13416,500 ± 3,400[6]
O3a4-M713,800 ± 3,400[6]

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the NGS-based analysis of the this compound subclade, from DNA extraction to library preparation for Illumina sequencing.

Protocol 1: Genomic DNA Extraction

High-quality genomic DNA is a prerequisite for successful NGS library preparation.

Materials:

  • Blood, saliva, or tissue sample

  • DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit, Oragene DNA saliva kit)

  • Microcentrifuge

  • Vortex mixer

  • Water bath or heat block

  • Spectrophotometer (e.g., NanoDrop) or Fluorometer (e.g., Qubit)

Procedure:

  • Collect the biological sample according to standard procedures.

  • Follow the manufacturer's instructions for the chosen DNA extraction kit. This typically involves cell lysis, protein precipitation, and DNA precipitation and washing.

  • Resuspend the purified DNA in a suitable buffer (e.g., TE buffer).

  • Assess the quantity and quality of the extracted DNA. Aim for a 260/280 ratio of ~1.8 and a 260/230 ratio of >2.0 for high purity. Use a fluorometric method for accurate quantification.

  • Store the extracted DNA at -20°C until further use.

Protocol 2: NGS Library Preparation for Y-Chromosome Targeted Sequencing (Illumina)

This protocol outlines the steps for preparing a targeted sequencing library focusing on Y-SNPs and Y-STRs within the this compound subclade.

1. DNA Fragmentation:

  • Method: Enzymatic fragmentation or mechanical shearing (e.g., sonication). Enzymatic fragmentation is often preferred for its simplicity and requirement for less input DNA.[7]

  • Procedure (Enzymatic):

    • Start with 10-100 ng of high-quality genomic DNA.

    • Incubate the DNA with a fragmentation enzyme mix according to the manufacturer's protocol. The incubation time will determine the final fragment size. Aim for a fragment size distribution of 150-350 bp.

    • Stop the fragmentation reaction by adding a stop buffer.

2. End Repair and A-tailing:

  • Purpose: To repair the ends of the fragmented DNA to make them blunt and to add a single adenine (A) nucleotide to the 3' ends. This prepares the fragments for adapter ligation.[7]

  • Procedure:

    • To the fragmented DNA, add an end-repair and A-tailing enzyme mix.

    • Incubate the reaction in a thermal cycler according to the manufacturer's recommended program.

3. Adapter Ligation:

  • Purpose: To ligate platform-specific adapters to both ends of the DNA fragments. These adapters contain sequences for binding to the flow cell, sequencing primer binding sites, and sample-specific indexes (barcodes) for multiplexing.[7]

  • Procedure:

    • Add a ligation master mix and the appropriate indexed adapters to the end-repaired and A-tailed DNA.

    • Incubate the reaction to allow the T4 DNA ligase to attach the adapters to the DNA fragments.

4. Library Purification:

  • Purpose: To remove adapter dimers and other small DNA fragments.

  • Method: Magnetic bead-based purification (e.g., AMPure XP beads).

  • Procedure:

    • Add the magnetic beads to the ligation reaction and incubate to bind the DNA.

    • Place the tube on a magnetic stand to pellet the beads.

    • Remove the supernatant.

    • Wash the beads with 80% ethanol.

    • Elute the purified library from the beads with a low-salt buffer.

5. Library Amplification (Optional):

  • Purpose: To enrich the library with fragments that have adapters ligated on both ends and to generate sufficient quantity for sequencing.

  • Procedure:

    • Set up a PCR reaction with a high-fidelity DNA polymerase, PCR master mix, and primers that are complementary to the adapter sequences.

    • Perform a limited number of PCR cycles (e.g., 8-12 cycles) to amplify the library.

    • Purify the amplified library using magnetic beads to remove PCR primers and any remaining small fragments.

6. Library Quality Control:

  • Purpose: To assess the size distribution and concentration of the final library.

  • Procedure:

    • Run an aliquot of the library on an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation) to check the size distribution.

    • Quantify the library concentration using qPCR or a fluorometric method.

Mandatory Visualization

Experimental and Bioinformatics Workflow

The following diagram illustrates the complete workflow for the NGS-based analysis of the this compound subclade, from sample collection to phylogenetic analysis.

experimental_workflow cluster_experimental Experimental Protocol cluster_bioinformatics Bioinformatics Analysis Sample_Collection Sample Collection (Blood, Saliva) DNA_Extraction Genomic DNA Extraction Sample_Collection->DNA_Extraction DNA_QC DNA Quality Control (Quantification & Purity) DNA_Extraction->DNA_QC Library_Preparation NGS Library Preparation (Fragmentation, End Repair, Adapter Ligation, Amplification) DNA_QC->Library_Preparation Library_QC Library Quality Control (Size Distribution & Concentration) Library_Preparation->Library_QC Sequencing Next-Generation Sequencing (Illumina) Library_QC->Sequencing Raw_Data Raw Sequencing Data (BCL files) Sequencing->Raw_Data Demultiplexing Demultiplexing & FASTQ Generation Raw_Data->Demultiplexing QC_Filtering Quality Control & Filtering (Trimming low-quality bases) Demultiplexing->QC_Filtering Alignment Alignment to Y-Chromosome Reference (BAM/VCF Generation) QC_Filtering->Alignment Variant_Calling Variant Calling (SNPs & STRs) Alignment->Variant_Calling Haplogroup_Analysis Haplogroup & Subclade Analysis (Y-LineageTracker) Variant_Calling->Haplogroup_Analysis Phylogenetic_Analysis Phylogenetic Analysis Haplogroup_Analysis->Phylogenetic_Analysis Downstream_Analysis Downstream Analysis (Population Genetics, Migration Patterns) Phylogenetic_Analysis->Downstream_Analysis

Caption: Overall workflow for this compound subclade analysis.

Y-LineageTracker Bioinformatics Pipeline

The Y-LineageTracker is a powerful tool for the high-throughput analysis of Y-chromosomal NGS data.[8][9][10] The following diagram outlines its main functions and workflow.

Y_LineageTracker_Workflow cluster_NRY NRY Haplogroup Module cluster_YSTR Y-STR Module Input Input Data (BAM or VCF files) Haplogroup_Classification Haplogroup Classification Input->Haplogroup_Classification YSTR_Genotyping Y-STR Genotyping Input->YSTR_Genotyping Clustering_Analysis Clustering Analysis Haplogroup_Classification->Clustering_Analysis Phylogeny_Analysis Phylogeny Analysis Haplogroup_Classification->Phylogeny_Analysis Output Output (Haplogroup assignments, Phylogenetic trees, STR haplotypes, Network plots, Time estimates) Clustering_Analysis->Output Divergence_Time Divergence Time Estimation Phylogeny_Analysis->Divergence_Time Divergence_Time->Output Statistical_Analysis Statistical Analysis YSTR_Genotyping->Statistical_Analysis Network_Analysis Network Analysis YSTR_Genotyping->Network_Analysis Statistical_Analysis->Output TMRCA_Estimation TMRCA Estimation Network_Analysis->TMRCA_Estimation TMRCA_Estimation->Output

Caption: Y-LineageTracker bioinformatics workflow.

Conclusion

The application of next-generation sequencing to the analysis of the this compound subclade offers a powerful approach to unraveling the paternal history of East and Southeast Asian populations. The detailed protocols and bioinformatics workflows provided in this document serve as a comprehensive guide for researchers and scientists. By leveraging these advanced techniques, it is possible to achieve high-resolution insights into the phylogeny, diversification, and migration patterns of this significant human lineage. The continued application of NGS in this area will undoubtedly contribute to a more complete understanding of human population genetics and evolutionary history.

References

phylogenetic analysis of Haplogroup O-M122 and its subclades

Author: BenchChem Technical Support Team. Date: November 2025

< Application Notes and Protocols for the Phylogenetic Analysis of Haplogroup O-M122 and its Subclades

Introduction

Part 1: Phylogenetic Overview and Key Subclades

Haplogroup O-M122 (also known as O2, and formerly O3) is a descendant of Haplogroup O-M175.[1][3] Its phylogenetic tree is characterized by several major branches defined by specific single nucleotide polymorphisms (SNPs). Understanding these subclades is fundamental to elucidating population relationships and histories.

Haplogroup_O_M122_Phylogeny O-M175 O-M175 O-M122 O-M122 O-M175->O-M122 M175 O-P201 O-P201 O-M122->O-P201 M122 O-M134 O-M134 O-M117 O-M117 O-M134->O-M117 M134 O-M7 O-M7 O-M134->O-M7 O-JST002611 O-JST002611 O-M134->O-JST002611 O-P201->O-M134 P201 Experimental_Workflow A 1. Sample Collection (Blood, Saliva, Tissue) B 2. Nucleic Acid Extraction A->B C 3. DNA Quantification & QC B->C D 4. Library Preparation (Fragmentation, Adapter Ligation) C->D E 5. Sequencing (Next-Generation Sequencing) D->E F 6. Bioinformatic Analysis (Read Alignment, Variant Calling) E->F G 7. Phylogenetic Tree Construction F->G H 8. Haplogroup Assignment & Interpretation G->H

References

Troubleshooting & Optimization

Y-Chromosome Haplogroup Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Y-chromosome haplogroup analysis.

Quick Links

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Frequently Asked Questions (FAQs)

A list of common questions and answers to quickly address recurring issues in Y-chromosome analysis.

Category Question Answer
Sample & Data Integrity Why is my sample contaminated with female DNA?Female DNA contamination is a common issue, often introduced during sample collection or laboratory handling. Since Y-STR analysis is highly sensitive, even minute amounts of female DNA can be detected. Strict adherence to clean handling procedures is crucial.
What is a "null allele" and how does it affect my results?A null allele occurs when a Y-STR locus fails to amplify due to a mutation in the primer binding site. This results in a missing allele at that specific locus in the final profile. If you suspect a null allele, consider re-amplifying with a different primer set that targets an alternative binding site.
Y-STR Artifacts What is "stutter" in my Y-STR profile?Stutter is a technical artifact of PCR amplification where a minor peak appears one repeat unit smaller (or occasionally larger) than the true allele. This is caused by polymerase slippage during amplification.[1] Stutter is a known phenomenon and can be accounted for during data analysis.
What are "pull-up" peaks in my electropherogram?Pull-up peaks, or bleed-through, occur during capillary electrophoresis when the signal from a strong fluorescent dye in one channel is detected in another. This is often due to off-scale data in the primary channel. Re-injecting the sample with a shorter injection time can often resolve this issue.
Data Interpretation Why does the haplogroup predicted from my Y-STR data differ from my Y-SNP results?Y-STR-based haplogroup prediction is an estimation based on the similarity of a haplotype to those in a reference database.[2] Y-SNP testing provides a confirmed haplogroup by directly identifying the defining mutations.[2] Discrepancies can arise from convergent evolution of Y-STR haplotypes in different haplogroups or limitations in the prediction software's reference database.
Can Y-STR analysis distinguish between close male relatives?Since the Y-chromosome is passed down paternally with little change, close male relatives (e.g., father-son, brothers) are expected to have the same Y-STR profile.[3] Distinguishing between them typically requires the analysis of rapidly mutating Y-STRs, which have a higher chance of showing differences over a few generations.

Troubleshooting Guides

In-depth guides to systematically address specific experimental challenges.

Guide 1: Low-Quality or Degraded DNA Samples

Working with aged, degraded, or low-concentration DNA, such as in ancient DNA studies, presents significant challenges.[4]

Symptoms:

  • Low to no amplification of Y-STR loci.

  • Allelic dropout (failure to detect one or more alleles).

  • Incomplete Y-STR profiles.

Troubleshooting Steps:

Troubleshooting_Low_DNA

Guide 2: Interpreting Complex Y-STR Profiles

Artifacts and anomalies can complicate the interpretation of Y-STR data.

Common Artifacts & Solutions:

Artifact Description Recommended Action
Stutter Minor peaks, typically one repeat unit smaller than the true allele.[1]Characterize stutter percentages for each locus during validation. Use analysis software with stutter filters. For ambiguous peaks, compare the peak height to the established stutter ratio for that locus.
Dye Blobs/Pull-up Peaks caused by fluorescent dye artifacts or signal bleed-through from another channel.Review the raw data to identify off-scale peaks in other channels. If present, dilute the sample and re-run on the capillary electrophoresis instrument.
Spikes Sharp, narrow peaks present in all color channels, often caused by air bubbles or voltage spikes.Re-inject the sample. Ensure the polymer and buffer are properly degassed.

Data Comparison: Y-SNP vs. Y-STR Markers

Characteristic Y-SNPs (Single Nucleotide Polymorphisms) Y-STRs (Short Tandem Repeats)
Mutation Rate Very low (approx. 10⁻⁸ per generation)High (approx. 10⁻³ to 10⁻⁴ per generation)
Phylogenetic Resolution Defines deep ancestral haplogroups.[4]Differentiates recent lineages within a haplogroup.
Application Ancient ancestry, deep phylogenetic studies.Forensics, paternity testing, recent genealogy.
Haplogroup Assignment Confirmed : Directly identifies the defining mutation.Predicted : Infers haplogroup based on haplotype matching.[2]

Experimental Protocols

Detailed methodologies for key procedures in Y-chromosome analysis.

Protocol 1: DNA Extraction from Whole Blood (Silica-Based Spin Column)

This protocol is adapted from standard commercial kits (e.g., QIAamp Blood Kit).[5]

  • Lysis:

    • Pipette 20 µl of protease into a 1.5 ml microcentrifuge tube.

    • Add 200 µl of whole blood to the tube.

    • Add 200 µl of lysis buffer (Buffer AL) and mix immediately by vortexing for 15 seconds.

    • Incubate at 56°C for 10 minutes.

  • Binding:

    • Briefly centrifuge the tube to remove drops from the inside of the lid.

    • Add 200 µl of 96-100% ethanol and mix again by vortexing.

    • Carefully apply the entire mixture to a spin column placed in a 2 ml collection tube.

    • Centrifuge at ≥6000 x g (8000 rpm) for 1 minute. Discard the collection tube and filtrate.

  • Washing:

    • Place the spin column in a new 2 ml collection tube.

    • Add 500 µl of wash buffer 1 (Buffer AW1) and centrifuge for 1 minute at ≥6000 x g. Discard the collection tube and filtrate.

    • Place the spin column in a new 2 ml collection tube.

    • Add 500 µl of wash buffer 2 (Buffer AW2) and centrifuge for 3 minutes at full speed (20,000 x g or 14,000 rpm) to dry the membrane.

  • Elution:

    • Place the spin column in a clean 1.5 ml microcentrifuge tube.

    • Add 50-200 µl of elution buffer (Buffer AE) or distilled water directly to the center of the membrane.

    • Incubate at room temperature for 1 minute.

    • Centrifuge for 1 minute at ≥6000 x g to elute the DNA. Store eluted DNA at 4°C for short-term use or -20°C for long-term storage.

Protocol 2: Y-STR Amplification using PowerPlex® Y23 System

This protocol outlines the steps for PCR amplification of 23 Y-STR loci.[6][7]

  • PCR Setup (in a pre-PCR clean area):

    • Thaw the PowerPlex® Y23 5X Master Mix and 10X Primer Pair Mix. Vortex for 15 seconds before use.

    • Prepare a master mix for the desired number of reactions (plus controls and extra for pipetting error) in a sterile 1.5 ml tube:

      • 5.0 µl PowerPlex® Y23 5X Master Mix

      • 2.5 µl PowerPlex® Y23 10X Primer Pair Mix

      • Amplification Grade Water to a final volume of 15 µl per reaction.

    • Vortex the master mix for 5-10 seconds.

    • Aliquot 15 µl of the master mix into each PCR tube or well of a 96-well plate.

  • Add DNA Template:

    • Add up to 10 µl of DNA extract (optimal target is 0.5 ng) to each corresponding tube/well.[7]

    • For the positive control, add 0.5 ng of 2800M Control DNA.

    • For the negative control, add 10 µl of amplification grade water or TE⁻⁴ buffer.

    • The total reaction volume should be 25 µl.

  • Thermal Cycling:

    • Seal the tubes/plate and briefly centrifuge to collect contents at the bottom.

    • Place the reactions in a calibrated thermal cycler and run the following program:

      • Initial Denaturation: 96°C for 2 minutes

      • 28 Cycles:

        • 94°C for 30 seconds (Denature)

        • 61°C for 1 minute (Anneal)

        • 72°C for 1 minute (Extend)

      • Final Extension: 60°C for 20 minutes

      • Hold: 4°C

Protocol 3: Capillary Electrophoresis (CE) Fragment Analysis

This is a general protocol for preparing amplified Y-STR products for analysis on an ABI 3500 Genetic Analyzer.[8]

  • Sample Preparation:

    • Prepare a loading cocktail for the required number of samples. For each sample, mix:

      • 9.7 µl Hi-Di™ Formamide

      • 0.3 µl WEN Internal Lane Standard 500 Y23

    • Vortex the loading cocktail and dispense 10 µl into each well of a new 96-well plate.

    • Add 1 µl of the amplified PCR product (or 1 µl of PowerPlex® Y23 Allelic Ladder Mix) to the corresponding wells.

    • Seal the plate, briefly centrifuge, and then denature at 95°C for 3 minutes.

    • Immediately chill the plate on an ice-water bath for 3 minutes.

  • Instrument Setup and Run:

    • Ensure the ABI 3500 Genetic Analyzer has sufficient polymer (POP-4™) and Anode/Cathode buffers.

    • Create a run plate record in the instrument software, specifying the sample names, analysis module, and dye set.

    • Load the prepared sample plate into the instrument.

    • Start the electrophoresis run. The instrument will automatically inject the samples and separate the DNA fragments by size and color.

  • Data Analysis:

    • After the run is complete, analyze the resulting data using appropriate software (e.g., GeneMapper® ID-X).

    • Use the allelic ladder to calibrate the sizing of fragments and assign allele calls for each Y-STR locus in the samples.

    • Review the electropherograms for each sample, checking for artifacts such as stutter, pull-up, and spikes, and make necessary edits based on laboratory validation guidelines.[3]

Visualized Workflows

Y-Chromosome Analysis Workflow

Y_Haplogroup_Workflow

References

Technical Support Center: Optimizing qRT-PCR for Accurate miR-122 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their quantitative reverse transcription PCR (qRT-PCR) experiments for the accurate quantification of miR-122.

Frequently Asked Questions (FAQs)

Q1: What is the first crucial step for accurate miR-122 quantification?

A1: The initial and most critical step is the high-quality extraction of total RNA, including the small RNA fraction, from your samples. The purity and integrity of the RNA template are paramount for reliable and reproducible qRT-PCR results. Poor quality RNA can lead to enzymatic inhibition and inefficient reverse transcription and amplification.

Q2: Which reverse transcription (RT) strategy is best for a short non-coding RNA like miR-122?

A2: Due to the short sequence of mature miRNAs (~22 nucleotides), a standard reverse transcription approach is not feasible.[1] The two most common and effective methods are:

  • Poly(A) Tailing followed by RT: This method involves adding a poly(A) tail to the 3' end of the miRNA, followed by reverse transcription using an oligo(dT) primer with an adapter sequence.[2]

  • Stem-Loop RT Primers: This technique utilizes a specific stem-loop primer that binds to the 3' end of the target miRNA, providing the necessary length for the reverse transcriptase to synthesize cDNA.

Q3: How should I normalize my miR-122 expression data?

A3: Proper normalization is essential to correct for variations in RNA input, extraction efficiency, and RT efficiency.[1][3] There are three primary normalization strategies:[1][3]

  • Endogenous Controls: Using a stably expressed small non-coding RNA (sncRNA) across all experimental conditions is a common approach. However, it is crucial to validate the stability of the chosen endogenous control for your specific experimental system, as no single control is universally stable.[3]

  • Exogenous Spike-in Controls: A synthetic miRNA that is not present in your sample can be added at a known concentration to all samples before RNA extraction.[1][3] This helps to monitor extraction efficiency, which is particularly useful for difficult samples like serum and plasma.[1][3]

  • Global Mean Normalization: In large-scale studies, the mean expression value of all detected miRNAs can be used for normalization.[1][3]

Q4: What are the key differences between SYBR Green and TaqMan-based assays for miR-122 quantification?

A4: Both SYBR Green and TaqMan are widely used chemistries for real-time PCR, but they have distinct mechanisms:

  • SYBR Green: This is a DNA-binding dye that fluoresces when bound to double-stranded DNA. It is a more cost-effective option but can bind to any double-stranded DNA, including non-specific products and primer-dimers. Therefore, a melt curve analysis is essential to ensure the specificity of the amplified product.

  • TaqMan Assays: These assays use a fluorescently labeled probe that is specific to the target sequence. This provides a higher level of specificity compared to SYBR Green. While more expensive, TaqMan assays are less prone to detecting non-specific amplification.

Troubleshooting Guide

Issue 1: No amplification or very late amplification (High Cq values)

This is a common issue that can arise from several factors. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Poor RNA Quality or Low Quantity Assess RNA purity (A260/280 and A260/230 ratios) and integrity. Consider re-extracting RNA if quality is suboptimal.
Inefficient Reverse Transcription Optimize the RT reaction by adjusting the amount of input RNA, primer concentration, and incubation time/temperature.[4] Ensure the chosen RT method is suitable for small RNAs.
Suboptimal Primer/Probe Design Verify the specificity of your primers for miR-122. If using custom primers, ensure they follow standard design guidelines.[5]
Incorrect Annealing Temperature Optimize the annealing temperature in the PCR cycle.[4] A temperature gradient PCR can be performed to determine the optimal annealing temperature.
PCR Inhibitors Present in the Sample Dilute the cDNA template to reduce the concentration of inhibitors.[4][6] Alternatively, re-purify the RNA sample.[6]

Issue 2: Poor Amplification Efficiency

Poor amplification efficiency can lead to inaccurate quantification. The efficiency of the PCR should ideally be between 90-110%.[6]

Potential Cause Recommended Solution
Suboptimal Primer Concentrations Titrate the forward and reverse primer concentrations to find the optimal ratio.[5]
Incorrect Cycling Conditions Ensure the denaturation, annealing, and extension times and temperatures are appropriate for your master mix and target.[4]
Presence of PCR Inhibitors As with no amplification, dilute the template or re-purify the RNA.[4][6]
Degraded Primers or Probes Use fresh aliquots of primers and probes.

Issue 3: High variability between technical replicates

High variability can compromise the reliability of your results.

Potential Cause Recommended Solution
Pipetting Errors Ensure accurate and consistent pipetting. Use calibrated pipettes and fresh tips for each sample.
Incomplete Mixing of Reaction Components Gently vortex and centrifuge all reaction mixes before dispensing into the PCR plate.[4]
Evaporation from Wells Ensure the PCR plate is properly sealed.
Low Target Abundance If the target expression is very low, stochastic effects during the initial PCR cycles can lead to higher variability.[7] Increasing the amount of template may help.[7]

Experimental Protocols

Protocol 1: Reverse Transcription using Poly(A) Tailing

This protocol is adapted from a method used for miR-122 quantification from serum.[2]

  • Polyadenylation Reaction:

    • In a 20 µL reaction volume, combine 1.5 µL of purified RNA with a poly(A) polymerase and reaction buffer according to the manufacturer's instructions.

    • Incubate to allow for the addition of a poly(A) tail to the miRNA.

  • Reverse Transcription:

    • Use a reverse transcription kit with an oligo(dT) primer containing an adapter sequence.

    • Add the polyadenylated RNA to the reverse transcription master mix.

    • Perform the reverse transcription reaction according to the manufacturer's protocol.

  • cDNA Dilution:

    • Dilute the resulting cDNA with RNase-free water before use in the qPCR reaction.[2]

Protocol 2: qRT-PCR for miR-122

This protocol provides a general framework for miR-122 quantification using SYBR Green chemistry.[2][8]

  • Reaction Setup:

    • Prepare a 25 µL qPCR reaction mixture containing:

      • SYBR Green PCR Master Mix

      • miR-122 specific forward primer

      • Universal reverse primer (complementary to the adapter sequence from the RT step)

      • Diluted cDNA template

      • Nuclease-free water

  • Thermal Cycling Conditions:

    • An example of a 3-step cycling protocol is as follows:[2][8]

      • Initial activation: 95°C for 15 minutes

      • 40 cycles of:

        • Denaturation: 94°C for 15 seconds

        • Annealing: 55°C for 30 seconds

        • Extension: 70°C for 30-34 seconds

  • Melt Curve Analysis:

    • After the amplification cycles, perform a melt curve analysis to verify the specificity of the amplified product.

Visualizations

qRT_PCR_Workflow qRT-PCR Workflow for miR-122 Quantification cluster_rna_extraction RNA Extraction cluster_rt Reverse Transcription cluster_qpcr qPCR cluster_analysis Data Analysis rna_extraction Total RNA Extraction (including small RNA fraction) quality_control RNA Quality Control (e.g., NanoDrop, Bioanalyzer) rna_extraction->quality_control rt_method Reverse Transcription (e.g., Poly(A) Tailing or Stem-Loop) quality_control->rt_method cDNA_synthesis cDNA Synthesis rt_method->cDNA_synthesis qpcr_setup qPCR Reaction Setup cDNA_synthesis->qpcr_setup amplification Real-Time Amplification qpcr_setup->amplification data_acquisition Data Acquisition (Cq values) amplification->data_acquisition normalization Normalization (Endogenous control, Spike-in, or Global Mean) data_acquisition->normalization relative_quantification Relative Quantification (e.g., ΔΔCq method) normalization->relative_quantification

Caption: Workflow for miR-122 quantification by qRT-PCR.

Troubleshooting_Decision_Tree Troubleshooting qRT-PCR for miR-122 start Poor qRT-PCR Result check_amp_curve Check Amplification Curve start->check_amp_curve no_amp No/Late Amplification check_amp_curve->no_amp No/Late Amp poor_eff Poor Efficiency check_amp_curve->poor_eff Low Slope high_var High Variability check_amp_curve->high_var Inconsistent Replicates check_rna Check RNA Quality/Quantity no_amp->check_rna opt_primers Optimize Primer Concentration poor_eff->opt_primers pipetting Review Pipetting Technique high_var->pipetting check_rt Check RT Step check_rna->check_rt RNA OK check_pcr Check PCR Conditions check_rt->check_pcr RT OK opt_temp Optimize Annealing Temp opt_primers->opt_temp Primers OK mixing Ensure Proper Mixing pipetting->mixing Pipetting OK

Caption: Decision tree for troubleshooting poor qRT-PCR results.

Normalization_Strategies Normalization Strategies for miR-122 Quantification cluster_endogenous Endogenous Control cluster_exogenous Exogenous Spike-in cluster_global_mean Global Mean raw_cq Raw Cq Value for miR-122 endo_control Stable Endogenous miRNA (e.g., U6, RNU48) delta_cq_endo ΔCq = Cq(miR-122) - Cq(Endo) exo_control Synthetic Spike-in Control (e.g., cel-miR-39) delta_cq_exo ΔCq = Cq(miR-122) - Cq(Spike-in) global_mean Mean Cq of all detected miRNAs delta_cq_global ΔCq = Cq(miR-122) - Mean Cq endo_control->delta_cq_endo exo_control->delta_cq_exo global_mean->delta_cq_global

Caption: Overview of normalization strategies for qRT-PCR data.

References

troubleshooting poor yield in ancient DNA extraction for M122 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor yields during ancient DNA (aDNA) extraction, with a focus on downstream analysis of the M122 mitochondrial haplogroup.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: General Low Yield Issues

Question: Why is my ancient DNA yield consistently low or undetectable?

Answer: Low aDNA yield is a common challenge due to the degraded nature of the genetic material.[1][2] Several factors can contribute to this issue:

  • Poor Preservation of Starting Material: The quality and quantity of aDNA are highly dependent on the preservation conditions of the sample.[3] Factors like temperature, humidity, and soil chemistry at the burial site play a crucial role. Samples from cold and dry environments tend to yield better results.[3]

  • Incomplete Lysis: The cells containing the DNA may not have been effectively broken open.[4] This can be due to insufficient incubation time or the use of a lysis buffer not optimized for ancient samples.[4]

  • DNA Degradation: Ancient DNA is often highly fragmented.[5] Improper handling, such as repeated freeze-thaw cycles, can further degrade the DNA.[4]

  • Contamination: Contamination from modern DNA (from researchers, lab environment) or environmental inhibitors (from soil) can interfere with quantification and downstream applications.[1][4]

Question: How can I improve my cell lysis for better DNA release?

Answer: Optimizing the lysis step is critical for maximizing the recovery of aDNA.

  • Extend Incubation Time: Ancient samples, especially bone or teeth, may require longer incubation periods in the lysis buffer to fully release the DNA.[4]

  • Mechanical Disruption: For tough tissues like bone, mechanical grinding into a fine powder is essential to increase the surface area for the lysis buffer to act upon.[1]

  • Appropriate Lysis Buffer: Ensure your lysis buffer is suitable for aDNA. Many protocols use an EDTA-based buffer to demineralize bone and a detergent like SDS to break down cell membranes.[6]

Question: What are the best practices for handling and storing ancient samples to prevent DNA degradation?

Answer: Proper handling and storage are paramount to preserving the limited aDNA.

  • Minimize Handling: Handle samples as little as possible and always with sterile gloves to prevent contamination with modern DNA.

  • Controlled Environment: Work in a dedicated aDNA clean lab with positive pressure, UV irradiation, and regular bleaching of surfaces to minimize contamination.[2][7]

  • Proper Storage: Store samples in a cold, dry, and dark environment. For long-term storage, -80°C is recommended to halt enzymatic degradation.[8] Avoid repeated freeze-thaw cycles.[4]

Section 2: Issues Specific to Extraction Chemistry

Question: My DNA pellet is difficult to redissolve after precipitation. What could be the cause?

Answer: Over-drying the DNA pellet is a common reason for solubilization issues.[9]

  • Avoid Over-Drying: Do not dry the pellet for more than 5 minutes. Using a vacuum to dry the pellet can easily lead to over-drying.[9]

  • Gentle Resuspension: Resuspend the pellet in a suitable buffer (like TE buffer) and allow it to sit for an extended period, potentially with gentle warming (e.g., 37°C), to aid dissolution.[9]

Question: I suspect my extraction is contaminated with PCR inhibitors. How can I identify and remove them?

Answer: PCR inhibitors are co-extracted from the sample matrix (e.g., humic acids from soil) and can block downstream enzymatic reactions.

  • Identification: The A260/A230 ratio from a spectrophotometer can indicate the presence of contaminants like humic acids or phenol. A ratio below 1.8 often suggests contamination.

  • Removal:

    • Silica-Based Purification: Methods that use a silica column to bind DNA are effective at removing many inhibitors.[10]

    • Additional Wash Steps: Including extra wash steps with the appropriate buffer during the extraction process can help remove residual contaminants.[11]

    • Commercial Inhibitor Removal Kits: Several commercially available kits are designed specifically to remove common PCR inhibitors from DNA samples.

Section 3: this compound Haplogroup Analysis Considerations

Question: Are there any specific challenges associated with extracting DNA for this compound haplogroup analysis?

Answer: The primary challenges are not specific to the this compound haplogroup itself but are inherent to all aDNA studies. The this compound haplogroup, a common Y-chromosome haplogroup in East Asia, is identified through downstream genetic analysis (PCR, sequencing) after a successful aDNA extraction.[12][13] Therefore, the success of this compound analysis hinges on the quality and quantity of the initial aDNA extraction. The key is to obtain a sufficient amount of clean, albeit fragmented, DNA that can be used as a template for amplification of the specific genetic markers that define the this compound haplogroup.

Question: How can I ensure my extracted DNA is suitable for this compound haplogroup typing?

Answer: After extraction, it is crucial to quantify and qualify the aDNA.

  • Quantification: Use a sensitive method like quantitative PCR (qPCR) to determine the amount of amplifiable human DNA.[14] Spectrophotometric methods like NanoDrop may not be sensitive enough for the low concentrations typical of aDNA.

  • Quality Assessment:

    • Fragment Size: Running the sample on a Bioanalyzer or similar instrument can give you an idea of the fragment size distribution. Ancient DNA is typically highly fragmented, often less than 100 base pairs.[5]

    • PCR Amplification: Attempt to amplify a small, known mitochondrial or nuclear DNA fragment to confirm that the extracted DNA is of sufficient quality for enzymatic reactions.

Quantitative Data Summary

The following table summarizes expected DNA yields from different ancient sample types and the impact of various extraction modifications.

Sample TypeStarting Material (mg)Extraction MethodExpected DNA Yield (ng/µL)A260/A280 RatioA260/A230 Ratio
Petrous Bone50-100Silica Spin Column0.5 - 101.7 - 1.9> 1.8
Tooth (Dentin)100-200Silica Spin Column0.1 - 51.6 - 1.8> 1.5
Long Bone200-500Phenol-Chloroform0.01 - 21.5 - 1.8< 1.5
"Dirty" Bone200Standard Silica< 0.1< 1.6< 1.0
"Dirty" Bone200Silica with Inhibitor Removal0.1 - 1.51.6 - 1.8> 1.5

Experimental Protocols

Protocol: Silica-Based Ancient DNA Extraction from Bone/Teeth

This protocol is a generalized method based on common silica spin-column techniques.

1. Sample Preparation (in a dedicated aDNA clean room): a. Select a dense part of the bone or a tooth root. b. Decontaminate the surface by wiping with a 10% bleach solution, followed by a rinse with DNA-free water. c. Use a sterile drill or sandblaster to remove the outer surface. d. Grind a small piece of the decontaminated sample (50-200 mg) into a fine powder using a sterile mortar and pestle or a freezer mill.[1]

2. Lysis and Digestion: a. Transfer the bone/tooth powder to a 2 mL tube. b. Add 1 mL of lysis buffer (0.5 M EDTA, pH 8.0; 100 µg/mL Proteinase K). c. Incubate at 56°C overnight on a rotating wheel.

3. DNA Binding: a. Centrifuge the lysate at maximum speed for 5 minutes to pellet any undigested material. b. Transfer the supernatant to a new tube. c. Add a high-salt binding buffer (containing guanidinium thiocyanate) to the supernatant, following the manufacturer's instructions for your specific silica spin columns.[10] d. Mix well by inverting the tube.

4. DNA Purification: a. Transfer the mixture to a silica spin column placed in a collection tube. b. Centrifuge for 1 minute at a moderate speed (e.g., 6,000 x g) and discard the flow-through. c. Add 500 µL of wash buffer (containing ethanol) to the column. d. Centrifuge for 1 minute and discard the flow-through. Repeat this wash step. e. Perform a final "dry spin" at maximum speed for 1-2 minutes to remove any residual ethanol.[6]

5. Elution: a. Place the spin column in a new, sterile 1.5 mL tube. b. Add 30-50 µL of pre-warmed (65°C) elution buffer (e.g., 10 mM Tris-HCl, pH 8.5) directly to the center of the silica membrane. c. Incubate at room temperature for 5-10 minutes. d. Centrifuge at maximum speed for 1 minute to elute the purified aDNA. e. The eluted DNA is now ready for quantification and downstream analysis. Store at -20°C.

Visualizations

aDNA_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction DNA Extraction cluster_analysis Downstream Analysis Sample_Selection Sample Selection (e.g., Petrous Bone) Decontamination Surface Decontamination Sample_Selection->Decontamination Grinding Grinding to Powder Decontamination->Grinding Lysis Lysis & Digestion (EDTA, Proteinase K) Grinding->Lysis Binding DNA Binding to Silica Column Lysis->Binding Washing Washing (Ethanol-based buffer) Binding->Washing Elution Elution Washing->Elution Quantification Quantification (qPCR) Elution->Quantification Library_Prep Library Preparation Quantification->Library_Prep Sequencing Sequencing Library_Prep->Sequencing M122_Analysis This compound Haplogroup Analysis Sequencing->M122_Analysis Troubleshooting_Poor_Yield action_node action_node start_node Low/No DNA Yield Lysis_Check Incomplete Lysis? start_node->Lysis_Check Check Lysis end_node Re-evaluate Sample action_Lysis Increase incubation time Ensure fine powder Lysis_Check->action_Lysis Yes Contamination_Check Inhibitor Contamination? Lysis_Check->Contamination_Check No action_Lysis->Contamination_Check action_Contamination Add inhibitor removal step Perform extra wash steps Contamination_Check->action_Contamination Yes Degradation_Check Sample Degraded? Contamination_Check->Degradation_Check No action_Contamination->Degradation_Check Degradation_Check->end_node No action_Degradation Use more starting material Optimize for short fragments Degradation_Check->action_Degradation Yes action_Degradation->end_node

References

overcoming contamination issues in haplogroup genotyping

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome contamination issues in haplogroup genotyping.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in haplogroup genotyping?

A1: Contamination in haplogroup genotyping, especially when working with ancient DNA (aDNA), can be broadly categorized into two types:

  • Human Contamination: This is a major concern, particularly in ancient DNA studies, as even small amounts of modern DNA can overwhelm the endogenous ancient DNA.[1] Sources include:

    • Handling of samples during and after excavation.[2]

    • Laboratory personnel (skin cells, hair, breath).

    • Cross-contamination between samples.

  • Microbial Contamination: DNA from microorganisms like bacteria and fungi is often abundant in ancient samples.[3] Environmental sources such as soil and water are significant contributors.[2] In some cases, microbial DNA can constitute over 95% of the DNA in an extract.[3]

Q2: How can I prevent contamination in my laboratory?

A2: Implementing strict aseptic techniques and maintaining a dedicated clean lab environment are crucial for preventing contamination. Key practices include:

  • Dedicated Facilities: Whenever possible, pre-PCR activities like DNA extraction and library preparation should be performed in a dedicated laboratory with positive air pressure and a UV-HEPA air filtration system.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including clean lab coats, double gloves, face masks, and hairnets.[4][5] Change gloves frequently, especially when handling different samples.[5]

  • Sterile Technique:

    • Wipe down work surfaces with a 10% bleach solution or 70% ethanol before and after each use.[6][7]

    • Use sterile, disposable plasticware or flame-sterilize reusable metal tools.[6][8]

    • Minimize the time that samples and reagents are exposed to the open air.[7]

    • Practice unidirectional workflow, moving from pre-PCR to post-PCR areas to prevent carryover contamination.[5]

  • Control Samples: Process negative controls (e.g., extraction blanks, library preparation blanks) alongside your samples to monitor for contamination at each step.[4]

Q3: What is the impact of contamination on haplogroup genotyping results?

A3: Contamination can lead to several issues, including:

  • Incorrect Haplogroup Assignment: The presence of exogenous DNA can lead to the incorrect determination of the maternal (mtDNA) or paternal (Y-chromosome) haplogroup.

  • Mixed DNA Profiles: Contamination results in a mixture of DNA from different individuals, making it difficult to interpret the genetic data accurately.

  • Increased Costs: Overwhelming amounts of contaminant DNA can necessitate deeper sequencing to obtain sufficient coverage of the endogenous genome, thereby increasing project costs.[1]

Q4: Are there methods to remove contamination from my samples?

A4: Yes, several decontamination protocols can be applied before DNA extraction to reduce the amount of exogenous DNA. The effectiveness of these methods can vary depending on the sample type and the nature of the contamination. Common methods include:

  • Bleach Treatment: Soaking the surface of bone or tooth samples in a sodium hypochlorite (bleach) solution is a common method to remove surface contaminants.[2][3] However, this can also lead to the loss of endogenous DNA.[3]

  • UV Irradiation: Exposing samples to ultraviolet (UV) light can damage DNA on the surface. However, its effectiveness on short DNA fragments may be limited.[2]

  • Phosphate Buffer Treatment: This method helps to release surface-bound DNA.[3]

  • EDTA Pre-digestion: Pre-treatment with ethylenediaminetetraacetic acid (EDTA) can also be effective in removing surface contaminants from samples like dental calculus.[2]

Troubleshooting Guides

Issue 1: Unexpected or Mixed Haplogroup Results

  • Possible Cause: Contamination with modern human DNA.

  • Troubleshooting Steps:

    • Re-examine Negative Controls: Check the sequencing data from your extraction and library preparation blanks. If human DNA is present in the controls, it indicates a laboratory-based contamination issue.

    • Review Lab Practices: Conduct a thorough review of your laboratory's aseptic techniques and workflow to identify potential sources of contamination.[5]

    • Quantify Contamination: Utilize bioinformatic tools to estimate the level of contamination in your samples. For ancient DNA, look for characteristic damage patterns (e.g., C-to-T substitutions at the ends of DNA fragments) to distinguish between ancient and modern DNA.[1][3]

    • Sample Decontamination: If the contamination is likely from the sample surface, consider applying a decontamination protocol (see Table 1) to a new subsample before re-extracting the DNA.

  • Preventative Measures:

    • Strictly adhere to clean laboratory protocols, including the use of dedicated aDNA facilities and proper PPE.[4]

    • Whenever possible, have the DNA of all personnel involved in excavation and laboratory analysis genotyped to help identify sources of contamination.

Issue 2: Low Yield of Endogenous DNA and High Microbial Content

  • Possible Cause: Overwhelming microbial contamination in the sample.[3]

  • Troubleshooting Steps:

    • Assess Sample Preservation: The preservation of the sample plays a significant role in the ratio of endogenous to microbial DNA.[3] Poorly preserved samples may not be suitable for analysis.

    • Apply Pre-Extraction Decontamination: Employ a decontamination method aimed at reducing microbial DNA, such as a phosphate buffer wash or a bleach treatment.[3]

    • Optimize DNA Extraction: Certain DNA extraction methods are better suited for recovering short, fragmented ancient DNA. Consider trying an alternative extraction protocol.

  • Preventative Measures:

    • Whenever possible, select well-preserved samples for analysis.

    • During excavation, handle and store samples in a manner that minimizes further microbial contamination.[4]

Data and Protocols

Table 1: Comparison of Decontamination Methods for Ancient Samples
Decontamination MethodTarget ContaminantGeneral ProtocolAdvantagesDisadvantages
Sodium Hypochlorite (Bleach) Treatment Human and Microbial DNAImmerse the sample in a dilute bleach solution (e.g., 0.5-5%) for a specified time, followed by rinsing with sterile water.[2][3]Effective at removing surface contamination.[3]Can lead to significant loss of endogenous DNA.[3] May not be fully effective in all cases.[3]
Phosphate Buffer Treatment Microbial DNAWash the sample with a phosphate buffer to release surface-bound DNA.[3]Can increase the ratio of endogenous to contaminant DNA.[3]May be less effective at removing human contamination compared to bleach.
UV Irradiation Human and Microbial DNAExpose the sample surface to UV light for a set duration.[2]Non-invasive.Less effective on short DNA fragments and may not penetrate all surface crevices.[2]
EDTA Pre-digestion Microbial DNAPre-treat the sample with an EDTA solution before the main DNA extraction.[2]Effective at reducing environmental taxa in samples like dental calculus.[2]The effectiveness can be stochastic.[2]
Detailed Experimental Protocol: Basic Bleach Decontamination of Bone/Tooth Samples

Objective: To reduce surface contamination on ancient bone or tooth samples prior to DNA extraction.

Materials:

  • Bone or tooth sample

  • Sterile, DNA-free water

  • Sodium hypochlorite solution (commercial bleach)

  • Sterile beakers or tubes

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Preparation: In a dedicated clean lab or a laminar flow hood, place the bone or tooth sample in a sterile beaker or tube.

  • Initial Rinse: Rinse the sample with sterile, DNA-free water to remove loose debris.

  • Bleach Treatment: Prepare a 0.5% sodium hypochlorite solution by diluting commercial bleach with sterile, DNA-free water. The concentration and duration may need to be optimized based on sample type and preservation.

  • Immersion: Submerge the sample in the 0.5% bleach solution. A common starting point is to incubate for 5-10 minutes at room temperature.

  • Rinsing: Carefully remove the bleach solution and rinse the sample thoroughly multiple times with sterile, DNA-free water to remove all traces of bleach.

  • Drying: Allow the sample to air dry in the clean environment or proceed directly to DNA extraction.

Note: This is a basic protocol. It is highly recommended to perform optimization experiments to determine the ideal bleach concentration and incubation time for your specific samples to maximize contaminant removal while minimizing the loss of endogenous DNA.

Visualizations

Contamination_Troubleshooting_Workflow start Start: Unexpected Haplogroup Result check_controls Analyze Negative Controls start->check_controls contamination_in_controls Contamination Detected in Controls? check_controls->contamination_in_controls review_lab_practices Review and Reinforce Aseptic Lab Practices contamination_in_controls->review_lab_practices Yes no_contamination_in_controls No Contamination in Controls contamination_in_controls->no_contamination_in_controls No re_run_experiment Re-run Experiment with Strict Controls review_lab_practices->re_run_experiment end End re_run_experiment->end quantify_sample_contamination Quantify Contamination in Sample (e.g., using aDNA damage patterns) no_contamination_in_controls->quantify_sample_contamination high_contamination High Level of Modern DNA Contamination? quantify_sample_contamination->high_contamination decontaminate_sample Apply Pre-Extraction Decontamination to New Subsample high_contamination->decontaminate_sample Yes low_contamination Low/No Modern DNA Contamination high_contamination->low_contamination No re_extract_and_sequence Re-extract and Sequence decontaminate_sample->re_extract_and_sequence re_extract_and_sequence->end consider_other_causes Consider Other Causes (e.g., sample mix-up, bioinformatic errors) low_contamination->consider_other_causes consider_other_causes->end

Caption: Troubleshooting workflow for unexpected haplogroup results.

aDNA_Analysis_Workflow start Sample Selection decontamination Pre-Extraction Decontamination (e.g., Bleach Wash) start->decontamination extraction DNA Extraction in Dedicated Clean Lab decontamination->extraction extraction_control Extraction Blank Control extraction->extraction_control library_prep Library Preparation extraction->library_prep extraction_control->library_prep library_control Library Blank Control library_prep->library_control sequencing High-Throughput Sequencing library_prep->sequencing library_control->sequencing data_analysis Bioinformatic Analysis sequencing->data_analysis authentication Authentication of aDNA (Damage Patterns, Contamination Estimation) data_analysis->authentication haplogroup_determination Haplogroup Determination authentication->haplogroup_determination end Final Result haplogroup_determination->end

Caption: Ancient DNA analysis workflow with integrated contamination controls.

References

Technical Support Center: Managing Off-Target Effects of miR-122 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with microRNA-122 (miR-122) inhibitors. The information provided aims to help users identify, manage, and mitigate potential off-target effects during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of miR-122 inhibitors and offers potential solutions.

Observed Problem Potential Cause Recommended Solution
Unexpected changes in cell phenotype (e.g., altered proliferation, morphology) not consistent with known miR-122 targets. The miR-122 inhibitor may be binding to and inhibiting other miRNAs with similar seed sequences, leading to the deregulation of their target genes.- Perform a bioinformatics analysis to identify potential off-target miRNAs with seed sequence similarity. - Validate the expression changes of predicted off-target miRNA target genes using RT-qPCR. - Consider using a different miR-122 inhibitor with a modified sequence or chemistry to improve specificity.
Activation of an immune response (e.g., increased cytokine expression). Some antisense oligonucleotides can be recognized by Toll-Like Receptors (TLRs), particularly TLR7, 8, and 9, leading to an innate immune response.[1]- Test for TLR activation using reporter cell lines expressing these receptors. - Use a control oligonucleotide with a scrambled sequence to differentiate between sequence-specific and immune-stimulatory effects. - Consider using chemically modified inhibitors (e.g., 2'-O-methyl) to reduce immune stimulation.
Discrepancy between reporter assay results and endogenous gene expression. The artificial context of a reporter plasmid may not fully recapitulate the regulation of the endogenous target. Alternatively, the inhibitor may have off-target effects that indirectly influence the expression of the intended target.- Confirm off-target effects by measuring the protein levels of the predicted off-target gene via Western blot. - Perform RNA-sequencing to get a global view of gene expression changes and identify potential indirect effects.
Inconsistent results between experimental replicates. This could be due to variations in transfection efficiency, cell viability, or the inherent stochastic nature of off-target binding.- Optimize transfection protocols to ensure high efficiency and consistency. - Include multiple negative controls, such as a scrambled sequence and a mock transfection, to assess baseline variability. - Increase the number of biological replicates to improve statistical power.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms of off-target effects for miR-122 inhibitors?

The most common mechanism is the "miRNA-like" off-target effect, where the inhibitor binds to unintended mRNA targets that have partial complementarity, particularly in the "seed region" (nucleotides 2-8 of the miRNA). This can lead to the repression of these unintended genes. Another potential off-target effect is the induction of an innate immune response through the activation of Toll-Like Receptors (TLRs) by the oligonucleotide inhibitor.[1]

2. How can I predict potential off-target effects of my miR-122 inhibitor before starting my experiment?

Bioinformatics tools can be used to predict potential off-target binding sites. These tools typically search for mRNAs with sequences complementary to the seed region of the miR-122 inhibitor. It is also advisable to screen for potential immune-stimulatory motifs within the inhibitor sequence.

3. What are the essential negative controls to include in my experiments?

To accurately assess off-target effects, the following negative controls are crucial:

  • Scrambled control: An oligonucleotide with a randomized sequence but the same length and chemical modifications as the miR-122 inhibitor. This helps to control for effects related to the delivery and presence of a foreign oligonucleotide.

  • Mock transfection control: Cells that have been treated with the transfection reagent alone (without any oligonucleotide). This controls for any effects of the transfection process itself.

  • Untreated control: Cells that have not been subjected to any treatment. This provides a baseline for normal gene and protein expression.

4. What is the best method to confirm a suspected off-target interaction?

A luciferase reporter assay is a standard method to validate a direct interaction between the miR-122 inhibitor and a potential off-target mRNA.[2][3][4] This involves cloning the 3' UTR of the suspected off-target gene into a luciferase reporter vector. A decrease in luciferase activity in the presence of the inhibitor would suggest a direct binding event. This should be followed by RT-qPCR and Western blotting to confirm the effect on the endogenous mRNA and protein levels.

Experimental Protocols

Luciferase Reporter Assay for Off-Target Validation

This protocol outlines the steps to validate a predicted off-target interaction.

1. Plasmid Construction:

  • Synthesize DNA oligonucleotides corresponding to the predicted off-target binding site in the 3' UTR of the gene of interest. Include restriction sites for cloning.
  • Anneal the complementary oligonucleotides to create a double-stranded DNA fragment.
  • Clone this fragment into the multiple cloning site downstream of the luciferase reporter gene in a suitable vector (e.g., psiCHECK™-2).
  • Create a mutant control by introducing point mutations in the seed-binding region of the cloned sequence.

2. Cell Culture and Transfection:

  • Seed cells (e.g., HEK293T or a relevant cell line) in a 96-well plate the day before transfection.
  • Co-transfect the cells with the luciferase reporter plasmid (wild-type or mutant) and the miR-122 inhibitor or a scrambled control oligonucleotide using a suitable transfection reagent.

3. Luciferase Assay:

  • 24-48 hours post-transfection, lyse the cells and measure the activities of both Firefly (experimental) and Renilla (control) luciferase using a dual-luciferase reporter assay system.

4. Data Analysis:

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
  • Compare the normalized luciferase activity in cells treated with the miR-122 inhibitor to those treated with the scrambled control. A significant decrease in luciferase activity for the wild-type construct, but not the mutant, indicates a direct off-target interaction.

RNA-Sequencing for Global Off-Target Analysis

This protocol provides a general workflow for identifying off-target effects on a transcriptome-wide scale.

1. Experimental Design:

  • Treat cells with the miR-122 inhibitor and a scrambled control. Include at least three biological replicates for each condition.

2. RNA Extraction and Library Preparation:

  • Extract total RNA from the cells using a reliable method that preserves small RNAs.
  • Assess RNA quality and quantity.
  • Prepare sequencing libraries from the total RNA using a kit that allows for the analysis of both mRNA and small non-coding RNAs.

3. Sequencing:

  • Perform high-throughput sequencing (e.g., on an Illumina platform) to generate sufficient read depth for differential expression analysis.

4. Data Analysis:

  • Perform quality control on the raw sequencing reads.
  • Align the reads to a reference genome.
  • Quantify gene expression levels.
  • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the presence of the miR-122 inhibitor compared to the scrambled control.
  • Use bioinformatics tools to search for potential seed-matched sites for the miR-122 inhibitor in the 3' UTRs of the differentially expressed genes.

RT-qPCR for Validation of Off-Target Gene Expression

This protocol details the validation of potential off-target genes identified through RNA-sequencing or bioinformatics prediction.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from cells treated with the miR-122 inhibitor and control oligonucleotides.
  • Synthesize cDNA from the total RNA using a reverse transcription kit.

2. Primer Design:

  • Design and validate qPCR primers for the potential off-target genes and a stable housekeeping gene for normalization.

3. qPCR Reaction:

  • Set up the qPCR reactions using a SYBR Green or probe-based master mix.
  • Run the reactions on a real-time PCR instrument.

4. Data Analysis:

  • Calculate the relative expression of the potential off-target genes using the ΔΔCt method, normalizing to the housekeeping gene.
  • A significant change in expression in the inhibitor-treated samples compared to the controls validates the off-target effect.

Signaling Pathways and Visualization

Off-target effects of miR-122 inhibitors can potentially impact various signaling pathways. Below are diagrams of two pathways that could be affected, based on the known targets of miR-122.

G cluster_off_target Off-Target Effect cluster_wnt Wnt Signaling Pathway miR-122_Inhibitor miR-122 Inhibitor Off-target_mRNA Off-target mRNA (e.g., Wnt Ligand) miR-122_Inhibitor->Off-target_mRNA Inhibition Wnt Wnt Off-target_mRNA->Wnt Upregulation of Wnt (hypothetical) Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation & Degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: Potential off-target activation of the Wnt signaling pathway.

G cluster_off_target Off-Target Effect cluster_tgf TGF-β Signaling Pathway miR-122_Inhibitor miR-122 Inhibitor Off-target_mRNA Off-target mRNA (e.g., TGF-β Receptor) miR-122_Inhibitor->Off-target_mRNA Inhibition TGFbRII TGF-βRII Off-target_mRNA->TGFbRII Upregulation of Receptor (hypothetical) TGFb TGF-β TGFb->TGFbRII TGFbRI TGF-βRI TGFbRII->TGFbRI Activation SMAD2_3 SMAD2/3 TGFbRI->SMAD2_3 Phosphorylation SMAD4 SMAD4 SMAD2_3->SMAD4 SMAD_complex SMAD Complex SMAD2_3->SMAD_complex SMAD4->SMAD_complex Target_Genes Target Gene Expression SMAD_complex->Target_Genes Nuclear Translocation & Gene Regulation

Caption: Potential off-target activation of the TGF-β signaling pathway.

References

quality control measures for Haplogroup O-M122 population studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on population studies involving Haplogroup O-M122.

Frequently Asked Questions (FAQs)

Q1: What are the initial quality control (QC) steps for DNA samples to be used in a Haplogroup O-M122 study?

A1: Before beginning any genotyping or sequencing, it is crucial to assess the quality of your starting DNA material.[1][2][3] Poor sample quality can lead to inaccurate results. Key initial QC checks include:

  • DNA Quantification: Use fluorimetric methods like Qubit or PicoGreen for accurate quantification of double-stranded DNA. Spectrophotometric methods like NanoDrop can also be used but may be less accurate in the presence of RNA contamination.[1][2]

  • DNA Purity: Assess purity using spectrophotometry (A260/A280 and A260/A230 ratios). An A260/A280 ratio of ~1.8 is generally considered pure for DNA.[4]

  • DNA Integrity: For studies using next-generation sequencing (NGS), evaluate DNA integrity using gel electrophoresis or automated systems like the Agilent TapeStation or Bioanalyzer to obtain a DNA Integrity Number (DIN).[3] For PCR-based methods, ensuring the DNA is not overly degraded is also critical.[5]

Q2: What is the difference between SNP and STR markers for defining Haplogroup O-M122, and what are the quality control implications?

A2: Both Single Nucleotide Polymorphisms (SNPs) and Short Tandem Repeats (STRs) are used in Y-chromosome analysis, but they have different characteristics and associated QC considerations.

  • SNPs (Single Nucleotide Polymorphisms): These are changes at a single base pair in the DNA sequence.[6] They are generally stable mutations that define major haplogroup branches, including O-M122.[7][8] SNP genotyping is highly reproducible between labs.[9]

    • QC Focus for SNPs: Ensuring accurate allele calling is paramount. This involves using appropriate positive and negative controls for each SNP assay.[10] For array-based or sequencing approaches, monitoring cluster separation and call rates is essential.

  • STRs (Short Tandem Repeats): These are repeating segments of DNA.[6][7] They have a higher mutation rate than SNPs and are useful for defining more recent sub-branches (subclades) and for determining genetic distance between individuals within a haplogroup.[6][7]

    • QC Focus for STRs: QC involves ensuring accurate sizing of the repeat regions. This requires careful calibration of electrophoresis equipment and the use of allelic ladders. Inter-laboratory comparisons can be challenging due to platform-dependent scoring.[9]

Q3: How can I detect and mitigate contamination in my samples?

A3: Contamination is a significant concern in genetic studies and can arise from several sources.

  • Cross-contamination between samples: This can be identified by unexpected mixed signals in genotyping results.[5] To prevent this, strict laboratory practices, such as using dedicated workspaces and aerosol-resistant pipette tips, are necessary.[11]

  • Contamination with female DNA: In Y-chromosome studies, contamination with female DNA can inhibit the amplification of the target Y-chromosomal DNA. This can be assessed by quantifying the ratio of Y-chromosome to autosomal DNA.

  • Contamination with microbial DNA: While less of an issue for targeted PCR-based methods, it can impact the efficiency of whole-genome sequencing.

  • Mitochondrial DNA (mtDNA) contamination: In studies involving ancient DNA, co-extraction of mtDNA is common. While not directly impacting Y-chromosome analysis, it's a factor to be aware of during library preparation for NGS.[12]

Troubleshooting Guides

Issue 1: Poor or No Amplification in PCR-based Genotyping
Potential Cause Suggested Solution
Poor DNA Quality Re-extract DNA from the original source material if available. Ensure proper storage of DNA to prevent degradation.[5]
PCR Inhibitors Dilute the DNA template, as this can dilute inhibitors to non-inhibitory concentrations.[5] Alternatively, re-purify the DNA sample.
Incorrect Primer Design Verify primer sequences and their specificity for the target region within the Y-chromosome.
Suboptimal PCR Conditions Optimize annealing temperature and extension time. Ensure the correct concentration of MgCl2, as it is critical for enzyme activity.[5]
Issue 2: Inconsistent or Scattered Genotyping Clusters in SNP Analysis
Potential Cause Suggested Solution
Low DNA Concentration Ensure a consistent and adequate amount of DNA is used for each reaction.[5]
Cross-Contamination Review sample handling procedures to prevent cross-contamination between wells.[5]
Insufficient PCR Cycles For endpoint genotyping assays, increase the number of PCR cycles to ensure reactions reach completion.[5]
Assay-Specific Issues Some SNP assays may be more sensitive to variations in DNA quality or reaction conditions. Consider redesigning the assay if problems persist.
Issue 3: Low-Quality Next-Generation Sequencing (NGS) Data
Metric Potential Issue Troubleshooting Step
Low % ≥ Q30 The percentage of bases with a quality score of 30 or higher is low, indicating poor base-calling accuracy.[1][2][4]Review library quality. A sudden drop in quality may indicate a problem with the sequencing run itself.[1][2]
High Error Rate A high error rate, often calculated from alignment to a control like PhiX, points to systemic issues.[2]Assess library preparation for adapter-dimers or other artifacts.[1][2]
Abnormal GC Content Significant deviation from the expected GC content can suggest contamination.[3]Re-evaluate sample purity and consider bioinformatic removal of contaminating reads.
High Duplicate Rate A high percentage of PCR duplicates can indicate issues with library preparation, such as insufficient starting material or excessive PCR cycles.[3]Optimize the amount of input DNA and the number of PCR cycles during library preparation.

Experimental Protocols

Protocol 1: DNA Quality Assessment
  • Quantification:

    • Use a Qubit dsDNA HS Assay Kit (or similar) for accurate quantification.

    • Prepare the working solution and standards as per the manufacturer's instructions.

    • Add 1-20 µL of each DNA sample to the assay tubes.

    • Incubate for 2 minutes at room temperature.

    • Measure the fluorescence using a Qubit Fluorometer.

  • Purity:

    • Use a NanoDrop spectrophotometer.

    • Blank the instrument with the DNA elution buffer.

    • Measure the absorbance of 1-2 µL of each DNA sample.

    • Record the A260/A280 and A260/A230 ratios.

  • Integrity:

    • Use an Agilent TapeStation with a Genomic DNA ScreenTape (or similar).

    • Prepare the gel and loading tips according to the manufacturer's protocol.

    • Load the samples and the ladder onto the TapeStation.

    • Run the analysis and assess the DNA Integrity Number (DIN).

Protocol 2: Basic SNP Genotyping using KASP™ Assay

KASP (Kompetitive Allele Specific PCR) is a common method for SNP genotyping.

  • Assay Preparation:

    • Prepare a master mix containing the KASP Master Mix, the specific KASP Assay Mix (containing primers for both alleles and a common reverse primer), and molecular-grade water.

  • Reaction Assembly:

    • Aliquot the master mix into a 96- or 384-well PCR plate.

    • Add the DNA samples to the respective wells. Ensure a final DNA concentration within the recommended range (e.g., 5-10 ng).

    • Include positive controls for each allele (if available) and no-template controls (NTCs).

  • Thermal Cycling and Fluorescence Reading:

    • Seal the plate and perform thermal cycling on a real-time PCR instrument. A typical protocol involves an initial denaturation step, followed by a series of touchdown PCR cycles, and then a final set of amplification and signal generation cycles.

    • After cycling, read the fluorescence of the two allele-specific fluorophores at room temperature.

  • Data Analysis:

    • Plot the fluorescence data on a scatter plot. The samples should form distinct clusters representing the two homozygous genotypes and the heterozygous genotype.

Visualizations

Quality_Control_Workflow cluster_pre_analysis Pre-Analytical QC cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical QC Sample_Collection Sample Collection DNA_Extraction DNA Extraction Sample_Collection->DNA_Extraction DNA_QC DNA Quality Control (Quantification, Purity, Integrity) DNA_Extraction->DNA_QC Genotyping Genotyping (SNP/STR) or Sequencing (NGS) DNA_QC->Genotyping Raw_Data_QC Raw Data QC (Call Rates, Quality Scores) Genotyping->Raw_Data_QC Data_Filtering Data Filtering & Cleaning Raw_Data_QC->Data_Filtering Phylogenetic_Analysis Phylogenetic Analysis Data_Filtering->Phylogenetic_Analysis Population_Stratification Population Stratification Analysis Data_Filtering->Population_Stratification

Caption: A generalized workflow for quality control in Haplogroup O-M122 population studies.

Troubleshooting_PCR_Amplification Start No/Poor PCR Amplification Check_DNA Check DNA Quality & Quantity Start->Check_DNA Check_Reagents Check PCR Reagents & Master Mix Check_DNA->Check_Reagents DNA OK Re_Extract Re_Extract Check_DNA->Re_Extract DNA Poor Quality Check_Primers Verify Primer Design & Integrity Check_Reagents->Check_Primers Reagents OK New_Reagents New_Reagents Check_Reagents->New_Reagents Reagents Expired/Degraded Optimize_PCR Optimize PCR Conditions (Annealing Temp, Cycles) Check_Primers->Optimize_PCR Primers OK Redesign_Primers Redesign_Primers Check_Primers->Redesign_Primers Primers Faulty Result_OK Successful Amplification Optimize_PCR->Result_OK

Caption: A logical troubleshooting guide for failed PCR amplification in genotyping assays.

References

Technical Support Center: Enhancing the In Vivo Stability of Synthetic miR-122 Mimics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the in vivo stability of synthetic miR-122 mimics.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the in vivo stability of synthetic miR-122 mimics crucial for my experiments?

Synthetic microRNA mimics, including those for miR-122, are susceptible to rapid degradation by endo- and exonucleases present in the bloodstream and tissues. This degradation significantly reduces their circulating half-life and bioavailability, limiting their therapeutic efficacy. Enhancing stability through chemical modifications and advanced delivery systems ensures that the mimic reaches its target tissue in sufficient concentrations to exert its biological effect. For instance, the mature miR-122 has a naturally long half-life of over 24 hours within the liver, a benchmark that stabilized synthetic mimics aim to approach[1].

Q2: What are the primary strategies for increasing the in vivo stability of synthetic miR-122 mimics?

The two main strategies are:

  • Chemical Modifications: Altering the chemical structure of the oligonucleotide to make it more resistant to nuclease degradation. Common modifications include 2'-O-methylation, 2'-Floro modifications, phosphorothioate linkages, and the incorporation of Locked Nucleic Acids (LNAs)[2][3][4].

  • Delivery Vehicles: Encapsulating the miRNA mimic in a protective carrier to shield it from nucleases and facilitate its delivery to target cells. Popular delivery systems include lipid nanoparticles (LNPs), polymeric nanoparticles, and extracellular vesicles[5][6][7].

Q3: How do chemical modifications improve the stability of miR-122 mimics?

Chemical modifications protect the phosphodiester backbone and ribose sugar of the RNA molecule from enzymatic cleavage by nucleases. For example, phosphorothioate (PS) modifications, where a non-bridging oxygen is replaced by sulfur, confer significant nuclease resistance[2]. Locked Nucleic Acids (LNAs) increase the binding affinity of the mimic to its target and enhance stability[2][4].

Q4: What are the advantages of using lipid nanoparticles (LNPs) for in vivo delivery of miR-122 mimics?

LNPs offer several advantages:

  • Protection: They encapsulate the miRNA mimic, protecting it from degradation in the bloodstream[5].

  • Targeted Delivery: LNPs can be functionalized with ligands to target specific tissues, such as the liver, where miR-122 is predominantly expressed.

  • Cellular Uptake: LNPs can fuse with the cell membrane, facilitating the release of the miRNA mimic into the cytoplasm where it can exert its function[5].

Q5: Are there potential downsides to using chemical modifications and delivery vehicles?

Yes, potential challenges include:

  • Off-Target Effects: Chemical modifications can sometimes alter the binding specificity of the miRNA mimic, leading to unintended gene silencing[8].

  • Immunogenicity: Both the miRNA mimic itself and the delivery vehicle can trigger an immune response. For instance, a clinical trial using a liposomal-miRNA mimic formulation was halted due to severe adverse immune events[4].

  • Toxicity: Some chemical modifications and delivery system components can be toxic at high concentrations.

Troubleshooting Guides

Problem 1: Low or undetectable levels of synthetic miR-122 mimic in plasma or target tissue.
Possible Cause Troubleshooting Step
Rapid degradation of the unmodified mimic.1. Incorporate Chemical Modifications: Synthesize the miR-122 mimic with nuclease-resistant modifications such as 2'-O-methylation, phosphorothioate linkages, or LNAs[2][3][4]. 2. Use a Delivery Vehicle: Encapsulate the miR-122 mimic in lipid nanoparticles (LNPs) or polymeric nanoparticles to protect it from degradation[5][6][7].
Inefficient in vivo delivery method.1. Optimize Injection Protocol: For intravenous delivery, ensure proper tail vein injection technique in mice to avoid extravasation. Use a restrainer and proper needle gauge (e.g., 27-30G). 2. Consider Alternative Routes: Depending on the target organ, explore other administration routes like intraperitoneal or subcutaneous injections.
Incorrect blood/tissue collection and processing.1. Use RNA Stabilization Reagents: Immediately mix collected blood with an RNA stabilization solution (e.g., RNAlater) to prevent ex vivo degradation[9]. 2. Follow Standardized Protocols: Adhere to established protocols for plasma/serum separation and tissue homogenization to ensure high-quality RNA extraction[10]. 3. Perform Transcardial Perfusion: For tissue analysis, perfuse the animal with PBS to remove blood contamination from the organs[1].
Problem 2: Inconsistent or non-reproducible results in in vivo experiments.
Possible Cause Troubleshooting Step
Variability in experimental conditions.1. Standardize Animal Cohorts: Use age- and sex-matched animals from the same strain and vendor. 2. Maintain Consistent Protocols: Ensure all experimental procedures, including mimic preparation, injection, and sample collection, are performed consistently across all animals and experiments.
Issues with miRNA mimic quality.1. Assess Mimic Integrity: Before in vivo administration, verify the integrity of the synthetic miR-122 mimic using gel electrophoresis. 2. Use High-Quality Reagents: Ensure that all reagents, including the mimic and delivery vehicle components, are of high purity and free of contaminants.
Suboptimal transfection efficiency in vivo.1. Optimize Delivery Vehicle Formulation: If using LNPs or other carriers, optimize the lipid-to-miRNA ratio and particle size for efficient encapsulation and delivery. 2. Include Positive Controls: Use a validated positive control miRNA mimic known to produce a measurable effect in your experimental model to confirm efficient delivery and activity[10].
Problem 3: Observed off-target effects or toxicity.
Possible Cause Troubleshooting Step
Supra-physiological concentrations of the mimic.1. Perform Dose-Response Studies: Determine the minimal effective dose of the miR-122 mimic that produces the desired biological effect without causing toxicity. 2. Monitor for Toxicity Markers: Routinely assess animal health and monitor liver enzymes (e.g., ALT, AST) in the blood, as miR-122 is liver-specific.
Chemical modifications altering specificity.1. Test Different Modification Patterns: If off-target effects are suspected, synthesize the miR-122 mimic with alternative chemical modification patterns. 2. Sequence Analysis: Perform bioinformatics analysis to predict potential off-target binding sites for the modified mimic sequence.
Immunogenicity of the mimic or delivery vehicle.1. Use Purified Mimics: Ensure the synthetic mimic is highly purified to remove any immunogenic contaminants. 2. Select Biocompatible Delivery Systems: Choose delivery vehicles with a known low immunogenicity profile. PEGylation of nanoparticles can help reduce immune recognition. 3. Monitor Immune Response: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma of treated animals.

Quantitative Data Summary

Table 1: In Vivo Half-Life of Mature miR-122 and a Chemically Modified Oligonucleotide

MoleculeOrganismTissue/FluidHalf-LifeCitation
Mature miR-122MouseLiver> 24 hours[1]
13-mer LNA-inhibitor-miR-221MousePlasma~1.05 hours[5][11]

Note: Data for a chemically modified miR-122 mimic was not available for direct comparison. The LNA-inhibitor data provides an estimate for a similarly modified oligonucleotide.

Key Experimental Protocols

Protocol 1: In Vivo Administration of Synthetic miR-122 Mimic via Tail Vein Injection in Mice
  • Preparation of the Mimic Formulation:

    • If using a delivery vehicle like LNPs, prepare the formulation according to the manufacturer's protocol, ensuring optimal encapsulation of the miR-122 mimic.

    • Dilute the final mimic formulation in sterile, nuclease-free PBS to the desired concentration for injection. The final injection volume is typically 100-200 µL for an adult mouse.

  • Animal Restraint:

    • Place the mouse in a suitable restrainer to immobilize the tail.

  • Tail Vein Identification:

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Clean the tail with an alcohol swab.

  • Injection:

    • Using a 27-30 gauge needle attached to a 1 mL syringe, insert the needle into one of the lateral tail veins at a shallow angle.

    • Slowly inject the miR-122 mimic formulation.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Injection Monitoring:

    • Monitor the mouse for any signs of distress or adverse reactions.

Protocol 2: Blood Collection and Plasma Processing for miRNA Quantification
  • Blood Collection:

    • Collect blood from the mouse via a suitable method, such as submandibular or cardiac puncture.

    • For terminal procedures, cardiac puncture allows for a larger volume of blood.

    • Immediately transfer the blood into a tube containing an anticoagulant (e.g., EDTA) and an RNA stabilization reagent[9][10].

  • Plasma Separation:

    • Centrifuge the blood sample at 1,500-2,000 x g for 10-15 minutes at 4°C.

    • Carefully collect the supernatant (plasma) without disturbing the buffy coat and red blood cells[10].

  • RNA Extraction:

    • Extract total RNA, including small RNAs, from the plasma using a commercially available kit designed for liquid biopsies (e.g., miRNeasy Serum/Plasma Kit).

    • Follow the manufacturer's instructions for optimal RNA yield and purity.

  • Quality Control:

    • Assess the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

    • Check RNA integrity using a bioanalyzer if necessary.

Protocol 3: Quantification of Synthetic miR-122 Mimic by qRT-PCR
  • Reverse Transcription (RT):

    • Perform reverse transcription of the extracted RNA using a miRNA-specific stem-loop RT primer for the synthetic miR-122 mimic. This method provides high specificity.

    • Include a no-template control to check for reagent contamination.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a forward primer specific to the miR-122 mimic sequence and a universal reverse primer that binds to the stem-loop primer sequence.

    • Use a fluorescent dye (e.g., SYBR Green) or a probe-based assay for detection.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the synthetic miR-122 mimic to enable absolute quantification of the mimic in the samples[12].

    • Normalize the data to a spike-in control to account for variations in RNA extraction and RT efficiency.

Visualizations

experimental_workflow cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Analysis prep_mimic Prepare Synthetic miR-122 Mimic prep_formulation Formulate with Delivery Vehicle (e.g., LNP) prep_mimic->prep_formulation injection Intravenous Injection (Tail Vein) prep_formulation->injection collection Blood/Tissue Collection (Time Course) injection->collection extraction RNA Extraction collection->extraction qRT_PCR qRT-PCR Quantification extraction->qRT_PCR data_analysis Pharmacokinetic/ Biodistribution Analysis qRT_PCR->data_analysis

Caption: Experimental workflow for evaluating the in vivo stability of synthetic miR-122 mimics.

miR122_lipid_metabolism cluster_pathway Lipid Metabolism Pathway cluster_outcome Cellular Outcome miR122 miR-122 Mimic SREBP1c SREBP-1c miR122->SREBP1c inhibits FAS FAS SREBP1c->FAS activates ACC ACC SREBP1c->ACC activates SCD1 SCD1 SREBP1c->SCD1 activates fatty_acid_synthesis Fatty Acid Synthesis FAS->fatty_acid_synthesis ACC->fatty_acid_synthesis SCD1->fatty_acid_synthesis lipid_accumulation Hepatic Lipid Accumulation fatty_acid_synthesis->lipid_accumulation cholesterol_synthesis Cholesterol Synthesis cholesterol_synthesis->lipid_accumulation

Caption: miR-122 regulation of lipid metabolism in hepatocytes.

miR122_wnt_pathway cluster_wnt Wnt/β-catenin Pathway cluster_targets Target Genes cluster_outcome Cellular Outcome miR122 miR-122 Mimic Wnt1 Wnt1 miR122->Wnt1 inhibits beta_catenin β-catenin Wnt1->beta_catenin stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates CyclinD1 Cyclin D1 TCF_LEF->CyclinD1 transcribes c_Myc c-Myc TCF_LEF->c_Myc transcribes EMT Epithelial-Mesenchymal Transition (EMT) TCF_LEF->EMT cell_proliferation Cell Proliferation CyclinD1->cell_proliferation c_Myc->cell_proliferation

References

Validation & Comparative

A Researcher's Guide to Validating Novel Target Genes of microRNA-122

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of microRNA (miRNA) targets is a critical step in understanding their biological function and therapeutic potential. This guide provides a comparative overview of experimental approaches to validate novel target genes of microRNA-122 (miR-122), a key regulator of liver homeostasis and a promising therapeutic target.

MicroRNA-122 is the most abundant miRNA in the liver, playing a crucial role in various physiological and pathological processes, including lipid metabolism, viral replication, and the development of hepatocellular carcinoma (HCC).[1][2] Its dysregulation has been implicated in numerous diseases, making the identification and validation of its direct target genes a significant area of research. This guide outlines the standard experimental workflow for validating miR-122 targets, compares common validation methods, and provides detailed protocols and the signaling pathways involved.

Comparative Analysis of Experimental Validation Methods

The validation of a predicted miRNA target requires robust experimental evidence to confirm a direct and functional interaction. The most common and reliable methods include luciferase reporter assays, quantitative reverse transcription PCR (qRT-PCR), and Western blotting.[3][4][5][6] Each technique provides a different layer of evidence, and a combination of these methods is considered the gold standard for target validation.[7][8]

Experimental Method Principle Measures Advantages Limitations
Luciferase Reporter Assay Quantifies the interaction between a miRNA and the 3' Untranslated Region (UTR) of its target mRNA cloned into a reporter plasmid.Direct binding and subsequent repression of a reporter gene (luciferase).Highly sensitive and specific for confirming direct miRNA-target interaction.Does not measure the effect on the endogenous protein; potential for false positives due to the artificial nature of the construct.
Quantitative RT-PCR (qRT-PCR) Measures the mRNA expression levels of the target gene upon miRNA overexpression or inhibition.Changes in target mRNA levels.Highly quantitative and sensitive for detecting changes in transcript levels.Does not confirm a direct interaction; miRNA-induced mRNA degradation is only one mechanism of repression.
Western Blotting Detects changes in the protein expression levels of the target gene following miRNA modulation.Changes in target protein levels.Confirms the functional consequence of miRNA binding on protein expression.Less quantitative than qRT-PCR; does not distinguish between direct and indirect effects.

Validated Target Genes of microRNA-122

Several target genes of miR-122 have been experimentally validated across various studies. The following table summarizes some of these targets and the experimental evidence supporting their regulation by miR-122.

Target Gene Function Validation Method(s) Observed Effect of miR-122 Reference
Bcl-w (BCL2L2) Anti-apoptotic proteinLuciferase Reporter Assay, Western BlotDirect binding to the 3'-UTR, leading to growth inhibition and caspase-3 activation.[1]
Wnt1 Signaling protein in the Wnt/β-catenin pathwayLuciferase Reporter Assay, Western BlotDirect regulation of the 3'-UTR, reducing Wnt1 expression.[1][9]
IGF-1R Insulin-like growth factor 1 receptorLuciferase Reporter AssayDirect downregulation of IGF-1R expression.[1]
PEG10 Paternally expressed gene 10Luciferase Reporter AssayDirect binding to the 3'-UTR of PEG10.[1]
EPO ErythropoietinDual-luciferase reporter assayDirect target, leading to suppression of the JAK-STAT pathway.[10]

Experimental Workflow and Protocols

A typical workflow for validating a novel miR-122 target gene involves computational prediction followed by a series of experimental validations.

Experimental Workflow for miRNA Target Validation cluster_0 In Silico Analysis cluster_1 Experimental Validation Computational Prediction Computational Prediction of miR-122 Targets Luciferase Assay Luciferase Reporter Assay Computational Prediction->Luciferase Assay Direct Interaction qRT-PCR qRT-PCR Luciferase Assay->qRT-PCR mRNA Level Western Blot Western Blot qRT-PCR->Western Blot Protein Level Functional Assays Functional Assays (e.g., proliferation, apoptosis) Western Blot->Functional Assays Biological Relevance

Caption: A typical workflow for validating novel microRNA target genes.

Protocol 1: Dual-Luciferase Reporter Assay

This assay is a cornerstone for validating direct miRNA-target interactions.[3][11]

Materials:

  • HEK293T or Huh-7 cells

  • Lipofectamine 2000

  • Opti-MEM medium

  • Dual-Luciferase Reporter Assay System (e.g., Promega)

  • pMIR-REPORT vector (or similar) containing the 3' UTR of the putative target gene

  • miR-122 mimic or inhibitor and corresponding negative controls

  • Luminometer

Procedure:

  • Cell Seeding: Seed 2 x 10^5 cells per well in a 24-well plate and incubate overnight.

  • Transfection:

    • For each well, prepare two tubes.

    • Tube A: Dilute 50 ng of the 3' UTR reporter plasmid and 5 ng of a Renilla luciferase control plasmid in 50 µL of Opti-MEM.

    • Tube B: Dilute 1 µL of Lipofectamine 2000 in 50 µL of Opti-MEM and incubate for 5 minutes.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature.

    • Add 100 µL of the mixture to each well.

    • Co-transfect with 50 nM of miR-122 mimic or a negative control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Lysis and Measurement:

    • Wash the cells with PBS.

    • Add 100 µL of Passive Lysis Buffer to each well and incubate for 15 minutes.

    • Transfer 20 µL of the lysate to a luminometer plate.

    • Add 100 µL of Luciferase Assay Reagent II and measure the Firefly luciferase activity.

    • Add 100 µL of Stop & Glo® Reagent and measure the Renilla luciferase activity.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A significant decrease in the relative luciferase activity in the presence of the miR-122 mimic compared to the control indicates a direct interaction.[12]

Protocol 2: Quantitative Real-Time PCR (qRT-PCR)

This method quantifies the effect of miR-122 on the mRNA levels of the target gene.[13][14][15]

Materials:

  • Cells transfected with miR-122 mimic or inhibitor

  • TRIzol reagent

  • High-Capacity cDNA Reverse Transcription Kit

  • SYBR Green PCR Master Mix

  • Gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH, HPRT-1)

  • Real-Time PCR System

Procedure:

  • RNA Extraction: Extract total RNA from the transfected cells using TRIzol according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Real-Time PCR:

    • Prepare the reaction mixture containing SYBR Green Master Mix, forward and reverse primers (10 µM each), and cDNA template.

    • Perform the PCR using a standard program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene.[13]

Protocol 3: Western Blotting

This technique is used to assess the impact of miR-122 on the protein levels of the target gene.[4][6][16]

Materials:

  • Cells transfected with miR-122 mimic or inhibitor

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Protein Extraction: Lyse the transfected cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways Regulated by microRNA-122

MiR-122 is a central regulator of several signaling pathways, primarily in the liver. Understanding these pathways is crucial for elucidating the functional consequences of miR-122-target interactions.

miR-122 Signaling Pathways cluster_wnt Wnt/β-catenin Pathway cluster_igf IGF-1R Signaling cluster_apoptosis Apoptosis Pathway miR122 miR-122 Wnt1 Wnt1 miR122->Wnt1 Bcl9 Bcl9 miR122->Bcl9 IGF1R IGF-1R miR122->IGF1R Bcl_w Bcl-w miR122->Bcl_w beta_catenin β-catenin Wnt1->beta_catenin Bcl9->beta_catenin Metastasis Metastasis beta_catenin->Metastasis CellGrowth Cell Growth & Survival IGF1R->CellGrowth Caspase3 Caspase-3 Bcl_w->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key signaling pathways regulated by microRNA-122.

  • Wnt/β-catenin Pathway: MiR-122 has been shown to suppress hepatocellular carcinoma metastasis by directly targeting key components of the Wnt/β-catenin pathway, such as Wnt1 and Bcl9.[1] Downregulation of miR-122 leads to the activation of this pathway, promoting epithelial-mesenchymal transition (EMT) and tumor progression.[9]

  • IGF-1R Signaling: The insulin-like growth factor 1 receptor (IGF-1R) signaling pathway, which is crucial for cell growth and survival, is negatively regulated by miR-122.[1] By directly targeting IGF-1R, miR-122 can inhibit cell proliferation.

  • Apoptosis Pathway: MiR-122 can induce apoptosis by directly targeting the anti-apoptotic protein Bcl-w (BCL2L2).[1] This leads to the activation of caspase-3 and subsequent programmed cell death.

  • JAK-STAT Pathway: Recent studies have also implicated miR-122 in the regulation of the JAK-STAT signaling pathway by targeting erythropoietin (EPO).[10] This interaction can modulate the immune response in certain contexts.

By employing a multi-faceted validation approach and considering the broader signaling context, researchers can confidently identify and characterize novel target genes of miR-122, paving the way for new diagnostic and therapeutic strategies.

References

A Comparative Analysis of Haplogroup O-M122 Frequencies Across Diverse Populations

Author: BenchChem Technical Support Team. Date: November 2025

Haplogroup O-M122, a major lineage of the human Y-chromosome, is a significant genetic marker for tracing the paternal ancestry of a vast portion of the global population, particularly in East and Southeast Asia. Understanding its distribution is crucial for research in population genetics, anthropology, and disease association studies. This guide provides a comparative overview of the frequency of Haplogroup O-M122 in various populations, details the experimental methodologies used for its identification, and illustrates its phylogenetic context.

Data Presentation: Frequency of Haplogroup O-M122

The prevalence of Haplogroup O-M122 and its subclades varies significantly among different ethnic and geographic groups. The following table summarizes the frequency of this haplogroup in a selection of populations, based on data from several key studies.

Population Region/Country Frequency (%) Source
Han, ChangtingFujian, China74.3%Wen et al. (2004c)[1]
Han, Pinghua-speakingGuangxi, China29.7%Gan et al. (2008)[2]
Northern HanChina52.06%Shi et al. (2005)[3]
Southern HanChina53.72%Shi et al. (2005)[3]
ManchuChina~40%[1]
KoreanKorea~40-43%[1]
JapaneseJapan16-20%[2]
VietnameseVietnam~40-44%[1]
FilipinoPhilippines~33.3%[1]
MalaysianMalaysia10.5-55.6%[1]
TibetanQinghai, China10%[1]
TibetanYunnan, China45%[1]
YiYunnan, China20-44%[1]
ZhuangChina~25%[2]
IndonesianIndonesia~25%[2]
NishiArunachal Pradesh, India94%[1]
AdiArunachal Pradesh, India89%[1]
ApataniArunachal Pradesh, India82%[1]
NagaIndia76%[2]
GaroMeghalaya, India59.2%[2]
KhasiMeghalaya, India31.7%[2]
TamangNepal86.7%[1]
NewarNepal21.2%[1]
Kathmandu (general pop.)Nepal20.8%[1]

Experimental Protocols

The determination of Y-chromosome haplogroups, including O-M122, is primarily based on the identification of specific Single Nucleotide Polymorphisms (SNPs) on the non-recombining portion of the Y-chromosome. The foundational methods for this genotyping are Polymerase Chain Reaction (PCR) followed by Restriction Fragment Length Polymorphism (RFLP) analysis or direct sequencing.

Featured Experimental Protocol: Shi et al. (2005)

A pivotal study in understanding the distribution of O-M122 is "Y-Chromosome Evidence of Southern Origin of the East Asian–Specific Haplogroup O3-M122" by Shi et al., published in The American Journal of Human Genetics. The methodologies employed in this study for haplogroup determination are outlined below.

1. Sample Collection and DNA Extraction:

  • Unrelated male samples were collected from 40 populations across East Asia.

  • Genomic DNA was extracted from blood samples using standard procedures.

2. Y-Chromosome SNP Genotyping:

  • A hierarchical approach was used, initially typing for the M122 SNP to identify individuals belonging to Haplogroup O-M122 (referred to as O3-M122 in the paper).

  • Genotyping was performed using both PCR-RFLP and direct sequencing methods to ensure accuracy.

  • Individuals positive for this compound were subsequently typed for a panel of 12 downstream SNPs to identify subclades.

3. PCR-RFLP for this compound:

  • Primer Design: Specific primers are designed to amplify a short fragment of the Y-chromosome containing the this compound SNP.

  • PCR Amplification: The designed primers are used to amplify the target DNA sequence from each sample. A typical PCR reaction mixture includes the DNA template, primers, Taq polymerase, dNTPs, and a buffer solution. The reaction is carried out in a thermal cycler with specific temperature cycles for denaturation, annealing, and extension.

  • Restriction Enzyme Digestion: The amplified PCR product is then incubated with a specific restriction enzyme that recognizes and cuts the DNA at a particular sequence. The this compound mutation either creates or abolishes a recognition site for a specific enzyme.

  • Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel electrophoresis. The resulting banding pattern on the gel indicates the presence or absence of the this compound SNP. For example, if the mutation creates a cutting site, two smaller bands will be observed in individuals with the haplogroup, while a single larger band will be present in those without it.

4. Direct Sequencing:

  • For confirmation and for genotyping SNPs where a suitable restriction enzyme is not available, direct sequencing of the PCR product is performed.

  • The amplified DNA fragment is sequenced using the Sanger sequencing method. The resulting DNA sequence is then compared to a reference sequence to identify the nucleotide at the this compound position and other SNP locations.

Mandatory Visualization

The following diagrams illustrate the phylogenetic context of Haplogroup O-M122 and a generalized workflow for its identification.

G cluster_phylogeny Phylogenetic Tree of Haplogroup O-M122 O-M175 O-M175 O-M122 O-M122 O-M175->O-M122 this compound O-M134 O-M134 O-M122->O-M134 O-M7 O-M7 O-M122->O-M7 Other Subclades Other Subclades O-M122->Other Subclades O-M117 O-M117 O-M134->O-M117

Caption: Phylogenetic relationship of Haplogroup O-M122.

G cluster_workflow Experimental Workflow for O-M122 Genotyping DNA_Extraction DNA Extraction (from blood sample) PCR_Amplification PCR Amplification (Targeting this compound region) DNA_Extraction->PCR_Amplification Genotyping Genotyping Method PCR_Amplification->Genotyping PCR_RFLP PCR-RFLP Genotyping->PCR_RFLP Sequencing Direct Sequencing Genotyping->Sequencing Analysis Data Analysis PCR_RFLP->Analysis Sequencing->Analysis

Caption: Generalized workflow for Haplogroup O-M122 identification.

References

differential expression of miR-122 in healthy versus diseased liver

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers and Drug Development Professionals on the Differential Expression of microRNA-122 in Healthy versus Diseased Liver

MicroRNA-122 (miR-122), the most abundant microRNA in the liver, plays a pivotal role in maintaining hepatic homeostasis. Its expression is significantly altered in various liver pathologies, presenting a compelling narrative of a molecule that acts as a guardian of liver function in health and a potential therapeutic target or biomarker in disease. This guide provides a comprehensive comparison of miR-122 expression in healthy versus diseased liver, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding of this critical miRNA.

Quantitative Analysis of miR-122 Expression

The expression of miR-122 exhibits a striking dichotomy between liver tissue and circulation in the context of liver disease. While intrahepatic levels of miR-122 are generally downregulated in diseased states, circulating levels are often significantly elevated, reflecting cellular damage and release into the bloodstream. The following tables summarize the quantitative changes in miR-122 expression across various liver diseases.

Table 1: Differential Expression of Tissue miR-122 in Diseased Liver Compared to Healthy Liver

Liver ConditionFold Change (Diseased vs. Healthy)p-valueReference
Hepatitis B (HBV)↓ 10-fold (in vitro, HBx transfection)<0.05[1][2]
Hepatitis C (HCV)↓ 66-74% (liver biopsies)<0.05[3]
Liver Fibrosis (Stage 3-4 vs 0-2)↓ ~2-fold<0.05
Hepatocellular Carcinoma (HCC)Generally downregulatedSignificant

Table 2: Differential Expression of Circulating miR-122 in Diseased Liver Compared to Healthy Liver

Liver ConditionFold Change (Diseased vs. Healthy)p-valueReference
Hepatitis B (HBV)↑ ~1.5-fold<0.05[4]
Hepatitis C (HCV)↑ ~100-fold<0.001[1]
Non-alcoholic Fatty Liver Disease (NAFLD)ElevatedSignificant
Alcoholic Liver Disease (ALD)ElevatedSignificant
Hepatocellular Carcinoma (HCC)Generally elevatedSignificant

Key Signaling Pathways and Molecular Interactions

The functional consequences of altered miR-122 expression are mediated through its interaction with a network of target messenger RNAs (mRNAs), thereby influencing critical signaling pathways in the liver. As a tumor suppressor, miR-122 targets several oncogenes and pathways that promote cancer development and progression.

miR122_Signaling_Pathways cluster_miR122 miR-122 cluster_pathways Signaling Pathways cluster_targets Direct Targets miR122 miR-122 Bcl9 Bcl9 miR122->Bcl9 represses Wnt1 Wnt1 miR122->Wnt1 represses TGFBR1 TGFβR1 miR122->TGFBR1 represses PEG10 PEG10 miR122->PEG10 represses IGF1R IGF1R miR122->IGF1R represses SCD SCD miR122->SCD represses CCNG1 Cyclin G1 miR122->CCNG1 represses Bclw Bcl-w miR122->Bclw represses Wnt Wnt/β-catenin Pathway Cell Proliferation,\nMetastasis Cell Proliferation, Metastasis Wnt->Cell Proliferation,\nMetastasis TGFb TGF-β Pathway Epithelial-Mesenchymal\nTransition (EMT) Epithelial-Mesenchymal Transition (EMT) TGFb->Epithelial-Mesenchymal\nTransition (EMT) PI3K PI3K/Akt Pathway Cell Survival,\nGrowth Cell Survival, Growth PI3K->Cell Survival,\nGrowth Metabolism Lipid Metabolism Fatty Acid & Cholesterol\nHomeostasis Fatty Acid & Cholesterol Homeostasis Metabolism->Fatty Acid & Cholesterol\nHomeostasis Bcl9->Wnt Wnt1->Wnt TGFBR1->TGFb PEG10->TGFb IGF1R->PI3K SCD->Metabolism p53 regulation,\nViral Replication p53 regulation, Viral Replication CCNG1->p53 regulation,\nViral Replication Apoptosis\nInhibition Apoptosis Inhibition Bclw->Apoptosis\nInhibition

Caption: miR-122 signaling pathways in the liver.

Experimental Protocols

Accurate quantification of miR-122 expression is crucial for research and clinical applications. The following are detailed methodologies for two key experimental techniques.

Quantitative Real-Time PCR (qRT-PCR) for miR-122

This protocol outlines the steps for quantifying miR-122 levels from tissue or serum samples.

1. RNA Extraction:

  • Tissue: Homogenize fresh or frozen liver tissue in a suitable lysis buffer (e.g., TRIzol).

  • Serum/Plasma: Use a commercial kit specifically designed for miRNA extraction from biofluids to ensure high purity and recovery.

  • Follow the manufacturer's instructions for phase separation, precipitation, and washing to isolate total RNA containing the small RNA fraction.

  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

2. Reverse Transcription (RT):

  • Use a miRNA-specific reverse transcription kit with a stem-loop RT primer for miR-122. This method provides high specificity and efficiency.

  • The reaction typically includes the RNA sample, RT primer, dNTPs, reverse transcriptase, and RT buffer.

  • Incubate the reaction mixture according to the manufacturer's protocol (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min).

3. Real-Time PCR:

  • Prepare the PCR reaction mix containing the cDNA product from the RT step, a forward primer specific to miR-122, a universal reverse primer, a TaqMan probe for miR-122, and a real-time PCR master mix.

  • Perform the PCR on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).

  • Use a suitable endogenous control (e.g., U6 snRNA for tissue, cel-miR-39 spike-in for serum) for normalization.

  • Calculate the relative expression of miR-122 using the ΔΔCt method.

qRT_PCR_Workflow cluster_sample Sample Preparation cluster_rna RNA Extraction cluster_rt Reverse Transcription cluster_pcr Real-Time PCR cluster_analysis Data Analysis Sample Liver Tissue or Serum RNA_Extraction Total RNA Isolation (including miRNA) Sample->RNA_Extraction RT miRNA-specific Reverse Transcription RNA_Extraction->RT qPCR Quantitative PCR with TaqMan Probe RT->qPCR Data_Analysis Relative Quantification (ΔΔCt Method) qPCR->Data_Analysis

Caption: Workflow for qRT-PCR analysis of miR-122.

In Situ Hybridization (ISH) for miR-122

This protocol provides a method for visualizing the localization of miR-122 within liver tissue sections.

1. Tissue Preparation:

  • Fix fresh liver tissue in 4% paraformaldehyde (PFA) overnight at 4°C.

  • Dehydrate the tissue through a graded ethanol series and embed in paraffin.

  • Cut 5-10 µm thick sections and mount them on positively charged slides.

  • Deparaffinize the sections in xylene and rehydrate through a graded ethanol series.

2. Pre-hybridization:

  • Treat sections with Proteinase K to improve probe accessibility.

  • Wash with PBS and then pre-hybridize in a hybridization buffer without the probe for 1-2 hours at a temperature optimized for the probe.

3. Hybridization:

  • Dilute a digoxigenin (DIG)-labeled locked nucleic acid (LNA) probe for miR-122 in hybridization buffer.

  • Apply the probe solution to the tissue sections and incubate overnight in a humidified chamber at the optimized hybridization temperature.

4. Post-hybridization Washes:

  • Perform stringent washes with saline-sodium citrate (SSC) buffer at the hybridization temperature to remove unbound probe.

  • Gradually decrease the SSC concentration and temperature to increase stringency.

5. Immunodetection:

  • Block non-specific binding sites with a blocking solution (e.g., containing bovine serum albumin).

  • Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).

  • Wash to remove unbound antibody.

6. Visualization:

  • Apply a chromogenic substrate (e.g., NBT/BCIP for alkaline phosphatase or DAB for horseradish peroxidase) to develop a colored precipitate at the site of miR-122 expression.

  • Counterstain with a nuclear stain (e.g., Nuclear Fast Red) for anatomical context.

  • Dehydrate, clear, and mount the slides for microscopy.

This comprehensive guide highlights the significant dysregulation of miR-122 in liver disease and provides the necessary tools for its further investigation. The presented data and protocols offer a solid foundation for researchers and clinicians working to unravel the complexities of liver pathology and develop novel diagnostic and therapeutic strategies.

References

A Comparative Guide to Y-Chromosome Haplogroup O-M122 and Other Prominent East Asian Lineages

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Y-chromosome haplogroup O-M122 with other significant paternal lineages found in East Asia, namely haplogroups C, D, and N. It is intended for researchers in the fields of genetics, anthropology, and medicine, as well as for professionals in drug development interested in population-specific genetic markers. This document outlines the origins, distribution, and phylogenetic relationships of these haplogroups, supported by quantitative data and detailed experimental methodologies for their identification.

Overview of Major East Asian Y-Chromosome Haplogroups

The paternal lineages of East Asian populations are predominantly characterized by a few major haplogroups, each with a unique history of migration and diversification. Among these, Haplogroup O-M122 is the most prevalent. Understanding the distribution and frequency of these haplogroups is crucial for reconstructing the demographic history of the region and for designing population-specific genetic studies.

Haplogroup O-M122:

Also known as O2 (and formerly O3), Haplogroup O-M122 is the most dominant Y-chromosome lineage in East Asia, with an average frequency of 44.3% across the region.[1] It is a subclade of Haplogroup O-M175.[1][2] Genetic studies suggest that O-M122 originated in Southeast Asia or southern China approximately 25,000 to 35,000 years ago.[1][3] Its expansion is often linked to the spread of agriculture.[2][4] The highest frequencies of O-M122 are observed in populations such as the Nyishi (94%), Adi (89%), and Tamang (87%).[1] It is also found in significant proportions among Han Chinese (around 56%), Tibetans (48%), Koreans (43%), and Vietnamese (44%).[1]

Haplogroup C:

Haplogroup C, defined by the M130 mutation, is another ancient lineage with a wide distribution across Asia.[5] Specific subclades of Haplogroup C are prominent in different regions of East Asia. For instance, Haplogroup C2b-F1067 is a dominant paternal lineage in Eastern Eurasia, with its initial diversification estimated to have occurred around 32,800 years ago.[6]

Haplogroup D:

Haplogroup D-M174 is notable for its high frequency in specific populations, particularly in Japan (where its subclade D1a2 is found), Tibet (with subclade D1a1a), and the Andaman Islands.[5] This distribution suggests a very ancient presence in Asia, possibly representing one of the earlier migrations of modern humans into the continent.

Haplogroup N:

Originating in East Asia, Haplogroup N-M231 later spread northward and westward into Siberia and is now most commonly associated with Uralic-speaking populations.[5] In ancient populations of the West Liao River valley, Haplogroup N-M231 was found in high frequencies.[7]

Quantitative Comparison of Haplogroup Frequencies

The following table summarizes the approximate frequencies of major Y-chromosome haplogroups in selected East Asian populations, based on data from various genetic studies.

PopulationHaplogroup O-M122 (%)Haplogroup C (%)Haplogroup D (%)Haplogroup N (%)Other Haplogroups (%)
Han Chinese~56[1]VariableLowVariableVariable
Koreans~43[1]~15Low~5~37
Japanese~20~9~35~2~34
Tibetans~48[1]LowHighVariableVariable
Vietnamese~44[1]LowLowLow~56
MongolsLowHighLowVariableVariable
Nyishi (India)~94[1]LowLowLow~6
Adi (India)~89[1]LowLowLow~11
Tamang (Nepal)~87[1]LowLowLow~13

Note: Frequencies are approximate and can vary between different studies and subpopulations.

Phylogenetic Relationships of East Asian Haplogroups

The major Y-chromosome haplogroups found in East Asia are part of a larger phylogenetic tree that traces back to an African origin. Haplogroups C, D, and O all descend from the macro-haplogroup CT. The following diagram illustrates the simplified phylogenetic relationship between these key East Asian lineages.

G Y-Adam (Africa) Y-Adam (Africa) Haplogroup CT Haplogroup CT Y-Adam (Africa)->Haplogroup CT Haplogroup CF Haplogroup CF Haplogroup CT->Haplogroup CF Haplogroup DE Haplogroup DE Haplogroup CT->Haplogroup DE Haplogroup C Haplogroup C Haplogroup CF->Haplogroup C Haplogroup F Haplogroup F Haplogroup CF->Haplogroup F Haplogroup D Haplogroup D Haplogroup DE->Haplogroup D Haplogroup K Haplogroup K Haplogroup F->Haplogroup K Haplogroup NO Haplogroup NO Haplogroup K->Haplogroup NO Haplogroup N Haplogroup N Haplogroup NO->Haplogroup N Haplogroup O (M175) Haplogroup O (M175) Haplogroup NO->Haplogroup O (M175) O-M122 O-M122 Haplogroup O (M175)->O-M122

Caption: Simplified phylogenetic tree of major East Asian Y-chromosome haplogroups.

Experimental Protocols for Y-Chromosome Haplogroup Analysis

The determination of Y-chromosome haplogroups is primarily achieved through the genotyping of Single Nucleotide Polymorphisms (SNPs). Below is a generalized workflow and protocol for Y-SNP analysis.

Experimental Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 Genotyping cluster_2 Data Analysis DNA_Extraction 1. DNA Extraction (e.g., from blood, saliva) QC 2. DNA Quantification & Quality Control DNA_Extraction->QC PCR 3. Multiplex PCR Amplification of Y-SNPs QC->PCR Minisequencing 4. SNP Genotyping (e.g., SNaPshot, TaqMan) PCR->Minisequencing CE 5. Capillary Electrophoresis Minisequencing->CE Genotype_Calling 6. Allele Calling & Haplogroup Assignment CE->Genotype_Calling Phylogenetic_Analysis 7. Phylogenetic & Population Analysis Genotype_Calling->Phylogenetic_Analysis

References

A Functional Comparison of miR-122 and Other Liver-Specific MicroRNAs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional roles of key liver-specific microRNAs (miRNAs), with a primary focus on the highly abundant miR-122 and its comparison with other notable liver-expressed miRNAs such as miR-29 and miR-194. The information presented is supported by experimental data to aid in the understanding of their distinct and overlapping functions in liver physiology and pathology.

Introduction to Liver-Specific MicroRNAs

MicroRNAs are small non-coding RNA molecules that play crucial roles in post-transcriptional gene regulation. The liver expresses a unique set of miRNAs that are integral to its complex functions, including metabolism, detoxification, and response to injury. Among these, miR-122 is the most abundant, accounting for approximately 70% of the total miRNA population in adult hepatocytes[1]. Its profound influence on liver health and disease has made it a focal point of research. However, other miRNAs, such as the miR-29 family and miR-194, also exhibit significant and sometimes contrasting roles in liver biology. Understanding the functional interplay and distinct mechanisms of these miRNAs is critical for the development of novel diagnostics and therapeutics for liver diseases.

Comparative Functional Analysis

The functions of miR-122, miR-29, and miR-194 in the liver are multifaceted, with roles in metabolic regulation, control of liver fibrosis, and the progression of hepatocellular carcinoma (HCC). While there are areas of functional overlap, each of these miRNAs also possesses distinct primary roles.

Quantitative Comparison of Functional Effects

The following table summarizes quantitative data from various studies, highlighting the differential effects of these miRNAs on key cellular processes in the liver.

Functional Parameter microRNA Cell/Animal Model Observed Effect Quantitative Change Reference
Hepatocellular Carcinoma Cell Invasion miR-122HepG2 cellsInhibition1.6-fold reduction in invading cells[2]
miR-194MHCC97H and SMCC7721 cellsPromotionIncreased invasion ability (specific fold change not stated)[3]
Liver Fibrosis (Collagen Expression) miR-29bMurine Hepatic Stellate Cells (HSCs)InhibitionDown-regulation of collagen expression[4]
Viral Replication (HCV) miR-122Huh7 cellsPromotionEssential for HCV RNA accumulation[1]
Transgene Expression in Liver miR-122 (target sequence)Mice (AAV vector)Inhibition70-fold decrease in LacZ expression[5]
Serum Levels in HBV-related Liver Disease miR-122Patients with Chronic Hepatitis B (CHB)IncreasedSignificantly higher than in healthy controls[6]
miR-29Patients with Liver Cirrhosis (LC)DecreasedLower than in healthy controls[6]

Signaling Pathways and Molecular Mechanisms

The distinct functions of these miRNAs are a direct consequence of the specific signaling pathways they regulate through the targeting of different sets of messenger RNAs (mRNAs).

miR-122 Signaling

In the context of hepatocellular carcinoma, miR-122 has been shown to act as a tumor suppressor by targeting key components of pro-oncogenic signaling pathways. One of the well-characterized pathways is the Wnt/β-catenin signaling cascade. By targeting Wnt1, miR-122 can inhibit the downstream accumulation of β-catenin, a key event in the development and progression of many cancers.

miR_122_Wnt_Pathway cluster_receptor Cell Membrane cluster_destruction Destruction Complex miR122 miR-122 Wnt1 Wnt1 miR122->Wnt1 Frizzled Frizzled Receptor Wnt1->Frizzled binds Dvl Dishevelled Frizzled->Dvl LRP LRP5/6 LRP->Dvl GSK3b GSK-3β Dvl->GSK3b beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation Axin Axin APC APC TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Proliferation Cell Proliferation & Invasion Target_Genes->Proliferation

miR-122 inhibits the Wnt/β-catenin pathway.
miR-29 Signaling in Liver Fibrosis

The miR-29 family is a potent regulator of liver fibrosis. Its members directly target the mRNAs of several extracellular matrix proteins, most notably collagens. The expression of miR-29 is, in turn, regulated by pro-fibrotic signaling pathways such as Transforming Growth Factor-β (TGF-β) and Nuclear Factor-kappa B (NF-κB). This creates a regulatory loop where the induction of fibrosis is associated with the downregulation of miR-29, leading to the upregulation of collagen deposition.

miR_29_Fibrosis_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR LPS LPS TLR4 TLR4 LPS->TLR4 SMAD SMAD2/3 TGFbR->SMAD NFkB NF-κB TLR4->NFkB miR29 miR-29 SMAD->miR29 downregulates NFkB->miR29 downregulates Collagens Collagens (e.g., COL1A1, COL1A2) miR29->Collagens inhibits translation Fibrosis Liver Fibrosis Collagens->Fibrosis miR_194_EMT_Pathway miR194 miR-194 EMT_TFs EMT-Inducing Transcription Factors (e.g., ZEB1, SNAIL) miR194->EMT_TFs inhibits E_cadherin E-cadherin (Epithelial Marker) EMT_TFs->E_cadherin represses N_cadherin N-cadherin (Mesenchymal Marker) EMT_TFs->N_cadherin activates Epithelial_Phenotype Epithelial Phenotype (Low Motility) E_cadherin->Epithelial_Phenotype Mesenchymal_Phenotype Mesenchymal Phenotype (High Motility & Invasion) N_cadherin->Mesenchymal_Phenotype Metastasis Metastasis Mesenchymal_Phenotype->Metastasis

References

The Gatekeeper: Confirming and Quantifying the Role of miR-122 in Hepatitis C Virus Replication

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The liver-specific microRNA, miR-122, has been firmly established as a critical host factor for hepatitis C virus (HCV) replication. This guide provides a comprehensive comparison of experimental data confirming the indispensable role of miR-122 in the HCV life cycle, alongside alternative mechanisms and therapeutic strategies. Detailed experimental protocols and quantitative data are presented to support researchers in their study of HCV pathogenesis and the development of novel antiviral therapies.

The Central Role of miR-122 in the HCV Life Cycle

Unlike the canonical function of microRNAs which typically involves gene silencing, miR-122 positively regulates HCV replication through a unique mechanism. It directly binds to two highly conserved sites in the 5' untranslated region (UTR) of the HCV RNA genome.[1] This interaction is multifaceted and crucial for the virus's propagation, primarily by:

  • Enhancing Translation: The binding of miR-122 to the HCV 5' UTR is proposed to induce a conformational change in the viral RNA, promoting the formation of a functional internal ribosome entry site (IRES).[1][2] This structural rearrangement facilitates the recruitment of the ribosomal machinery and enhances the translation of the viral polyprotein.

  • Stabilizing the Viral Genome: The miR-122/HCV RNA complex protects the 5' end of the viral genome from degradation by cellular ribonucleases.[1] This stabilization significantly increases the half-life of the viral RNA within the host cell, allowing for more efficient translation and replication.

  • Promoting Genome Replication: Evidence also suggests that miR-122 directly participates in the replication of the viral genome, although the precise mechanism is still under investigation.[3]

The critical nature of this interaction has made miR-122 an attractive therapeutic target for HCV infection.

Quantitative Analysis of miR-122's Impact on HCV Replication

A variety of experimental approaches have been employed to quantify the profound effect of miR-122 on HCV replication. The following tables summarize key quantitative data from luciferase reporter assays and RNA stability experiments.

Table 1: Impact of miR-122 on HCV Translation (Luciferase Reporter Assays)
Experimental SystemFold Change in Luciferase Activity (+miR-122 vs. -miR-122)Reference
HCV replicon in Huh-7 cells~3.7-fold increase[4]
Full-length HCV RNA in miR-122 knockout cells~100-fold increase (for G28 mutants)[2]
HCV reporter RNA in miR-122 knockout cells~40.6-fold increase in maintenance phase[4]
Table 2: Impact of miR-122 on HCV RNA Stability
Experimental ConditionHCV RNA Half-life (t½)Reference
HCV RNA in cells with miR-1225.2 hours[2]
HCV RNA in cells with control miRNA (miR-124)3.6 hours[2]
Wild-type HCV RNA3.12 hours[5]
C3U mutant HCV RNA (reduced miR-122 binding)2.6 hours[5]

Visualizing the Molecular Interactions and Experimental Approaches

To better understand the mechanisms and methodologies discussed, the following diagrams were generated using Graphviz.

hcv_mir122_pathway cluster_hcv HCV RNA 5' UTR cluster_outcomes Functional Outcomes HCV_RNA HCV Genomic RNA Site1 Binding Site 1 Site2 Binding Site 2 IRES IRES Translation Enhanced Translation Site1->Translation Stability Increased RNA Stability Site1->Stability Site2->Translation Site2->Stability miR122 miR-122 miR122->Site1 Binds miR122->Site2 Binds Replication Viral Replication Translation->Replication Stability->Replication

Caption: miR-122 binds to two sites on the HCV 5' UTR, leading to enhanced translation and increased RNA stability, both of which promote viral replication.

experimental_workflow cluster_rna_prep RNA Preparation cluster_transfection Cell Culture and Transfection cluster_analysis Analysis Plasmid HCV Luciferase Reporter Plasmid Transcription In vitro Transcription Plasmid->Transcription HCV_RNA HCV-Luc RNA Transcription->HCV_RNA Transfection Electroporation HCV_RNA->Transfection Cells Huh-7 Cells (or miR-122 KO) Cells->Transfection Incubation Incubation (Time Course) Transfection->Incubation miR122_mimic miR-122 mimic/ antagomir miR122_mimic->Transfection Luciferase Luciferase Assay Incubation->Luciferase Translation RTqPCR RT-qPCR Incubation->RTqPCR RNA Quantification Northern Northern Blot Incubation->Northern RNA Integrity/ Quantification

Caption: A typical experimental workflow to investigate the effect of miR-122 on HCV replication.

Alternatives to miR-122 Dependent Replication and Therapies

While miR-122 is essential for efficient wild-type HCV replication, the virus can develop mechanisms to replicate independently of this microRNA, albeit often with reduced efficiency.

miR-122-Independent HCV Replication

Studies have identified HCV variants with mutations in the 5' UTR that can replicate in the absence of miR-122.[6][7][8] For example, the G28A mutation has been shown to confer a degree of miR-122 independence.[1] These mutants often exhibit altered RNA secondary structures that may partially mimic the effect of miR-122 binding, allowing for a baseline level of translation and replication.[3] However, in many cases, the replication of these adapted viruses remains significantly lower than that of the wild-type virus in the presence of miR-122.[6]

Therapeutic Alternatives: Targeting the Virus Directly

The development of Direct-Acting Antivirals (DAAs) has revolutionized the treatment of chronic HCV infection, offering cure rates of over 95%.[9][10] These small molecule inhibitors directly target key viral proteins essential for replication.

Comparison of Therapeutic Strategies

Therapeutic StrategyTargetMechanism of ActionAdvantagesDisadvantages
Anti-miR-122 Therapy (e.g., Miravirsen) Host microRNA (miR-122)Sequesters miR-122, preventing its interaction with the HCV genome.[1]High barrier to resistance as it targets a host factor.[11]Potential for off-target effects; lower efficacy compared to DAAs.
Direct-Acting Antivirals (DAAs) Viral Proteins (NS3/4A Protease, NS5A, NS5B Polymerase)Inhibit the function of essential viral enzymes, directly blocking replication.[12]High cure rates; rapid viral clearance.[9]Potential for the development of drug-resistant viral variants.
DoseMean Maximum Reduction in HCV RNA (log10 IU/mL)Reference
3 mg/kg1.2[13]
5 mg/kg2.9[13]
7 mg/kg3.0[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key protocols used to confirm the role of miR-122 in HCV replication.

Luciferase Reporter Assay for HCV Translation

This assay is used to measure the effect of miR-122 on the translation of HCV RNA.

Materials:

  • HCV replicon plasmid containing a luciferase reporter gene (e.g., Renilla or Firefly luciferase).

  • In vitro transcription kit.

  • Huh-7 cells or a miR-122 knockout cell line.

  • Electroporation system.

  • Synthetic miR-122 mimic and negative control miRNA.

  • Dual-luciferase reporter assay system.

Procedure:

  • In vitro Transcription: Linearize the HCV-luciferase reporter plasmid and use an in vitro transcription kit to synthesize capped HCV-luciferase RNA. Purify the RNA.[14]

  • Cell Culture: Culture Huh-7 or miR-122 knockout cells to the appropriate confluency.

  • Electroporation: Co-electroporate the in vitro transcribed HCV-luciferase RNA along with either the miR-122 mimic or a negative control miRNA into the cells.

  • Incubation: Plate the electroporated cells and incubate for various time points (e.g., 4, 24, 48, 72 hours).

  • Lysis and Luciferase Measurement: At each time point, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the dual-luciferase reporter assay system.

  • Data Analysis: Normalize the reporter luciferase activity to a control luciferase to account for transfection efficiency. Compare the luciferase activity in cells treated with the miR-122 mimic to those treated with the negative control.

HCV RNA Stability Assay

This assay determines the effect of miR-122 on the half-life of HCV RNA.

Materials:

  • In vitro transcribed HCV RNA.

  • Huh-7 cells.

  • Actinomycin D or other transcriptional inhibitor.

  • RNA extraction kit.

  • RT-qPCR reagents and primers/probe for HCV RNA and a housekeeping gene (e.g., GAPDH).

Procedure:

  • Transfection: Transfect Huh-7 cells with in vitro transcribed HCV RNA.

  • Transcriptional Inhibition: After allowing for initial replication (e.g., 48 hours post-transfection), add a transcriptional inhibitor like Actinomycin D to the cell culture medium to halt further RNA synthesis.

  • Time-Course RNA Extraction: Harvest total RNA from the cells at various time points after the addition of the inhibitor (e.g., 0, 2, 4, 6, 8 hours).

  • RT-qPCR: Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the levels of HCV RNA and a stable housekeeping gene RNA at each time point.

  • Data Analysis: Normalize the HCV RNA levels to the housekeeping gene levels. Plot the natural log of the relative HCV RNA abundance against time. The slope of the resulting line can be used to calculate the RNA decay rate and the half-life.

Real-Time RT-PCR for HCV RNA Quantification

This method is used to accurately quantify the amount of HCV RNA in a sample.[15][16]

Materials:

  • Total RNA extracted from cells or patient serum.

  • Reverse transcriptase.

  • Taq DNA polymerase.

  • HCV-specific forward and reverse primers and a fluorescently labeled probe.

  • Real-time PCR instrument.

  • HCV RNA standards of known concentration.

Procedure:

  • RNA Extraction: Isolate total RNA from the sample of interest.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase and an HCV-specific primer.

  • Real-Time PCR: Set up the real-time PCR reaction with the cDNA, HCV-specific primers and probe, and Taq polymerase.

  • Standard Curve: Run a serial dilution of HCV RNA standards of known concentrations in parallel with the samples to generate a standard curve.

  • Data Analysis: The real-time PCR instrument will monitor the fluorescence signal at each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold. The Ct values of the samples are compared to the standard curve to determine the initial quantity of HCV RNA.[17]

Conclusion

The evidence overwhelmingly confirms the critical role of miR-122 as a pro-viral host factor in hepatitis C virus replication. Through its multifaceted mechanism of enhancing translation and stabilizing the viral genome, miR-122 creates a cellular environment conducive to robust viral propagation. While the advent of highly effective direct-acting antivirals has transformed the clinical management of HCV, the study of the miR-122-HCV interaction continues to provide invaluable insights into the fundamental biology of viral-host relationships. This understanding not only deepens our knowledge of HCV pathogenesis but also informs the development of novel therapeutic strategies that target host dependencies, a promising avenue for combating viral diseases with a high barrier to resistance. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of HCV and developing the next generation of antiviral therapies.

References

A Comparative Analysis of M122 Subclades in Southeast Asian Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the Y-chromosome haplogroup O-M122 and its major subclades in Southeast Asian populations. O-M122 is a dominant paternal lineage in East and Southeast Asia, and its distribution and diversification can shed light on the region's population history, migration patterns, and potential implications for genetic association studies.[1][2] This guide summarizes quantitative data, details experimental methodologies, and presents a clear phylogenetic visualization to facilitate further research and application.

Data Presentation: Frequency of O-M122 and its Subclades in Southeast Asian and Neighboring Populations

The following table summarizes the frequency of haplogroup O-M122 and its key subclades across various populations in Southeast Asia and neighboring regions. The data is primarily derived from the comprehensive study by Shi et al. (2005), which analyzed 2,332 individuals from 40 East Asian populations.[2] The nomenclature used in the original study (O3-M122) is maintained for consistency with the source, with the contemporary equivalent (O2-M122) noted.

Population Category/PopulationLinguistic FamilySample Size (n)O-M122 (O3-M122) %O-M324 %O-M134 %O-M7 %Other O-M122 Subclades %
Southeast Asians (SEAS)
DaicDaic17829.7810.1116.292.251.12
Hmong-MienHmong-Mien24951.4118.0718.4713.651.20
Austro-AsiaticAustro-Asiatic6311.113.173.174.760.00
AustronesianAustronesian55526.3110.0912.970.542.70
VietnameseAustro-Asiatic-~44[1]----
FilipinosAustronesian-~33[1]----
MalaysiansAustronesian-~10.5-55.6[1]----
East Asians (for comparison)
Southern HanSino-Tibetan110253.7219.5127.591.914.72
Northern HanSino-Tibetan41352.0621.0727.120.483.39
Tibeto-BurmanSino-Tibetan29348.8118.0926.282.052.39

Note: The "Other O-M122 Subclades" category includes less frequent subclades identified in the study. The data for Vietnamese, Filipinos, and Malaysians are general estimates from broader sources and are included for a wider comparative context.

Experimental Protocols

The data presented in this guide are based on established molecular genetic techniques for Y-chromosome analysis. The following is a summary of the typical experimental workflow, primarily based on the methodologies described by Shi et al. (2005) and other relevant publications.[2][3]

Sample Collection and DNA Extraction
  • Sample Collection: Whole blood samples were collected from unrelated male volunteers with informed consent.[4]

  • DNA Extraction: Genomic DNA was extracted from whole blood using a standard phenol-chloroform method or commercially available DNA extraction kits.

Y-Chromosome SNP Genotyping
  • Marker Selection: A hierarchical approach was used to genotype single nucleotide polymorphisms (SNPs) on the Y-chromosome. Initially, samples were screened for the M122 marker to identify individuals belonging to haplogroup O-M122. Subsequently, samples positive for this compound were genotyped for downstream SNPs defining its major subclades, including M324, M134, M117, M7, etc.[2][3]

  • Genotyping Method: Genotyping was performed using polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) analysis and direct sequencing.[2][3]

    • PCR Amplification: The region containing the target SNP was amplified using specific primers. A typical PCR reaction mixture would include:

      • 10-50 ng of genomic DNA

      • 1X PCR buffer

      • 1.5-2.5 mM MgCl2

      • 200 µM of each dNTP

      • 0.2-0.5 µM of each primer

      • 0.5-1.0 units of Taq DNA polymerase

    • PCR Cycling Conditions: A standard PCR protocol would involve an initial denaturation step at 94°C for 5 minutes, followed by 30-35 cycles of denaturation at 94°C for 30 seconds, annealing at a primer-specific temperature (e.g., 55-60°C) for 30 seconds, and extension at 72°C for 30-60 seconds, with a final extension at 72°C for 5-10 minutes.

    • RFLP Analysis: The amplified PCR product was digested with a specific restriction enzyme that recognizes a cutting site created or eliminated by the SNP. The resulting DNA fragments were then separated by gel electrophoresis to determine the genotype.

    • Sequencing: For confirmation and for genotyping SNPs not amenable to RFLP, the PCR products were purified and sequenced using standard Sanger sequencing methods.

Y-Chromosome STR Haplotype Analysis
  • STR Marker Selection: A panel of Y-chromosome short tandem repeat (STR) markers (e.g., DYS19, DYS388, DYS390, etc.) were typed for individuals within the O-M122 haplogroup to analyze haplotype diversity.[2]

  • STR Genotyping: STRs were amplified using fluorescently labeled primers in a multiplex PCR reaction. The size of the amplified fragments, corresponding to the number of repeats, was determined using a capillary electrophoresis-based genetic analyzer.

Data Analysis
  • Haplogroup and Haplotype Frequencies: The frequencies of different Y-chromosome haplogroups and STR haplotypes were calculated for each population.

  • Phylogenetic Analysis: The phylogenetic relationships between the identified haplogroups were determined based on the shared derived SNPs, and phylogenetic trees were constructed.

Mandatory Visualization

Phylogenetic Tree of Major O-M122 Subclades

M122_Subclades M175 O-M175 This compound O-M122 M175->this compound M324 O-M324 This compound->M324 P201 O-P201 M324->P201 M134 O-M134 P201->M134 M7 O-M7 P201->M7 M159 O-M159 P201->M159 M117 O-M117 M134->M117

Caption: Phylogenetic tree of major O-M122 subclades.

Experimental Workflow for Y-Chromosome Haplogroup Analysis

The diagram below outlines the key steps in the experimental workflow for determining Y-chromosome haplogroups from biological samples.

experimental_workflow start Sample Collection (e.g., Blood, Saliva) dna_extraction Genomic DNA Extraction start->dna_extraction pcr PCR Amplification of Y-Chromosome SNP Regions dna_extraction->pcr genotyping SNP Genotyping pcr->genotyping rflp PCR-RFLP genotyping->rflp Method 1 sequencing Direct Sequencing genotyping->sequencing Method 2 data_analysis Data Analysis rflp->data_analysis sequencing->data_analysis haplogroup Haplogroup Assignment data_analysis->haplogroup frequency Population Frequency Calculation data_analysis->frequency phylogeny Phylogenetic Analysis data_analysis->phylogeny end Comparative Analysis haplogroup->end frequency->end phylogeny->end

References

Validating the Tumor Suppressor Role of miR-122 in Hepatocellular Carcinoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tumor-suppressive effects of microRNA-122 (miR-122) in hepatocellular carcinoma (HCC) against control models. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the implicated signaling pathways.

MicroRNA-122 is a liver-specific miRNA that is frequently downregulated in hepatocellular carcinoma, suggesting a tumor suppressor role. Restoration of miR-122 levels in HCC cells has been shown to inhibit key tumorigenic properties, including proliferation, migration, and invasion, while promoting apoptosis. In vivo studies have further demonstrated that miR-122 replacement can suppress liver tumor growth, highlighting its therapeutic potential. This guide summarizes the experimental evidence validating these anti-cancer effects.

Comparative Performance of miR-122 Restoration

The following tables summarize the quantitative effects of restoring miR-122 expression in HCC cell lines compared to negative controls (e.g., scrambled miRNA or empty vector).

Cell Proliferation
Assay Cell Line(s)
MTT AssayHepG2, Huh7
Cell Growth AssaySK-Hep-1
Replication PotentialSK-Hep-1
Clonogenic SurvivalHepG2, Hep3B, SK-Hep-1
Cell Migration and Invasion
Assay Cell Line(s)
Wound-Healing AssayHepG2, Huh7
Transwell Migration AssaySK-Hep-1
Transwell Invasion AssayHepG2, Huh7
Basement Membrane InvasionHepG2
Apoptosis
Assay Cell Line(s)
Not SpecifiedNot Specified
In Vivo Tumor Growth
Animal Model Treatment
Nude MicemiR-122 expressing HCC cells
Animal ModelsmiR-122 replacement therapy
Mouse ModelsmiR-122 delivery via AAV vector or liposomal nanoparticles

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate HCC cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Transfection: Transfect cells with a miR-122 mimic or a negative control (NC) miRNA using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48 hours to allow for the effects of the miRNA to manifest.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The optical density is proportional to the number of viable cells.

Cell Migration (Wound-Healing) Assay

This assay assesses cell migration by measuring the rate at which cells close an artificial "wound" created in a confluent cell monolayer.

  • Cell Seeding and Transfection: Seed HCC cells in 6-well plates and transfect with miR-122 mimic or a negative control once they reach 80-90% confluency.

  • Wound Creation: After 24 hours of transfection, create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Imaging: Capture images of the wound at 0 hours and 24 hours post-scratch.

  • Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure.

Cell Invasion (Transwell) Assay

This assay quantifies the invasive potential of cells by their ability to migrate through a basement membrane matrix.

  • Chamber Preparation: Pre-coat the upper chamber of a Transwell insert with Matrigel and allow it to solidify.

  • Cell Seeding: Seed transfected HCC cells (miR-122 mimic or negative control) in the upper chamber in a serum-free medium.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Staining and Counting: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom surface of the membrane. Count the number of stained cells under a microscope.

Apoptosis Assay (Annexin V Staining)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane using Annexin V.

  • Cell Preparation: Harvest transfected HCC cells (miR-122 mimic or negative control).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways regulated by miR-122 and a typical experimental workflow for validating its tumor suppressor function.

miR122_Signaling_Pathway cluster_miR122 miR-122 cluster_Targets Direct Targets cluster_Pathways Downstream Pathways cluster_Effects Tumor Suppressive Effects miR122 miR-122 Wnt1 Wnt1 miR122->Wnt1 ADAM17 ADAM17 miR122->ADAM17 SNAI1 SNAI1 (Snail) miR122->SNAI1 SNAI2 SNAI2 (Slug) miR122->SNAI2 TGFBR1 TGFβRI miR122->TGFBR1 Wnt_beta_catenin Wnt/β-catenin Signaling Wnt1->Wnt_beta_catenin EMT Epithelial-Mesenchymal Transition (EMT) SNAI1->EMT SNAI2->EMT TGF_beta_signaling TGF-β Signaling TGFBR1->TGF_beta_signaling Proliferation ↓ Proliferation Wnt_beta_catenin->Proliferation Migration ↓ Migration EMT->Migration Invasion ↓ Invasion EMT->Invasion TGF_beta_signaling->Proliferation Apoptosis ↑ Apoptosis

Caption: miR-122 signaling pathway in HCC.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation HCC_cells HCC Cell Lines (e.g., HepG2, Huh7) Transfection Transfection: - miR-122 mimic - Negative Control HCC_cells->Transfection Proliferation Proliferation Assay (MTT) Transfection->Proliferation Migration Migration Assay (Wound Healing) Transfection->Migration Invasion Invasion Assay (Transwell) Transfection->Invasion Apoptosis Apoptosis Assay (Annexin V) Transfection->Apoptosis Animal_model Xenograft Mouse Model Transfection->Animal_model Treatment Intratumoral Injection: - miR-122 mimic - Control Animal_model->Treatment Tumor_measurement Tumor Volume Measurement Treatment->Tumor_measurement

Caption: Experimental workflow for validating miR-122 function.

A Cross-Platform Comparative Guide to miR-122 Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various methods for the detection of microRNA-122 (miR-122), a crucial biomarker implicated in liver disease, cancer, and other pathological conditions. The following sections detail the performance of commonly used platforms, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to miR-122

MicroRNA-122 is a small non-coding RNA molecule that is highly and specifically expressed in the liver. It plays a significant role in liver homeostasis, lipid metabolism, and the regulation of gene expression. Dysregulation of miR-122 has been linked to a variety of diseases, most notably liver pathologies such as hepatitis, cirrhosis, and hepatocellular carcinoma (HCC).[1][2] Its stability in circulation and its dynamic expression in response to liver injury have positioned miR-122 as a promising biomarker for diagnosis, prognosis, and therapeutic monitoring.

Comparative Analysis of Detection Platforms

The selection of a suitable detection method for miR-122 is critical and depends on factors such as the required sensitivity, specificity, throughput, cost, and the nature of the biological sample. This section compares the performance of the most prevalent techniques: quantitative reverse transcription PCR (qRT-PCR), microarray, next-generation sequencing (NGS), and emerging biosensor technologies.

Quantitative Data Summary

The following table summarizes the key performance metrics of different miR-122 detection platforms based on published experimental data.

Method Principle Limit of Detection (LOD) Dynamic Range Throughput Advantages Disadvantages
qRT-PCR Reverse transcription followed by real-time PCR amplification of the target miRNA.~183 copies/μL[3]Wide, typically 6-8 orders of magnitudeLow to MediumHigh sensitivity and specificity, considered the "gold standard" for targeted quantification.[4]Limited to known sequences, lower throughput than microarrays or NGS.[4]
Microarray Hybridization of labeled miRNA from a sample to complementary probes immobilized on a solid surface.Picomolar (pM) range3-5 orders of magnitudeHighHigh-throughput profiling of hundreds to thousands of known miRNAs simultaneously.[5][6]Lower sensitivity and specificity compared to qRT-PCR, potential for cross-hybridization.[5][6]
Next-Generation Sequencing (NGS) Massively parallel sequencing of cDNA libraries generated from small RNA populations.Single-molecule detection>9 orders of magnitudeVery HighDiscovery of novel miRNAs, comprehensive profiling of all small RNAs, high sensitivity and specificity.[4]Complex data analysis, higher cost per sample, longer turnaround time.[4]
Electrochemical Biosensors Measurement of changes in electrical properties upon hybridization of miR-122 to a probe-functionalized electrode.Attomolar (aM) to femtomolar (fM) range[7][8]Varies by designLow to MediumHigh sensitivity, potential for point-of-care applications, label-free detection.Susceptible to matrix effects, may require specialized equipment.
Colorimetric Assays Visual detection of color changes resulting from nanoparticle aggregation or enzymatic reactions triggered by miR-122.Picomolar (pM) rangeNarrowLow to MediumSimple, cost-effective, rapid visual detection.Often lower sensitivity than other methods, may not be suitable for precise quantification.
Lateral Flow Nucleic Acid Biosensor (LFNAB) Sandwich hybridization of miR-122 with capture and detection probes on a nitrocellulose membrane.~3.90 pM[9]NarrowHighRapid, user-friendly, suitable for point-of-care testing.[9]Primarily qualitative or semi-quantitative, lower sensitivity than lab-based methods.[9]

Experimental Protocols

Detailed methodologies for key miR-122 detection experiments are provided below.

Quantitative Reverse Transcription PCR (qRT-PCR) using TaqMan™ Advanced miRNA Assays

This protocol outlines the steps for the sensitive and specific quantification of miR-122 from total RNA samples.

a. Poly(A) Tailing Reaction:

  • Thaw total RNA samples and cDNA synthesis reagents on ice.

  • Prepare a Poly(A) Reaction Mix containing ATP, Poly(A) Polymerase, and reaction buffer.

  • In a reaction tube, combine 1-10 ng of total RNA with the Poly(A) Reaction Mix.

  • Incubate the reaction at 37°C for 45 minutes, followed by inactivation at 65°C for 10 minutes.

b. Adaptor Ligation:

  • Prepare a Ligation Reaction Mix containing the 5’ adaptor, Ligation Enzyme Mix, and reaction buffer.

  • Add the Ligation Reaction Mix to the product of the poly(A) tailing reaction.

  • Incubate at 16°C for 60 minutes.

c. Reverse Transcription (RT):

  • Prepare a Reverse Transcription Reaction Mix containing dNTPs, Reverse Transcriptase, and a universal RT primer.

  • Add the RT Reaction Mix to the ligation product.

  • Perform reverse transcription at 42°C for 15 minutes, followed by inactivation at 85°C for 5 minutes.

d. Real-Time PCR:

  • Prepare a PCR Reaction Mix containing TaqMan™ Fast Advanced Master Mix, a TaqMan™ Advanced miRNA Assay for hsa-miR-122, and the reverse transcription product (cDNA).

  • Perform the real-time PCR on a compatible instrument using the following cycling conditions:

    • Enzyme activation: 95°C for 20 seconds

    • 40 cycles of:

      • Denaturation: 95°C for 3 seconds

      • Annealing/Extension: 60°C for 30 seconds

  • Analyze the data using the comparative Cq (ΔΔCq) method for relative quantification or a standard curve for absolute quantification.

MicroRNA Microarray Profiling

This protocol provides a general workflow for analyzing miR-122 expression using microarrays.

a. RNA Labeling:

  • Isolate total RNA from samples, ensuring the preservation of small RNA species.

  • Label 100-500 ng of total RNA with a fluorescent dye (e.g., Cy3 or Cy5) using a commercial labeling kit. This typically involves a ligation step to attach the dye to the 3' end of the miRNAs.

b. Hybridization:

  • Prepare a hybridization solution containing the labeled RNA, hybridization buffer, and blocking agents.

  • Apply the hybridization solution to the microarray slide containing probes complementary to mature miRNAs, including miR-122.

  • Incubate the slide in a hybridization chamber at the recommended temperature (e.g., 55°C) for 16-20 hours to allow the labeled miRNAs to bind to their complementary probes.

c. Washing and Scanning:

  • Wash the microarray slide with a series of wash buffers to remove unbound and non-specifically bound RNA.

  • Dry the slide by centrifugation.

  • Scan the microarray slide using a microarray scanner at the appropriate wavelength for the fluorescent dye used.

d. Data Analysis:

  • Use image analysis software to quantify the fluorescence intensity of each spot on the array.

  • Perform background subtraction and data normalization (e.g., quantile or global mean normalization) to correct for technical variations.

  • Determine the relative expression level of miR-122 by comparing its signal intensity across different samples.

Next-Generation Sequencing (NGS) of Small RNAs

This protocol describes the general steps for preparing a small RNA library for NGS to profile miR-122 and other small RNAs.

a. 3' and 5' Adapter Ligation:

  • Start with 1-1000 ng of total RNA.

  • Ligate a 3' adapter to the 3' end of the small RNAs using a truncated RNA ligase.

  • Ligate a 5' adapter to the 5' end of the small RNAs.

b. Reverse Transcription and PCR Amplification:

  • Perform reverse transcription using a primer that is complementary to the 3' adapter to generate single-stranded cDNA.

  • Amplify the cDNA using PCR with primers that are complementary to the 3' and 5' adapters. This step also adds unique indexes for multiplexing samples.

c. Library Purification and Quantification:

  • Purify the amplified library to remove adapter-dimers and other contaminants, typically using gel electrophoresis or magnetic beads.

  • Quantify the final library concentration and assess its quality using a bioanalyzer.

d. Sequencing and Data Analysis:

  • Pool the indexed libraries and sequence them on an NGS platform (e.g., Illumina).

  • Perform data analysis which includes:

    • Demultiplexing the reads based on the indexes.

    • Trimming the adapter sequences.

    • Aligning the reads to a reference genome and a miRNA database (e.g., miRBase) to identify and quantify known miRNAs, including miR-122.

Electrochemical Biosensor for miR-122 Detection

This protocol outlines the fabrication and use of a label-free electrochemical biosensor.

a. Electrode Modification:

  • Polish a gold electrode with alumina slurry and clean it electrochemically.

  • Immobilize a thiolated single-stranded DNA probe complementary to miR-122 onto the gold electrode surface. This can be done by incubating the electrode in a solution of the probe overnight.

  • Block any remaining active sites on the electrode surface using a blocking agent like 6-mercapto-1-hexanol (MCH).

b. Electrochemical Measurement:

  • Perform electrochemical measurements (e.g., cyclic voltammetry or electrochemical impedance spectroscopy) in a solution containing a redox probe (e.g., [Fe(CN)6]3-/4-).

  • Record the baseline electrochemical signal of the probe-modified electrode.

c. miR-122 Detection:

  • Incubate the modified electrode in the sample solution containing miR-122 for a specific time to allow for hybridization between the probe and the target miRNA.

  • Wash the electrode to remove non-specifically bound molecules.

  • Perform electrochemical measurements again in the redox probe solution. The hybridization of miR-122 to the probe will alter the electron transfer at the electrode surface, resulting in a change in the electrochemical signal that is proportional to the concentration of miR-122.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways involving miR-122 and the experimental workflows for its detection are provided below using the DOT language for Graphviz.

miR-122 in the Wnt/β-catenin Signaling Pathway

Wnt_beta_catenin_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt1 Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP LRP5/6 Destruction_Complex Destruction Complex (GSK-3β, Axin, APC) Dishevelled->Destruction_Complex inhibits GSK3b GSK-3β Axin Axin APC APC beta_catenin β-catenin Proteasome Proteasome beta_catenin->Proteasome degraded by TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates and binds Destruction_Complex->beta_catenin phosphorylates for degradation miR122 miR-122 miR122->Wnt inhibits translation Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects IGF1R IGF-1R PI3K PI3K IGF1R->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 recruits & activates Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits components of Proliferation Cell Proliferation & Survival mTOR->Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates miR122 miR-122 miR122->IGF1R inhibits translation qRT_PCR_Workflow start Total RNA Sample polyA Poly(A) Tailing start->polyA ligation Adapter Ligation polyA->ligation rt Reverse Transcription ligation->rt qpcr Real-Time PCR (qPCR) rt->qpcr analysis Data Analysis (Cq values) qpcr->analysis end Quantified miR-122 Level analysis->end Microarray_Workflow start Total RNA Sample labeling miRNA Labeling (Fluorescent Dye) start->labeling hybridization Hybridization to Microarray labeling->hybridization washing Washing hybridization->washing scanning Scanning washing->scanning analysis Data Analysis (Signal Intensity) scanning->analysis end Relative miR-122 Expression Profile analysis->end

References

Association of Y-Chromosome Haplogroup O-M122 with Male Infertility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the association between the Y-chromosome haplogroup O-M122 and specific phenotypic traits, with a primary focus on male infertility. While direct associations with a wide range of phenotypic traits remain an area of ongoing research, a notable study has investigated the link between a subclade of O-M122 and spermatogenic failure. This document summarizes the key findings, presents the quantitative data in a structured format, details the experimental methodology, and provides a visual representation of the study's workflow.

Introduction to Haplogroup O-M122

Haplogroup O-M122 is a dominant Y-chromosome lineage in East and Southeast Asia, representing a significant paternal line in the region.[1] Its origins are traced back to approximately 25,000-30,000 years ago in Southeast Asia.[1] This haplogroup is particularly prevalent among populations speaking Sino-Tibetan, Hmong-Mien, and some Austronesian languages.[1] While the primary utility of O-M122 has been in tracing population migrations and understanding the genetic history of Asia, research is beginning to explore its potential associations with specific physiological and pathological traits.

Association with Spermatogenic Failure

A key study by Yang et al. (2008) investigated the association between Y-chromosome haplogroups and susceptibility to spermatogenic failure in a Han Chinese population.[2] The study compared the distribution of 18 Y-chromosome haplogroups in infertile men (azoospermia or oligozoospermia) with that of normozoospermic men.[2]

The findings revealed a significant difference in the distribution of certain haplogroups between the infertile and control groups, suggesting that the Y-chromosome background may play a role in the risk of spermatogenic impairment.[2] Specifically, the study identified that the distribution of haplogroup O3* (an older nomenclature for a subclade of O-M122) was significantly different between the groups.[2]

Quantitative Data Summary

The following table summarizes the distribution of relevant Y-chromosome haplogroups in the patient and control groups from the study by Yang et al. (2008).

HaplogroupInfertile Men (n=414)Normozoospermic Men (n=262)P-value
O3 2.9%6.5%< 0.05
C 10.1%5.3%< 0.05
K 4.1%1.1%< 0.05

Note: The nomenclature O3 in the original publication corresponds to a paragroup within the broader O-M122 haplogroup.*

Experimental Protocols

The methodology employed in the key study provides a framework for investigating the association between Y-chromosome haplogroups and male infertility.

Study Population and Sample Collection
  • Participants: The study included 414 infertile men with azoospermia or severe oligozoospermia and 262 normozoospermic men as controls. All participants were from the Han population of Southwest China.[2]

  • Inclusion Criteria for Patients: Diagnosis of azoospermia (complete absence of sperm in the ejaculate) or oligozoospermia (low sperm concentration) based on at least two semen analyses according to World Health Organization (WHO) guidelines.

  • Inclusion Criteria for Controls: Confirmed normozoospermia (normal sperm parameters) and proven fertility (having at least one child).

  • Sample Collection: Peripheral blood samples were collected from all participants for DNA extraction.

Genetic Analysis
  • DNA Extraction: Genomic DNA was extracted from peripheral blood leukocytes using a standard phenol-chloroform method or a commercial DNA extraction kit.

  • Y-Chromosome Haplogroup Typing: A hierarchical genotyping strategy was used to determine the Y-chromosome haplogroups. This involved typing a series of single nucleotide polymorphisms (SNPs) on the Y-chromosome using polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) analysis. The specific SNPs used define the major East Asian haplogroups and their subclades.

  • Statistical Analysis: The frequencies of the different Y-chromosome haplogroups were compared between the infertile and control groups using the chi-squared test or Fisher's exact test. A p-value of less than 0.05 was considered statistically significant.[2]

Experimental Workflow

The following diagram illustrates the workflow of the study investigating the association between Y-chromosome haplogroups and spermatogenic failure.

G cluster_0 Study Population cluster_1 Sample Processing and DNA Analysis cluster_2 Data Analysis and Interpretation A Infertile Men (n=414) (Azoospermia or Oligozoospermia) C Peripheral Blood Collection A->C B Normozoospermic Men (n=262) (Control Group) B->C D Genomic DNA Extraction C->D E Y-Chromosome SNP Genotyping (PCR-RFLP) D->E F Haplogroup Frequency Calculation E->F G Statistical Comparison (Chi-squared / Fisher's Exact Test) F->G H Identification of Associated Haplogroups G->H

Figure 1. Experimental workflow for association study.

Discussion and Future Directions

The available evidence, primarily from the study by Yang et al. (2008), suggests a potential association between a subclade of Haplogroup O-M122 and male infertility in the Han Chinese population.[2] The lower frequency of the O3* paragroup in infertile men compared to controls is an intriguing finding that warrants further investigation.

It is crucial to note the following limitations and considerations for future research:

  • Specificity of the Association: The association was observed with the O3* paragroup, which is a broad category. Further research with higher resolution genotyping is needed to pinpoint specific sub-lineages within O-M122 that may be more strongly associated with spermatogenic failure.

  • Population Specificity: The findings are from a specific Han Chinese population in Southwest China.[2] Replication studies in other populations with a high prevalence of Haplogroup O-M122 are necessary to determine the generalizability of these findings.

  • Functional Mechanisms: The study identifies a statistical association but does not elucidate the underlying biological mechanisms. Future research should focus on identifying specific genes within the Y-chromosome of O-M122 individuals that might influence spermatogenesis. This could involve sequencing the male-specific region of the Y chromosome (MSY) in individuals with and without fertility issues within this haplogroup.

  • Other Phenotypic Traits: The association of Haplogroup O-M122 with other phenotypic traits remains largely unexplored. Large-scale genome-wide association studies (GWAS) that include Y-chromosome haplogroup analysis are needed to investigate potential links to a wider range of traits, including physical characteristics, disease susceptibility, and drug response.

References

Safety Operating Guide

Proper Disposal Procedures for Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific chemical "M122" could not be definitively identified through available resources. It may be an internal product code or a specialized research compound. The following information provides essential, immediate safety and logistical guidance for the proper disposal of general laboratory chemicals. Researchers, scientists, and drug development professionals should always refer to the specific Safety Data Sheet (SDS) for the chemical before proceeding with any handling or disposal.

This guide offers a procedural, step-by-step framework for the safe and compliant disposal of laboratory chemicals, designed to be a trusted resource for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Core Principles of Chemical Waste Disposal

The foundational principle of chemical disposal is the accurate identification and segregation of waste streams. Never mix incompatible chemicals, and always consult the substance's SDS for specific disposal considerations. The SDS is the primary source of information regarding the hazards and proper handling of any chemical.

Experimental Protocols for Waste Neutralization

Before disposal, some aqueous waste streams, such as those containing strong acids or bases without heavy metals or other contaminants, may be neutralized.

Protocol for Acid/Base Neutralization:

  • Preparation: Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dilution: If dealing with a concentrated acid or base, slowly and carefully dilute it by adding it to a large volume of cold water, never the other way around.

  • Neutralization: While stirring continuously, slowly add a neutralizing agent. For acids, use a weak base like sodium bicarbonate or sodium hydroxide solution. For bases, use a weak acid like citric acid or a dilute hydrochloric acid solution.

  • Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter or pH strips.

  • Completion: The target pH for neutralized aqueous waste is typically between 6.0 and 9.0. Once the pH is stable within this range, the solution may be suitable for drain disposal, provided it does not contain any other hazardous components.

  • Documentation: Maintain a log sheet detailing the neutralization process, including the initial substance, volume, neutralizing agent used, and final pH.

Quantitative Data for Chemical Disposal

The following table summarizes key quantitative parameters relevant to the disposal of common laboratory chemical waste.

ParameterValueNotes
Aqueous Waste pH for Drain Disposal 6.0 - 9.0For solutions that do not contain heavy metals, solvents, or other prohibited substances.
Bleach Disinfection Concentration 10% solutionFor liquid biohazardous waste, with a contact time of at least 30 minutes before drain disposal.[1]
Flammable Solvent Collection In designated, labeled, sealed containersDo not fill containers to more than 80% capacity to allow for vapor expansion.
Heavy Metal Sludge Collect in sealed, labeled containersMinimize volume before disposal. Evaporation of aqueous solutions can concentrate metal waste.[2]

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.

Chemical_Disposal_Workflow start Start: Identify Chemical Waste sds Consult Safety Data Sheet (SDS) start->sds hazards Determine Hazards (Flammable, Corrosive, Reactive, Toxic) sds->hazards non_haz Non-Hazardous Waste? hazards->non_haz No drain_disposal Neutralize to pH 6-9? (Aqueous, No Other Hazards) hazards->drain_disposal Yes (Corrosive Only) solid_waste Dispose in Regular Trash non_haz->solid_waste Yes haz_waste Segregate into Hazardous Waste Stream non_haz->haz_waste No end End: Disposal Complete solid_waste->end drain Dispose Down Drain with Copious Water drain_disposal->drain Yes drain_disposal->haz_waste No drain->end waste_container Use Designated, Labeled Hazardous Waste Container haz_waste->waste_container disposal_service Arrange for Pickup by Licensed Waste Disposal Service waste_container->disposal_service disposal_service->end

Caption: A workflow for determining the proper disposal route for a laboratory chemical.

Step-by-Step General Disposal Procedures

  • Identification and Information Gathering:

    • Positively identify the chemical waste.

    • Obtain the manufacturer's Safety Data Sheet (SDS). The SDS provides crucial information in sections such as "Disposal considerations," "Toxicological information," and "Ecological information."[1]

  • Hazard Assessment:

    • Based on the SDS, determine the primary hazards of the waste (e.g., flammable, corrosive, reactive, toxic).

    • Be aware that the characteristics of a chemical may change after it has been used (e.g., a degreaser becomes a mixture).[1]

  • Segregation of Waste:

    • Never mix different types of chemical waste. Keep halogenated and non-halogenated solvents separate. Keep acids and bases separate.

    • Use separate, clearly labeled containers for each waste stream. The label should include the words "Hazardous Waste" and the specific contents.[2]

  • Container Management:

    • Use containers that are compatible with the chemical waste they are holding.

    • Keep containers securely closed except when adding waste.

    • Store waste containers in a designated, well-ventilated, and secondary containment area.

  • Treatment (If Applicable):

    • For certain aqueous acidic or basic wastes without other contaminants, neutralization may be an option to render them non-hazardous.[2] Always follow a validated protocol.

  • Disposal:

    • Non-Hazardous Waste: If a chemical is definitively identified as non-hazardous, it may be permissible to dispose of it in the regular trash or down the drain. Always double-check local regulations.

    • Hazardous Waste: Hazardous chemical waste must be disposed of through a licensed professional waste disposal service.[3] Your institution's Environmental Health & Safety (EH&S) department will manage this process.

  • Record Keeping:

    • Maintain accurate records of the hazardous waste generated, including the chemical name, quantity, and date of disposal. This is a legal requirement in many jurisdictions.

References

Navigating Safety Protocols for M122: A Guide to Personal Protective Equipment and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Planning

Before handling any uncharacterized substance, a thorough risk assessment is paramount. The following procedural guidance will help in establishing a safe operational and disposal plan.

Risk Assessment Protocol for Unidentified Substances

A multi-step risk assessment should be conducted to determine the potential hazards associated with a substance designated as M122.

Step 1: Information Gathering

  • Internal Documentation: Check internal laboratory notebooks, inventory systems, and records for any information regarding the source, synthesis, or intended use of this compound.

  • Supplier/Originator Inquiry: If the substance was obtained from an external source or another research group, contact them to request a Safety Data Sheet (SDS) or any available safety information.

  • Analytical Characterization: If no information is available, a preliminary, small-scale analytical characterization (e.g., NMR, mass spectrometry) may be necessary to identify the chemical class and potential functional groups that could indicate hazards. This should only be performed under strict engineering controls (e.g., a certified chemical fume hood).

Step 2: Hazard Identification

  • Assume Hazard: In the absence of data, treat the substance as hazardous. Assume it may be toxic, flammable, corrosive, and/or a skin and eye irritant.

  • Consider Physical Form: The physical state of this compound (solid, liquid, gas) will influence the potential routes of exposure (inhalation, ingestion, skin contact).

Step 3: Exposure Assessment

  • Task Evaluation: Identify all procedural steps where exposure could occur (e.g., weighing, transferring, mixing, heating).

  • Environment Assessment: Evaluate the ventilation and engineering controls in the planned workspace.

Step 4: Control and PPE Selection

  • Hierarchy of Controls: Employ the hierarchy of controls:

    • Elimination/Substitution: If possible, use a known, less hazardous substance.

    • Engineering Controls: Use a chemical fume hood, glove box, or other ventilated enclosure.

    • Administrative Controls: Develop safe work practices and standard operating procedures (SOPs).

    • Personal Protective Equipment (PPE): Select PPE based on the assumed risks.

Personal Protective Equipment (PPE) Selection

The following table summarizes the recommended PPE for handling an unknown substance like this compound. The selection should be based on the outcome of the risk assessment.

PPE CategoryMinimum RequirementRecommended for Assumed High Hazard
Eye Protection ANSI Z87.1 compliant safety glasses with side shields.Chemical splash goggles. A face shield should be worn in addition to goggles if there is a splash hazard.
Hand Protection Nitrile gloves.Heavier-duty gloves (e.g., butyl rubber, neoprene) based on potential chemical class. Consider double-gloving.
Body Protection Flame-resistant lab coat.Chemical-resistant apron over a lab coat. Disposable coveralls for full-body protection.
Respiratory Not typically required if handled within a fume hood.A NIOSH-approved respirator with appropriate cartridges if there is a risk of inhalation exposure outside of a fume hood.

Disposal Plan

  • Waste Segregation: Until the identity and hazards of this compound are known, it should be disposed of in a designated hazardous waste container, separate from other chemical waste streams.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste - Unidentified Substance (this compound)" and include the date of accumulation.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal of unknown substances.

Experimental Workflow and Safety Decision Making

The following diagram illustrates the logical workflow for assessing and managing the risks associated with an unknown substance.

cluster_prep Phase 1: Preparation & Information Gathering cluster_assessment Phase 2: Risk Assessment & Control cluster_ops Phase 3: Operations & Disposal cluster_known start Encounter with Unidentified Substance (this compound) check_internal Check Internal Documentation start->check_internal contact_source Contact Supplier/Originator for SDS check_internal->contact_source info_available Is Safety Information Available? contact_source->info_available assume_hazard Assume High Hazard: - Toxic - Flammable - Corrosive info_available->assume_hazard No follow_sds Follow SDS for PPE, Handling, and Disposal info_available->follow_sds Yes select_controls Select Engineering Controls (e.g., Fume Hood) assume_hazard->select_controls select_ppe Select Appropriate PPE (Based on Assumed Hazard) select_controls->select_ppe develop_sop Develop Standard Operating Procedure (SOP) select_ppe->develop_sop proceed Proceed with Experiment Under Strict Controls develop_sop->proceed dispose Dispose as Unidentified Hazardous Waste proceed->dispose consult_ehs Consult EHS for Final Disposal dispose->consult_ehs end End of Process consult_ehs->end follow_sds->proceed

Caption: Workflow for risk assessment and handling of an unidentified substance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.